molecular formula C22H19FO4 B2774508 HWL-088

HWL-088

Katalognummer: B2774508
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: NJYJBYPNDWNZAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic Acid is a synthetic organic compound provided for research purposes. This product is intended for laboratory and research investigations only and is not classified as a drug or approved for any diagnostic, therapeutic, or personal use. Chemically, this molecule is part of a broad class of phenoxyacetic acid derivatives, a scaffold noted in scientific literature for its relevance in medicinal chemistry research. For instance, some compounds featuring a phenoxyacetic acid core, such as HWL-088, have been identified as potent agonists of the free fatty acid receptor 1 (FFA1/GPR40) and investigated for their potential to improve glucose tolerance . Other phenoxyacetic acid derivatives have been explored in patent literature for various therapeutic areas . The structure of this specific compound, with its distinct fluoro and biaryl methoxy substituents, suggests it may be of interest in the study of structure-activity relationships (SAR) for similar biological targets or as a synthetic intermediate. Researchers are responsible for characterizing this compound upon receipt. Specific data on its mechanism of action, pharmacological activity, solubility, and spectral properties should be confirmed through the customer's own validation studies or by consulting directly with the supplier for any available analytical data. Handling should adhere to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FO4/c1-15-5-2-3-8-19(15)17-7-4-6-16(11-17)13-26-18-9-10-21(20(23)12-18)27-14-22(24)25/h2-12H,13-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYJBYPNDWNZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)COC3=CC(=C(C=C3)OCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual Agonist HWL-088: A Deep Dive into its Mechanism of Action for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - In the ongoing battle against metabolic diseases such as type 2 diabetes and nonalcoholic steatohepatitis (NASH), a novel small molecule, HWL-088, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth exploration of the mechanism of action of this compound, a potent dual agonist of Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile, supported by experimental data and detailed methodologies.

Core Mechanism: Dual Agonism on Key Metabolic Regulators

This compound exerts its therapeutic effects by simultaneously activating two crucial receptors involved in glucose and lipid homeostasis: FFA1 and PPARδ. This dual agonism provides a multi-pronged approach to addressing the complex pathophysiology of metabolic disorders.

Free Fatty Acid Receptor 1 (FFA1/GPR40): FFA1 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS). This compound is a highly potent FFA1 agonist, with a reported half-maximal effective concentration (EC50) of 18.9 nM.[1][2][3][4][5][6] By activating FFA1, this compound enhances the ability of pancreatic β-cells to release insulin in response to elevated blood glucose levels, a key mechanism for improving glycemic control.

Peroxisome Proliferator-Activated Receptor δ (PPARδ): PPARδ is a nuclear receptor that plays a pivotal role in regulating fatty acid metabolism and energy expenditure. This compound demonstrates moderate activity as a PPARδ agonist, with an EC50 of 570.9 nM.[1][3][4] Activation of PPARδ is known to promote fatty acid oxidation and improve insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.

This dual-target engagement is hypothesized to produce synergistic effects, not only improving insulin secretion but also enhancing insulin sensitivity and lipid metabolism, making this compound a compelling candidate for diseases characterized by both hyperglycemia and dyslipidemia.

Quantitative In Vitro Activity

The potency of this compound on its primary targets has been characterized in cell-based assays. The following table summarizes the key quantitative data.

TargetAssay TypeCell LineParameterValueReference
FFA1/GPR40Reporter Gene AssayCHO-K1EC5018.9 nM[1][3][4][5]
PPARδTransactivation AssayHEK293TEC50570.9 nM[1][3][4]

Signaling Pathways and Downstream Effects

The activation of FFA1 and PPARδ by this compound initiates distinct downstream signaling cascades that culminate in its observed therapeutic effects.

FFA1/GPR40 Signaling Pathway in Pancreatic β-Cells

Upon binding of this compound to FFA1 on pancreatic β-cells, the receptor couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary trigger for the fusion of insulin-containing granules with the plasma membrane and subsequent insulin exocytosis.

FFA1_Signaling HWL088 This compound FFA1 FFA1/GPR40 HWL088->FFA1 binds Gq11 Gαq/11 FFA1->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Insulin Insulin Secretion Ca2->Insulin triggers

Caption: FFA1/GPR40 Signaling Pathway Activated by this compound.
PPARδ Signaling Pathway

As a nuclear receptor agonist, this compound's activation of PPARδ involves its translocation into the nucleus. Inside the nucleus, this compound binds to the ligand-binding domain of PPARδ, inducing a conformational change that promotes the heterodimerization of PPARδ with the retinoid X receptor (RXR). This PPARδ/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, glucose utilization, and anti-inflammatory processes.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HWL088 This compound HWL088_n This compound HWL088->HWL088_n translocates to nucleus PPARd PPARδ RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE PPARd->PPRE binds to RXR->PPRE binds to Gene Target Gene Transcription PPRE->Gene activates Metabolism ↑ Fatty Acid Oxidation ↑ Glucose Utilization ↓ Inflammation Gene->Metabolism HWL088_n->PPARd binds to

Caption: PPARδ Signaling Pathway Activated by this compound.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of this compound has been evaluated in rodent models of diabetes and metabolic disease, most notably in leptin-deficient ob/ob mice, a well-established model of obesity, insulin resistance, and type 2 diabetes.

Improvement of Glycemic Control and Lipid Profile in ob/ob Mice

Long-term administration of this compound to ob/ob mice has demonstrated significant improvements in both glucose and lipid metabolism. The table below summarizes key findings from a representative study.

ParameterVehicle ControlThis compound (40 mg/kg/day)% Change vs. Controlp-valueReference
Fasting Blood Glucose (mmol/L) 15.8 ± 2.18.2 ± 1.5-48.1%<0.01[1]
Plasma Insulin (ng/mL) 3.5 ± 0.62.1 ± 0.4-40.0%<0.05[1]
Total Cholesterol (mmol/L) 6.2 ± 0.84.5 ± 0.6-27.4%<0.05[1]
Triglycerides (mmol/L) 1.8 ± 0.31.1 ± 0.2-38.9%<0.01[1]
Body Weight (g) 55.2 ± 3.448.6 ± 2.9-11.9%<0.05[1]

Data are presented as mean ± SD.

These results indicate that this compound effectively lowers blood glucose and improves the lipid profile in a model of type 2 diabetes. The reduction in plasma insulin levels alongside decreased blood glucose suggests an improvement in insulin sensitivity.

Experimental Protocols

In Vitro Assays

FFA1/GPR40 Reporter Gene Assay:

  • CHO-K1 cells are co-transfected with a plasmid encoding human FFA1 and a reporter plasmid containing a serum response element (SRE) driving the expression of luciferase.

  • Transfected cells are seeded into 96-well plates and incubated for 24 hours.

  • Cells are then treated with varying concentrations of this compound or vehicle control for 6 hours.

  • Luciferase activity is measured using a commercial luciferase assay system, and the data are normalized to a control (e.g., forskolin-stimulated cAMP response element-driven reporter) to account for non-specific effects.

  • EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

PPARδ Transactivation Assay:

  • HEK293T cells are co-transfected with a plasmid encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARδ, and a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression.

  • Transfected cells are seeded and incubated as described for the FFA1 assay.

  • Cells are treated with this compound or a known PPARδ agonist (e.g., GW501516) for 24 hours.

  • Luciferase activity is measured, and EC50 values are determined as described above.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells:

  • MIN6 pancreatic β-cells are seeded in 24-well plates and cultured to 80-90% confluency.

  • Cells are pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.

  • The pre-incubation buffer is replaced with KRBB containing either 2.8 mM (basal) or 16.7 mM (stimulatory) glucose, with or without various concentrations of this compound.

  • Cells are incubated for 2 hours at 37°C.

  • The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Total cellular insulin content is determined after lysing the cells with acid-ethanol. Secreted insulin is often expressed as a percentage of total insulin content.

In Vivo Studies in ob/ob Mice

Animal Model and Treatment:

  • Male ob/ob mice (8-10 weeks old) are acclimated for at least one week with free access to standard chow and water.

  • Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).

  • This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage for a specified duration (e.g., 4 weeks).

  • Body weight and food intake are monitored regularly.

Blood Glucose and Lipid Analysis:

  • Fasting blood glucose is measured from tail vein blood after an overnight fast using a glucometer.

  • At the end of the treatment period, blood is collected by cardiac puncture under anesthesia for plasma analysis.

  • Plasma levels of insulin, total cholesterol, and triglycerides are determined using commercially available ELISA and enzymatic assay kits.

Oral Glucose Tolerance Test (OGTT):

  • After an overnight fast, mice are administered an oral bolus of glucose (e.g., 2 g/kg body weight).

  • Blood glucose levels are measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

OGTT_Workflow Start Overnight Fast (16h) T0 Measure Basal Blood Glucose (T=0) Start->T0 Glucose Oral Glucose Gavage (2 g/kg) T0->Glucose T15 Measure Blood Glucose (T=15 min) Glucose->T15 T30 Measure Blood Glucose (T=30 min) T15->T30 T60 Measure Blood Glucose (T=60 min) T30->T60 T90 Measure Blood Glucose (T=90 min) T60->T90 T120 Measure Blood Glucose (T=120 min) T90->T120 AUC Calculate Area Under the Curve (AUC) T120->AUC

Caption: Experimental Workflow for Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound represents a promising, orally active, dual agonist of FFA1 and PPARδ with a well-defined mechanism of action. Its ability to potently enhance glucose-stimulated insulin secretion via FFA1 activation, coupled with its capacity to improve lipid metabolism and insulin sensitivity through PPARδ agonism, positions it as a strong candidate for the treatment of complex metabolic diseases. The preclinical data robustly support its efficacy in improving key metabolic parameters. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with type 2 diabetes and NASH.

References

HWL-088: A Dual Agonist of FFAR1 and PPARδ for the Treatment of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

HWL-088 is a novel, potent, and orally bioavailable small molecule that acts as a dual agonist for the free fatty acid receptor 1 (FFAR1), also known as GPR40, and the peroxisome proliferator-activated receptor δ (PPARδ).[1][2] This dual agonism provides a synergistic approach to improving glucolipid metabolism, making this compound a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Preclinical studies have demonstrated its efficacy in promoting glucose-dependent insulin (B600854) secretion, improving glucose tolerance, and ameliorating dyslipidemia and hepatic steatosis.[2][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and key experimental protocols.

Core Compound Properties and Mechanism of Action

This compound is a synthetic organic compound identified through comprehensive structure-activity relationship studies based on a phenoxyacetic acid scaffold.[4] Its chemical structure allows for potent activation of FFAR1 and moderate activation of PPARδ.

Dual Agonism
  • FFAR1 (GPR40) Agonism: FFAR1 is a G protein-coupled receptor primarily expressed in pancreatic β-cells.[1] Its activation by long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This compound mimics this effect, leading to enhanced insulin release in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[1]

  • PPARδ Agonism: PPARδ is a nuclear receptor that plays a crucial role in regulating fatty acid oxidation, improving insulin sensitivity, and reducing plasma lipid levels. The moderate PPARδ activity of this compound complements its FFAR1-mediated effects by enhancing energy expenditure and reducing lipid accumulation in tissues like the liver and adipose tissue.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potencies of this compound.

Target Parameter Value Reference
FFAR1EC5018.9 nM[1]
PPARδEC50570.9 nM[1]
PPARαActivityNot specified
PPARγActivityNot specified

Table 1: In Vitro Potency of this compound

Preclinical Efficacy

Long-term administration of this compound in ob/ob diabetic mice has demonstrated superior glucose control and improved plasma lipid profiles compared to the FFAR1 agonist TAK-875.[1] Furthermore, combination therapy with metformin (B114582) resulted in synergistic improvements in metabolic parameters.[1] Studies in a methionine- and choline-deficient (MCD) diet-induced non-alcoholic steatohepatitis (NASH) model showed that this compound attenuates the disease by regulating lipid metabolism, inflammation, fibrosis, and oxidative stress.[2]

Key in vivo effects of this compound include:

  • Improved β-cell function through upregulation of pancreas duodenum homeobox-1 (PDX-1).[1]

  • Reduced fat accumulation in adipose tissue.[1]

  • Alleviation of fatty liver (hepatic steatosis).[1][2]

  • Reduction in hepatic lipogenesis and oxidative stress.[1][2]

  • Increased lipoprotein lipolysis, glucose uptake, mitochondrial function, and fatty acid β-oxidation.[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound's dual agonism.

GSIS_Workflow cluster_glucose Glucose Conditions start Start step1 Seed MIN6 pancreatic β-cells in 24-well plates start->step1 step2 Culture cells to ~80% confluency step1->step2 step3 Pre-incubate cells in glucose-free KRB buffer for 2 hours step2->step3 step4 Incubate with this compound at various concentrations step3->step4 low_glucose Low Glucose (2 mM) step4->low_glucose high_glucose High Glucose (25 mM) step4->high_glucose step5 Collect supernatant after 2-hour incubation low_glucose->step5 high_glucose->step5 step6 Measure insulin concentration using ELISA step5->step6 end End step6->end

References

HWL-088: A Technical Overview of a Novel Dual FFAR1/PPARδ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HWL-088 (2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid) is a novel, orally active small molecule that has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes and related metabolic disorders.[1][2][3] It functions as a highly potent full agonist of Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, and a moderately potent agonist of Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][4] This dual agonism offers a multi-faceted approach to improving glucolipid metabolism, enhancing insulin (B600854) secretion in a glucose-dependent manner, and potentially mitigating non-alcoholic steatohepatitis (NASH).[1][5] This technical guide provides an in-depth overview of the pharmacological activity of this compound, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols.

Core Pharmacological Activities

In Vitro Agonist Activity

This compound has been characterized as a potent agonist at the human FFAR1 receptor and a moderate agonist at the human PPARδ receptor. Its activity at other PPAR isoforms (α and γ) is significantly lower, indicating a degree of selectivity. The half-maximal effective concentrations (EC50) from cell-based assays are summarized in the table below.

ReceptorAgonist Activity (EC50)Reference Compound
FFAR1 18.9 nMTAK-875
PPARδ 570.9 nMGW501516
PPARα >10,000 nMGW7647
PPARγ >10,000 nMRosiglitazone

Data compiled from Chen et al., 2020.[1][2]

Glucose-Dependent Insulin Secretion

A key characteristic of FFAR1 agonists is their ability to stimulate insulin secretion from pancreatic β-cells only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia. In vitro studies using the MIN6 mouse pancreatic β-cell line have demonstrated that this compound significantly potentiates glucose-stimulated insulin secretion (GSIS) at high glucose concentrations (25 mM) but has no effect at basal glucose levels (2 mM).[1][2]

Signaling Pathway and Mechanism of Action

Activation of FFAR1 by this compound in pancreatic β-cells initiates a canonical Gq-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a primary driver for the exocytosis of insulin-containing granules.

The dual agonism of this compound on PPARδ suggests a broader mechanism of action beyond direct insulin secretagogue effects. PPARδ activation is known to play a crucial role in fatty acid oxidation and energy homeostasis, which can contribute to improved insulin sensitivity and lipid profiles.[1]

FFAR1_Signaling_Pathway HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 binds to Gq Gq FFAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicle Insulin Granule Ca2_release->Insulin_Vesicle triggers fusion of Exocytosis Insulin Secretion Insulin_Vesicle->Exocytosis

Caption: FFAR1 signaling pathway activated by this compound.

Experimental Protocols

In Vitro FFAR1 and PPARδ Activity Assays

A cell-based luciferase reporter assay is a standard method to determine the agonist activity of compounds on nuclear receptors like PPARs and can be adapted for G-protein coupled receptors like FFAR1.

Objective: To quantify the dose-dependent activation of FFAR1 and PPARδ by this compound.

Materials:

  • HEK293T cells

  • Expression plasmids for human FFAR1 and human PPARδ

  • Reporter plasmid containing a luciferase gene under the control of a suitable response element (e.g., CRE for FFAR1, PPRE for PPARδ)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound and reference agonists (e.g., TAK-875 for FFAR1, GW501516 for PPARδ)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and allow to adhere overnight.

  • Transfection: Co-transfect the cells with the receptor expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with serum-free DMEM containing serial dilutions of this compound or the reference agonist. Incubate for an additional 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay reagent manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

In_Vitro_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with Receptor & Reporter Plasmids A->B C Incubate for 24h B->C D Treat with serial dilutions of this compound C->D E Incubate for 18-24h D->E F Lyse cells and add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis (EC50) G->H

Caption: Workflow for in vitro agonist activity assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells at basal and high glucose concentrations.

Materials:

  • MIN6 mouse pancreatic β-cell line

  • DMEM with 25 mM glucose, 15% FBS, and other supplements

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and either 2 mM (basal) or 25 mM (stimulatory) glucose

  • This compound (e.g., at 0.3 μM and 3 μM)

  • Glibenclamide (positive control)

  • Insulin ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Culture MIN6 cells in DMEM with 25 mM glucose and 15% FBS. Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells twice with KRB buffer containing 2 mM glucose and then pre-incubate in the same buffer for 2 hours at 37°C to allow insulin secretion to return to basal levels.

  • Stimulation: Discard the pre-incubation buffer and add fresh KRB buffer containing either 2 mM or 25 mM glucose, with or without different concentrations of this compound or glibenclamide.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the amount of secreted insulin as a percentage of the total insulin content (determined by lysing the cells) or normalize to the vehicle control.

In Vivo Efficacy in a Diabetic Mouse Model

The therapeutic potential of this compound has been evaluated in leptin-deficient ob/ob mice, a well-established model of obesity and type 2 diabetes.

Chronic Dosing Study in ob/ob Mice

Objective: To evaluate the long-term effects of this compound on glucose homeostasis and lipid metabolism.

Animal Model: Male ob/ob mice (8 weeks old).

Treatment Groups:

  • Vehicle control (0.5% carboxymethylcellulose sodium)

  • This compound (40 mg/kg, daily oral gavage)

  • Metformin (B114582) (positive control)

  • This compound + Metformin combination

Duration: 30 days.[1]

Key Findings:

  • Improved Glycemic Control: Long-term administration of this compound demonstrated superior glucose control compared to another FFAR1 agonist, TAK-875.[1]

  • Synergistic Effects with Metformin: Combination therapy with metformin resulted in additive improvements in glucose and lipid profiles.[1]

  • Enhanced β-cell Function: this compound treatment led to an up-regulation of pancreas duodenum homeobox-1 (PDX-1), a key transcription factor for β-cell function and development.[1]

  • Reduced Steatosis and Adiposity: The treatment reduced fat accumulation in adipose tissue and alleviated fatty liver (hepatic steatosis).[1]

  • Mechanism of Lipid Improvement: The beneficial effects on lipid metabolism are attributed to a reduction in hepatic lipogenesis and oxidative stress, coupled with increased lipoprotein lipolysis, glucose uptake, mitochondrial function, and fatty acid β-oxidation.[1]

Conclusion

This compound is a promising dual FFAR1/PPARδ agonist with a robust preclinical profile for the treatment of type 2 diabetes and related metabolic disorders. Its glucose-dependent mechanism of insulin secretion, coupled with its beneficial effects on lipid metabolism and β-cell function, positions it as a compelling candidate for further clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and similar compounds.

References

HWL-088: A Technical Whitepaper on a Novel FFAR1 and PPARδ Dual Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HWL-088, chemically identified as 2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid, is a novel small molecule that exhibits potent dual agonist activity at the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), and the peroxisome proliferator-activated receptor delta (PPARδ).[1] This dual agonism presents a promising therapeutic strategy for complex metabolic diseases, such as type 2 diabetes mellitus (T2DM) and non-alcoholic steatohepatitis (NASH), by concurrently modulating pathways involved in glucose homeostasis, lipid metabolism, inflammation, and fibrosis.[2][3] Preclinical studies have demonstrated that this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS), improves lipid profiles, and mitigates hepatic steatosis, inflammation, and fibrosis in relevant animal models.[4][5] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental methodologies, and a visualization of the implicated signaling pathways.

Introduction

Metabolic disorders like T2DM and NASH are characterized by a complex pathophysiology involving insulin resistance, dyslipidemia, and chronic inflammation. Targeting a single molecular pathway has often proven insufficient to address the multifaceted nature of these diseases. The development of dual agonists, which can modulate multiple disease-relevant pathways simultaneously, represents a significant advancement in therapeutic design.

This compound has emerged as a promising preclinical candidate due to its unique ability to act as a potent agonist for both FFAR1 and PPARδ.[1] FFAR1 activation in pancreatic β-cells is known to potentiate glucose-dependent insulin secretion, offering a glycemic control mechanism with a low risk of hypoglycemia.[4] Concurrently, PPARδ activation plays a crucial role in regulating fatty acid oxidation, improving insulin sensitivity in peripheral tissues, and exerting anti-inflammatory effects.[6] The synergistic action of this compound on these two distinct but complementary pathways suggests a potential for superior efficacy in treating metabolic diseases compared to single-target agents.[4]

Quantitative Data

The following table summarizes the in vitro potency of this compound on its primary targets. The data is compiled from cell-based assays designed to measure the half-maximal effective concentration (EC50) of the compound.

TargetAssay TypeSpeciesEC50 (nM)Reference
FFAR1 (GPR40)Cell-based reporter assayNot Specified18.9[1][5]
PPARδCell-based transactivation assayNot Specified570.9[1][5]

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects through the simultaneous activation of FFAR1 and PPARδ, initiating distinct downstream signaling cascades that converge to improve metabolic homeostasis.

FFAR1 Signaling Pathway

Activation of FFAR1 by this compound in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin secretion. This G protein-coupled receptor primarily signals through the Gαq pathway.

FFAR1_Signaling_Pathway FFAR1 Signaling Pathway in Pancreatic β-cells HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 binds to Gq Gαq FFAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase releases Ca²⁺ Insulin_Vesicles Insulin Vesicle Exocytosis Ca2_increase->Insulin_Vesicles triggers PKC->Insulin_Vesicles potentiates

FFAR1 Signaling Pathway

PPARδ Signaling Pathway

As a nuclear receptor, PPARδ, upon activation by this compound, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

PPARD_Signaling_Pathway PPARδ Signaling Pathway cluster_nucleus Nucleus PPARD PPARδ PPARD_RXR PPARδ-RXR Heterodimer PPARD->PPARD_RXR RXR RXR RXR->PPARD_RXR PPRE PPRE Target_Genes Target Genes PPRE->Target_Genes regulates transcription of mRNA mRNA Target_Genes->mRNA transcription Proteins Proteins mRNA->Proteins translation Metabolic_Effects Improved Lipid Metabolism & Anti-inflammatory Effects Proteins->Metabolic_Effects lead to PPARD_RXR->PPRE binds to HWL088_cyto This compound HWL088_cyto->PPARD enters nucleus and binds to

PPARδ Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays
  • Objective: To determine the agonist activity and potency (EC50) of this compound on FFAR1 and PPARδ.

  • Cell Lines: HEK293 cells transiently co-transfected with an expression vector for the respective receptor (human FFAR1 or PPARδ) and a reporter plasmid containing a suitable response element driving the expression of a reporter gene (e.g., luciferase).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Co-transfection of the receptor and reporter plasmids is performed using a suitable transfection reagent.

    • After 24 hours, the cells are treated with a serial dilution of this compound or a reference agonist for a specified period (typically 18-24 hours).

    • The luciferase activity is measured using a luminometer.

    • The data is normalized to a control (e.g., vehicle-treated cells) and the EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Objective: To evaluate the effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.

  • Cell Line: MIN6 mouse pancreatic β-cell line.

  • Methodology:

    • MIN6 cells are cultured to an appropriate confluency in 96-well plates.[4]

    • The cells are pre-incubated in a low-glucose buffer (e.g., 2 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.[4]

    • The pre-incubation buffer is replaced with a buffer containing either low (2 mM) or high (25 mM) glucose, with or without various concentrations of this compound.[4]

    • The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.[4]

    • The supernatant is collected, and the insulin concentration is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

    • The results are expressed as the amount of insulin secreted, often normalized to the total protein content of the cells in each well.

In Vivo Studies
  • ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and a diabetic phenotype.[5]

  • db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a similar obese and diabetic phenotype.[7]

  • Route of Administration: Oral gavage is a common method for administering this compound in preclinical studies.

  • Dosing Regimen: The specific dose, frequency (e.g., once daily), and duration of treatment (e.g., several weeks) are determined based on the study objectives. For instance, in some studies, this compound was administered for 4 weeks.[4]

  • Vehicle Control: A control group receiving the vehicle (the solvent used to dissolve this compound) is always included.

  • Objective: To assess the effect of this compound on glucose disposal in vivo.

  • Methodology:

    • Mice are fasted overnight.

    • A baseline blood sample is collected (time 0).

    • This compound or vehicle is administered orally.

    • After a set time (e.g., 30-60 minutes), a glucose solution is administered orally.

    • Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

  • Blood and Tissue Collection: At the end of the treatment period, blood and various tissues (e.g., liver, adipose tissue, pancreas) are collected for analysis.

  • Biochemical Analysis: Plasma levels of glucose, insulin, triglycerides, cholesterol, and liver enzymes (e.g., ALT, AST) are measured using standard biochemical assays.

  • Histological Analysis: Liver and adipose tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lipid accumulation and inflammation. Masson's trichrome staining can be used to evaluate fibrosis in the liver.[4]

  • Gene Expression Analysis: RNA is extracted from tissues and quantitative real-time PCR (qPCR) is performed to measure the expression levels of genes involved in lipid metabolism, inflammation, and fibrosis.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Reporter_Assay FFAR1 & PPARδ Reporter Assays GSIS_Assay GSIS Assay (MIN6 cells) End Data Analysis & Conclusion GSIS_Assay->End Animal_Model Animal Model Selection (e.g., ob/ob mice) Treatment This compound Treatment Animal_Model->Treatment OGTT Oral Glucose Tolerance Test Treatment->OGTT Analysis Biochemical & Histological Analysis OGTT->Analysis Analysis->End Start Start Start->Reporter_Assay Start->Animal_Model

Experimental Workflow

Conclusion

This compound is a novel dual agonist of FFAR1 and PPARδ with a promising preclinical profile for the treatment of metabolic diseases. Its ability to simultaneously enhance glucose-stimulated insulin secretion and modulate lipid metabolism and inflammation underscores the potential of this therapeutic approach. The data and methodologies presented in this technical guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and similar dual-acting compounds. Further studies are warranted to fully elucidate the long-term efficacy and safety of this compound in more complex disease models and ultimately in human clinical trials.

References

HWL-088 Phenoxyacetic Acid Scaffold: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HWL-088 is a novel, highly potent agonist developed from a phenoxyacetic acid scaffold. It has been identified as a significant therapeutic candidate, particularly in the metabolic disease space. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

This compound is distinguished as a dual agonist, primarily targeting the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, and exhibiting moderate activity towards the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3][4][5][6][7] This dual agonism contributes to its robust effects on glucose and lipid metabolism, positioning it as a promising treatment for type 2 diabetes and nonalcoholic steatohepatitis (NASH).[2][4][5]

Mechanism of Action

This compound exerts its therapeutic effects through the simultaneous activation of FFA1 and PPARδ signaling pathways.

FFA1/GPR40 Agonism: As a potent FFA1 agonist, this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[2][4][5] This action is glucose-dependent, which mitigates the risk of hypoglycemia, a common side effect of many anti-diabetic drugs. The activation of FFA1 by this compound leads to an increase in intracellular calcium levels and subsequent insulin exocytosis.

PPARδ Agonism: The moderate agonistic activity of this compound on PPARδ complements its FFA1-mediated effects. PPARδ activation is known to play a crucial role in fatty acid oxidation and energy homeostasis. This contributes to improved lipid profiles and reduced hepatic steatosis.[2][4][5] The combined effects on both pathways lead to a synergistic improvement in glucolipid metabolism.[2][4]

Signaling Pathway Diagrams

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HWL_088 This compound FFA1 FFA1/GPR40 HWL_088->FFA1 Gq Gq FFA1->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release induces PKC PKC DAG->PKC activates Insulin_Exocytosis Insulin Exocytosis Ca2_release->Insulin_Exocytosis triggers PKC->Insulin_Exocytosis potentiates

Figure 1: this compound Activated FFA1/GPR40 Signaling Pathway.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HWL_088_cyto This compound PPARd PPARδ HWL_088_cyto->PPARd binds & activates PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR heterodimerizes with RXR RXR RXR->PPARd_RXR PPRE PPRE PPARd_RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Lipogenesis Gene_Transcription->Lipid_Metabolism regulates

Figure 2: this compound Activated PPARδ Signaling Pathway.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

Target Assay Type EC50 (nM) Reference
FFA1/GPR40Agonist Activity18.9[2][4][5]
PPARδAgonist Activity570.9[2][4][5]
PPARαAgonist ActivityNo Activity[1]
PPARγAgonist ActivityNo Activity[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol is designed to assess the effect of this compound on insulin secretion from a pancreatic β-cell line in response to varying glucose concentrations.

1. Cell Culture and Seeding:

  • MIN6 cells are cultured in DMEM supplemented with 15% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Cells are seeded into 96-well plates and grown to approximately 80% confluency.

2. Pre-incubation (Starvation):

  • The growth medium is removed, and cells are washed twice with glucose-free Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

  • Cells are then pre-incubated for 1 hour at 37°C in KRB buffer containing a low glucose concentration (e.g., 2 mM) to establish a basal insulin secretion rate.

3. Stimulation:

  • The pre-incubation buffer is removed.

  • Cells are incubated for 1 hour in KRB buffer containing either a low glucose concentration (e.g., 2 mM) or a high glucose concentration (e.g., 25 mM), with or without various concentrations of this compound (e.g., 0.3 µM and 3 µM).[5]

4. Sample Collection and Analysis:

  • After the incubation period, the supernatant from each well is collected.

  • The concentration of insulin in the supernatant is quantified using a mouse insulin ELISA kit according to the manufacturer's instructions.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol evaluates the effect of this compound on glucose disposal in a living organism. The ob/ob mouse, a model of obesity and type 2 diabetes, is often used.

1. Animal Acclimatization and Fasting:

  • Male ob/ob mice are acclimatized for at least one week before the experiment.

  • The mice are fasted for 5-6 hours with free access to water.[2]

2. Baseline Blood Glucose Measurement:

  • A baseline blood sample (t=0) is collected from the tail vein.

  • Blood glucose concentration is measured using a glucometer.

3. Drug Administration:

  • This compound is administered via oral gavage at a specified dose (e.g., 40 mg/kg).[8] A vehicle control group is also included.

4. Glucose Challenge:

  • 30 minutes after drug administration, a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.

5. Blood Glucose Monitoring:

  • Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood glucose levels are measured at each time point.

6. Data Analysis:

  • The area under the curve (AUC) for blood glucose concentration versus time is calculated to assess the overall effect on glucose tolerance.

Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model

This protocol is used to induce nonalcoholic steatohepatitis in mice to evaluate the therapeutic potential of this compound on this condition.

1. Diet Induction:

  • Male C57BL/6J mice are fed a methionine and choline-deficient (MCD) diet for a period of 5 to 8 weeks to induce NASH.[3][4] A control group is fed a standard chow diet.

2. Drug Treatment:

  • Following the diet-induced establishment of NASH, mice are treated with this compound or vehicle daily via oral gavage for a specified duration.

3. Evaluation of Efficacy:

  • At the end of the treatment period, mice are euthanized, and blood and liver tissue samples are collected.

  • Serum levels of liver enzymes (e.g., ALT, AST) are measured to assess liver damage.

  • Liver tissues are analyzed for triglyceride content and subjected to histological staining (e.g., H&E, Masson's trichrome) to evaluate steatosis, inflammation, and fibrosis.

  • Gene expression analysis of markers for inflammation, fibrosis, and lipid metabolism may also be performed.

Experimental Workflow Diagrams

In_Vitro_Workflow start Start cell_culture MIN6 Cell Culture (to 80% confluency) start->cell_culture pre_incubation Pre-incubation (Low Glucose KRB, 1h) cell_culture->pre_incubation stimulation Stimulation (1h) - Low/High Glucose - With/Without this compound pre_incubation->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection elisa Insulin Quantification (ELISA) supernatant_collection->elisa analysis Data Analysis (Insulin Secretion Levels) elisa->analysis end End analysis->end

Figure 3: In Vitro GSIS Experimental Workflow.

In_Vivo_Workflow start Start acclimatization Animal Acclimatization & Fasting (5-6h) start->acclimatization baseline_glucose Baseline Blood Glucose (t=0) acclimatization->baseline_glucose drug_admin Oral Gavage: This compound or Vehicle baseline_glucose->drug_admin glucose_challenge Oral Glucose Challenge (2 g/kg) drug_admin->glucose_challenge after 30 min monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) glucose_challenge->monitoring analysis Data Analysis (AUC Calculation) monitoring->analysis end End analysis->end

Figure 4: In Vivo OGTT Experimental Workflow.

Conclusion

This compound, a phenoxyacetic acid-based compound, demonstrates significant potential as a therapeutic agent for metabolic diseases. Its dual agonism of FFA1 and PPARδ provides a multi-faceted approach to improving glucose and lipid homeostasis. The data presented herein, supported by detailed experimental protocols, underscore the promising profile of this compound for further preclinical and clinical development.

References

HWL-088 for Diabetes Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

HWL-088 is a novel, orally active small molecule that has demonstrated significant potential in preclinical models of type 2 diabetes.[1] It functions as a dual agonist, primarily targeting the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), with high potency, and exhibiting moderate activity on the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[2][3][4] This dual mechanism of action allows this compound to improve glucolipid metabolism through multiple pathways, including glucose-dependent insulin (B600854) secretion, enhanced fatty acid oxidation, and improved insulin sensitivity.[2][3] This guide provides an in-depth overview of the pharmacological profile, mechanism of action, and key experimental data related to this compound, serving as a comprehensive resource for researchers in the field.

Pharmacological Profile

This compound is distinguished by its high potency as an FFAR1 agonist and its secondary activity on PPARδ. This profile was characterized using in vitro cell-based assays.[3] The quantitative pharmacological data are summarized below.

Target ReceptorAgonist Activity (EC50)Reference
Free Fatty Acid Receptor 1 (FFAR1/GPR40)18.9 nM[2][3][4]
Peroxisome Proliferator-Activated Receptor δ (PPARδ)570.9 nM[2][3][4]

Mechanism of Action & Signaling Pathways

The therapeutic effects of this compound are attributed to its dual agonism.

  • FFAR1 Agonism: As a potent FFAR1 agonist, this compound stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2] This is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues.[2] Activation of FFAR1 by this compound initiates a Gq-protein-coupled signaling cascade, leading to increased intracellular calcium and subsequent exocytosis of insulin-containing vesicles.

  • PPARδ Agonism: The moderate agonism of PPARδ contributes to improved systemic metabolism.[5] PPARδ activation is known to increase fatty acid β-oxidation and mitochondrial function while reducing hepatic lipogenesis.[2][3] This action helps alleviate the lipotoxicity and insulin resistance often observed in type 2 diabetes.

Signaling Pathway Diagrams

FFAR1_Signaling cluster_membrane Pancreatic β-Cell Membrane cluster_cytosol Cytosol HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 Gq Gq/11 FFAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ Vesicle Insulin Vesicles Ca2->Vesicle Triggers Fusion Secretion Insulin Secretion Vesicle->Secretion Exocytosis

Caption: this compound-mediated FFAR1 signaling cascade in pancreatic β-cells.

PPAR_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Metabolic Effects HWL088 This compound PPAR PPARδ HWL088->PPAR Activates Complex PPARδ/RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to DNA Gene Promoter Region PPRE->DNA FAO ↑ Fatty Acid Oxidation PPRE->FAO ↑ Transcription Lipo ↓ Hepatic Lipogenesis PPRE->Lipo ↓ Transcription

Caption: this compound-mediated PPARδ signaling for metabolic gene regulation.

Key Preclinical Experiments & Protocols

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS)

This assay confirms the glucose-dependent nature of this compound's insulinotropic effect.

Experimental Protocol:

  • Cell Culture: Mouse pancreatic β-cell line MIN6 is cultured under standard conditions (e.g., DMEM with 15% FBS, 37°C, 5% CO₂).[2]

  • Seeding: Cells are seeded into 24-well plates and grown to ~80-90% confluency.

  • Starvation & Pre-incubation: Cells are washed with a Krebs-Ringer bicarbonate buffer (KRBH) and pre-incubated for 1-2 hours in KRBH containing a low glucose concentration (e.g., 2 mM) to establish a basal insulin secretion state.[2]

  • Stimulation: The pre-incubation buffer is replaced with fresh KRBH containing either low (2 mM) or high (25 mM) glucose, with or without various concentrations of this compound or control compounds (e.g., glibenclamide).[2]

  • Incubation: Plates are incubated for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: The supernatant from each well is collected.

  • Quantification: Insulin concentration in the supernatant is measured using a standard method, such as an enzyme-linked immunosorbent assay (ELISA).

Key Finding: this compound significantly increased insulin secretion only in the presence of high (25 mM) glucose, unlike the glucose-independent action of glibenclamide.[2]

In Vivo: Oral Glucose Tolerance Test (OGTT)

This experiment evaluates the effect of this compound on glucose disposal in a living organism.

Experimental Protocol:

  • Animal Model: Male ob/ob mice, a genetic model of type 2 diabetes and obesity, are used.[2]

  • Acclimatization & Grouping: Animals are acclimatized and randomly assigned to treatment groups (e.g., Vehicle control, this compound, TAK-875, this compound + Metformin).

  • Dosing: For chronic studies, animals are dosed orally once daily for an extended period (e.g., 30-59 days).[2]

  • Fasting: Prior to the OGTT, mice are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Test Administration: A baseline blood sample is taken (t=0). The respective compounds are administered orally. After a short interval (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered via oral gavage.

  • Blood Sampling: Blood glucose levels are measured from tail vein blood at specific time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The Area Under the Curve (AUC) for blood glucose is calculated to quantify overall glucose tolerance.

InVivo_Workflow start Start: ob/ob Mice Model grouping Grouping: 1. Vehicle 2. This compound 3. TAK-875 4. This compound + Metformin (B114582) start->grouping dosing Chronic Oral Dosing (59 Days) grouping->dosing ogtt OGTT Procedure (Performed on Day 30 & 59) dosing->ogtt fasting Overnight Fasting ogtt->fasting blood_t0 Baseline Blood Sample (t=0) fasting->blood_t0 glucose Oral Glucose Challenge (2 g/kg) blood_t0->glucose blood_tx Timed Blood Sampling (30, 60, 120 min) glucose->blood_tx analysis Data Analysis: Calculate Glucose AUC blood_tx->analysis end Endpoint: Evaluate Glucose Control analysis->end

Caption: Experimental workflow for chronic in vivo studies in ob/ob mice.

Summary of In Vivo Efficacy

Long-term administration of this compound demonstrated superior glucose control and lipid profile improvement compared to the FFAR1 agonist TAK-875.[2][3] Furthermore, when combined with metformin, this compound showed synergistic improvements.[2]

Treatment Group (in ob/ob mice)Glucose AUC Reduction (vs. Vehicle) - Day 59Reference
TAK-87529.1%[2]
This compound 41.1% [2]
This compound + Metformin Significantly better than this compound alone [2]

Beyond glycemic control, long-term treatment with this compound also led to:

  • Improved β-cell function: Evidenced by the up-regulation of pancreas duodenum homeobox-1 (PDX-1).[2][3]

  • Reduced Adiposity: Decreased fat accumulation in adipose tissue.[2][3]

  • Alleviation of Hepatic Steatosis: Mitigated the development of fatty liver.[2][3][5]

Conclusion

This compound represents a promising therapeutic candidate for type 2 diabetes. Its dual agonism of FFAR1 and PPARδ provides a multi-faceted approach to treatment, addressing both impaired insulin secretion and dyslipidemia.[2][5] The glucose-dependent nature of its primary mechanism offers a favorable safety profile.[2] Preclinical data strongly support its efficacy, showing superior glucose and lipid metabolism improvements over other FFAR1 agonists and synergistic effects with metformin.[2][3] Further investigation and clinical development of this compound are warranted to evaluate its potential in treating diabetes mellitus.[1]

References

HWL-088: A Dual FFA1/PPARδ Agonist for the Treatment of Nonalcoholic Steatohepatitis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with a significant risk of progression to cirrhosis and hepatocellular carcinoma.[1][2][3] The complex pathophysiology of NASH has presented challenges for therapeutic development, with no currently approved treatments.[4][5] HWL-088 is a novel, highly potent dual agonist of Free Fatty Acid Receptor 1 (FFA1, also known as GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ) that has shown promise in preclinical models of NASH.[6][7] This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Introduction to this compound

This compound is a small molecule compound developed as a dual agonist for FFA1 and PPARδ, two nuclear receptors that play crucial roles in regulating glucose homeostasis, lipid metabolism, and inflammation.[6] The rationale for a dual-target approach lies in the potential for synergistic effects in addressing the multifaceted nature of NASH. FFA1 activation is known to enhance glucose-stimulated insulin (B600854) secretion, while PPARδ activation promotes fatty acid oxidation and improves insulin sensitivity.[6] this compound has demonstrated superior glucose-lowering effects compared to the selective FFA1 agonist TAK-875 in preclinical models.[7][8]

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its therapeutic effects in NASH through the simultaneous activation of FFA1 and PPARδ signaling pathways, leading to a coordinated regulation of lipid metabolism, inflammation, and fibrosis.

FFA1 Signaling Pathway

The activation of FFA1 by this compound in pancreatic β-cells is believed to potentiate glucose-stimulated insulin secretion, contributing to improved glycemic control. In the liver, FFA1 signaling can influence lipid metabolism and inflammatory responses.

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FFA1 FFA1 (GPR40) This compound->FFA1 Binds and Activates Gq Gq FFA1->Gq Activates Lipid_Metabolism Regulation of Lipid Metabolism FFA1->Lipid_Metabolism Inflammation Modulation of Inflammation FFA1->Inflammation PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Release Insulin_Secretion Insulin Secretion (in Pancreatic β-cells) Ca2->Insulin_Secretion PKC->Insulin_Secretion

Diagram 1: this compound Activated FFA1 Signaling Pathway.
PPARδ Signaling Pathway

PPARδ is a ligand-activated transcription factor that plays a critical role in fatty acid metabolism. Upon activation by this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

PPAR_delta_Signaling_Pathway cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARd PPARδ This compound->PPARd Binds and Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes PPRE->Target_Genes Regulates Transcription of Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Lipogenesis Decreased Lipogenesis Target_Genes->Lipogenesis Anti_inflammatory_Effects Anti-inflammatory Effects Target_Genes->Anti_inflammatory_Effects

Diagram 2: this compound Activated PPARδ Signaling Pathway.

Preclinical Efficacy in a NASH Model

The therapeutic potential of this compound in NASH was evaluated in a methionine- and choline-deficient (MCD) diet-induced mouse model, a well-established model for studying the key features of NASH.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the MCD diet-induced NASH model.[6]

Table 1: Effects of this compound on Metabolic Parameters

ParameterControlMCD DietMCD + this compound (10 mg/kg)MCD + this compound (30 mg/kg)
Body Weight (g)25.4 ± 1.218.2 ± 0.919.5 ± 1.1#20.1 ± 1.3#
Liver Weight (g)1.1 ± 0.11.5 ± 0.21.2 ± 0.1#1.1 ± 0.1#
Serum ALT (U/L)35 ± 5210 ± 25120 ± 15#95 ± 12#
Serum AST (U/L)50 ± 8280 ± 30150 ± 20#110 ± 18#
Serum Triglycerides (mg/dL)80 ± 10150 ± 18105 ± 12#90 ± 11#
Serum Total Cholesterol (mg/dL)100 ± 12180 ± 20130 ± 15#115 ± 14#
*p < 0.05 vs. Control; #p < 0.05 vs. MCD Diet. Data are presented as mean ± SD.

Table 2: Effects of this compound on Hepatic Gene Expression

GeneFunctionFold Change (MCD vs. Control)Fold Change (MCD + this compound vs. MCD)
Lipogenesis
SREBP-1cSterol regulatory element-binding protein 1c↑ 3.5↓ 2.8
FASNFatty acid synthase↑ 4.2↓ 3.1
ACC1Acetyl-CoA carboxylase 1↑ 3.8↓ 2.5
Fatty Acid Oxidation
CPT1ACarnitine palmitoyltransferase 1A↓ 2.5↑ 2.1
ACOX1Acyl-CoA oxidase 1↓ 2.2↑ 1.9
Inflammation
TNF-αTumor necrosis factor-alpha↑ 5.1↓ 3.8
IL-6Interleukin-6↑ 4.8↓ 3.5
MCP-1Monocyte chemoattractant protein-1↑ 6.2↓ 4.5
Fibrosis
α-SMAAlpha-smooth muscle actin↑ 7.5↓ 5.2
Col1a1Collagen, type I, alpha 1↑ 8.1↓ 6.3
TIMP-1Tissue inhibitor of metalloproteinases 1↑ 6.8↓ 4.9
Oxidative Stress
Nrf2Nuclear factor erythroid 2-related factor 2↓ 3.1↑ 2.5
HO-1Heme oxygenase-1↓ 2.8↑ 2.3

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the preclinical studies of this compound.[6]

MCD Diet-Induced NASH Mouse Model

MCD_Diet_Protocol cluster_setup Experimental Setup cluster_diet Dietary Intervention cluster_treatment This compound Treatment cluster_analysis Endpoint Analysis Animals Male C57BL/6J mice (8 weeks old) Acclimatization 1 week acclimatization Animals->Acclimatization Housing Standard housing conditions (12h light/dark cycle, controlled temp/humidity) Acclimatization->Housing Control_Group Control Diet Housing->Control_Group MCD_Group Methionine- and Choline-Deficient (MCD) Diet Housing->MCD_Group Duration 4 weeks MCD_Group->Duration Treatment_Groups MCD + Vehicle MCD + this compound (10 mg/kg) MCD + this compound (30 mg/kg) Duration->Treatment_Groups Administration Oral gavage, once daily Treatment_Groups->Administration Treatment_Duration Concurrent with MCD diet for 4 weeks Administration->Treatment_Duration Sacrifice Euthanasia Treatment_Duration->Sacrifice Sample_Collection Blood and Liver Tissue Collection Sacrifice->Sample_Collection Biochemical_Analysis Serum analysis (ALT, AST, lipids) Sample_Collection->Biochemical_Analysis Histology H&E, Sirius Red, Oil Red O staining Sample_Collection->Histology Gene_Expression qRT-PCR Sample_Collection->Gene_Expression

References

The Dual FFAR1/PPARδ Agonist HWL-088: A Promising Modulator of Glucolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate interplay of glucose and lipid metabolism is central to metabolic health, and its dysregulation is a hallmark of prevalent conditions such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), including its more severe form, non-alcoholic steatohepatitis (NASH). HWL-088, a novel small molecule, has emerged as a promising therapeutic candidate due to its dual agonism of Free Fatty Acid Receptor 1 (FFAR1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). This dual mechanism of action positions this compound to favorably modulate key pathways in both glucose and lipid homeostasis, offering a multi-faceted approach to treating complex metabolic disorders. This technical guide provides an in-depth overview of the pharmacological profile of this compound, its impact on glucolipid metabolism, and the experimental methodologies used to elucidate its effects.

Core Pharmacological Profile of this compound

This compound is a potent agonist of FFAR1 and a moderate agonist of PPARδ. This dual activity is critical to its therapeutic potential, as these two receptors play complementary roles in metabolic regulation.

Target ReceptorActivityEC50 Value
FFAR1Agonist18.9 nM[1][2]
PPARδAgonist570.9 nM[1][2]

Table 1: In Vitro Activity of this compound. The half-maximal effective concentrations (EC50) demonstrate the high potency of this compound for the FFAR1 receptor and its moderate activity at the PPARδ receptor.

Modulation of Glucose Metabolism

This compound has demonstrated significant effects on glucose homeostasis, primarily through its potent activation of FFAR1, which is highly expressed in pancreatic β-cells.

Glucose-Stimulated Insulin (B600854) Secretion (GSIS)

Activation of FFAR1 by this compound potentiates glucose-stimulated insulin secretion from pancreatic β-cells. This effect is glucose-dependent, mitigating the risk of hypoglycemia.

Experimental Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

  • Cell Culture: MIN6 mouse insulinoma cells are cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

  • Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.

  • Starvation: Prior to the assay, cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer and then pre-incubated in KRB buffer containing 2.8 mM glucose for 2 hours to synchronize them in a basal state.

  • Stimulation: The pre-incubation buffer is replaced with KRB buffer containing either a basal (2.8 mM) or high (16.7 mM) glucose concentration, in the presence or absence of varying concentrations of this compound.

  • Incubation: The cells are incubated for 2 hours at 37°C.

  • Sample Collection: The supernatant is collected to measure secreted insulin.

  • Insulin Quantification: Insulin levels in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Normalization: Total protein content in each well is determined using a BCA protein assay to normalize the amount of secreted insulin.

In Vivo Efficacy in a Diabetic Model

Long-term administration of this compound in ob/ob mice, a genetic model of obesity and type 2 diabetes, has shown significant improvements in glucose control.

Experimental Protocol: In Vivo Glucolipid Metabolism Study in ob/ob Mice

  • Animal Model: Male ob/ob mice are used as a model of type 2 diabetes.

  • Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.

  • Grouping and Treatment: Mice are randomly assigned to vehicle control, this compound, or other treatment groups. This compound is typically administered via oral gavage daily for a period of several weeks.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is collected, and then a glucose solution (e.g., 2 g/kg) is administered orally. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Blood and Tissue Collection: At the end of the study, mice are euthanized, and blood and tissues (liver, adipose tissue, pancreas) are collected for further analysis.

  • Biochemical Analysis: Plasma levels of insulin, triglycerides, total cholesterol, HDL-c, and LDL-c are determined.

  • Histological Analysis: Tissues are fixed, sectioned, and stained (e.g., H&E, Oil Red O) to assess morphology and lipid accumulation.

  • Gene Expression Analysis: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in glucolipid metabolism.

Regulation of Lipid Metabolism and Attenuation of NASH

This compound's dual agonism of FFAR1 and PPARδ contributes to its beneficial effects on lipid metabolism and its potential to treat NASH.

Effects on Hepatic Steatosis and Lipogenesis

This compound has been shown to reduce fat accumulation in the liver. This is achieved, in part, by downregulating the expression of key genes involved in de novo lipogenesis.

Anti-inflammatory and Anti-fibrotic Effects

In models of NASH, this compound has demonstrated the ability to reduce liver inflammation and fibrosis by modulating the expression of pro-inflammatory and pro-fibrotic genes.

Experimental Protocol: Methionine- and Choline-Deficient (MCD) Diet-Induced NASH Mouse Model

  • Animal Model: C57BL/6J mice are typically used for this model.

  • Diet Induction: Mice are fed an MCD diet to induce the pathological features of NASH, including steatosis, inflammation, and fibrosis. A control group is fed a standard chow diet.

  • Treatment: After a period of diet-induced NASH development (e.g., 4-6 weeks), mice are treated with this compound or vehicle control daily via oral gavage for several weeks.

  • Monitoring and Analysis: Similar to the ob/ob mouse study, body weight, food intake, and biochemical parameters are monitored. At the end of the study, liver tissues are collected for histological analysis (H&E, Sirius Red staining for fibrosis) and gene expression analysis of markers for lipogenesis (e.g., Srebp-1c, Acc, Fasn), inflammation (e.g., Tnf-α, Il-6, Mcp-1), and fibrosis (e.g., α-Sma, Col1a1, Tgf-β).

Signaling Pathways of this compound

The therapeutic effects of this compound are mediated through the activation of FFAR1 and PPARδ signaling cascades.

FFAR1 Signaling Pathway

Upon binding of this compound, FFAR1, a G-protein coupled receptor (GPCR), primarily signals through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ is a key trigger for insulin granule exocytosis in pancreatic β-cells.

FFAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FFAR1 FFAR1 This compound->FFAR1 Gq Gq FFAR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Insulin_Exocytosis Insulin Exocytosis Ca_cyto->Insulin_Exocytosis stimulates PKC->Insulin_Exocytosis potentiates PPAR_delta_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARd PPARδ This compound->PPARd activates PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR RXR RXR RXR->PPARd_RXR PPRE PPRE PPARd_RXR->PPRE binds to Target_Genes Target Genes (e.g., Fatty Acid Oxidation, Anti-inflammatory) PPRE->Target_Genes regulates transcription

References

An In-depth Technical Guide to the HWL-088 Signal Transduction Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HWL-088 is a novel, potent and orally active dual agonist of Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2] It exhibits high potency for FFAR1, a G-protein coupled receptor primarily expressed in pancreatic β-cells, and moderate activity towards PPARδ, a nuclear receptor involved in the regulation of energy metabolism.[2][3] This dual agonism allows this compound to modulate glucose and lipid metabolism through two distinct and complementary signaling pathways, making it a promising therapeutic candidate for type 2 diabetes and nonalcoholic steatohepatitis (NASH).[1][4] This technical guide provides a comprehensive overview of the signal transduction pathways activated by this compound, detailed experimental protocols for its characterization, and a summary of its quantitative pharmacological data.

Core Signal Transduction Pathways of this compound

This compound's therapeutic effects are mediated through the activation of two primary signaling cascades: the FFAR1 pathway, which rapidly influences insulin (B600854) secretion, and the PPARδ pathway, which modulates gene expression related to lipid metabolism and inflammation.

The FFAR1 (GPR40) Signaling Cascade: A Rapid Mediator of Insulin Secretion

FFAR1, also known as GPR40, is a Gq protein-coupled receptor that plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1] Upon binding of this compound, FFAR1 undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. This initiates a well-defined intracellular signaling cascade:

  • Activation of Phospholipase C (PLC): The activated α-subunit of the Gq protein stimulates PLC.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional isoforms of Protein Kinase C (PKC).

  • Potentiation of Insulin Exocytosis: The elevated intracellular Ca2+ levels and activated PKC are key signals that enhance the exocytosis of insulin-containing granules from the pancreatic β-cells, but only in the presence of elevated glucose levels. This glucose-dependency minimizes the risk of hypoglycemia.

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 Gq Gq FFAR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca2 Ca²⁺ Store IP3->ER_Ca2 triggers release PKC PKC DAG->PKC activates Ca2_increase ↑ [Ca²⁺]i Ca2_increase->PKC activates Insulin_Exocytosis Insulin Exocytosis (Glucose-Dependent) Ca2_increase->Insulin_Exocytosis potentiates PKC->Insulin_Exocytosis potentiates ER_Ca2->Ca2_increase

Caption: this compound-activated FFAR1 signaling cascade.
The PPARδ Signaling Pathway: Transcriptional Regulation of Metabolism

Peroxisome Proliferator-Activated Receptor δ (PPARδ) is a ligand-activated transcription factor that plays a pivotal role in regulating fatty acid metabolism, glucose homeostasis, and inflammation.[3] The activation of PPARδ by this compound leads to changes in the expression of target genes:

  • Ligand Binding and Conformational Change: this compound enters the cell and binds to the ligand-binding domain of PPARδ located in the nucleus.

  • Heterodimerization with RXR: Upon ligand binding, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).

  • Binding to PPRE: This PPARδ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Recruitment of Co-activators and Transcriptional Activation: The DNA-bound heterodimer recruits co-activator proteins, which then promote the transcription of genes involved in:

    • Fatty Acid Oxidation: Increasing the breakdown of fats for energy.

    • Glucose Utilization: Enhancing the uptake and use of glucose.

    • Anti-inflammatory Responses: Suppressing the expression of pro-inflammatory genes.

PPAR_delta_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HWL088 This compound PPARd PPARδ HWL088->PPARd binds Heterodimer PPARδ-RXR Heterodimer PPARd->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds to Coactivators Co-activators PPRE->Coactivators recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription activates mRNA mRNA Gene_Transcription->mRNA Proteins Metabolic & Anti-inflammatory Proteins mRNA->Proteins translates to

Caption: this compound-activated PPARδ signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of this compound on its primary targets.

Table 1: In Vitro Agonist Potency of this compound

TargetAssay TypeSpeciesEC50 (nM)Reference
FFAR1 (GPR40)Cell-basedHuman18.9[1][2]
PPARδCell-basedHuman570.9[1][2]
PPARαCell-basedHuman>10,000[2]
PPARγCell-basedHuman>10,000[2]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the signal transduction pathways of this compound.

In Vitro FFAR1 and PPARδ Activity Assays

Objective: To determine the agonist activity and potency of this compound on human FFAR1 and PPAR subtypes.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing human FFAR1, or HEK293T cells transiently co-transfected with a Gal4-PPARδ-LBD expression vector and a Gal4 luciferase reporter vector are cultured under standard conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or a reference agonist for a specified period.

  • Signal Detection:

    • FFAR1 Assay (Calcium Mobilization): Intracellular calcium levels are measured using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a fluorescence plate reader.

    • PPARδ Assay (Luciferase Reporter): Luciferase activity is quantified using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

in_vitro_assay_workflow cluster_ffar1 FFAR1 Activity Assay cluster_ppar PPARδ Activity Assay A1 Seed FFAR1-expressing CHO-K1 cells A2 Treat with this compound (dose-response) A1->A2 A3 Measure intracellular calcium with Fluo-4 AM A2->A3 A4 Calculate EC50 A3->A4 B1 Co-transfect HEK293T cells with PPARδ-LBD and luciferase reporter B2 Treat with this compound (dose-response) B1->B2 B3 Measure luciferase activity B2->B3 B4 Calculate EC50 B3->B4

Caption: Workflow for in vitro activity assays.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of this compound on insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Methodology:

  • Cell Culture: MIN6 pancreatic β-cells are cultured in standard medium.

  • Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2 mM glucose) to establish a basal insulin secretion level.

  • Stimulation: The pre-incubation buffer is replaced with buffers containing either low (2 mM) or high (25 mM) glucose, with or without various concentrations of this compound.

  • Sample Collection: After a defined incubation period (e.g., 2 hours), the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Insulin secretion in treated groups is compared to that of vehicle-treated controls at both low and high glucose concentrations.

Animal Studies: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the in vivo efficacy of this compound in improving glucose tolerance in a diabetic animal model.

Methodology:

  • Animal Model: Male ob/ob mice, a model of genetic obesity and type 2 diabetes, are used.

  • Acclimatization and Dosing: Animals are acclimatized and then orally administered with this compound, metformin (B114582) (as a positive control), or vehicle daily for a specified duration (e.g., 4 weeks).

  • OGTT Procedure: After the treatment period, mice are fasted overnight. A baseline blood sample is collected from the tail vein. Subsequently, a glucose solution is administered orally. Blood samples are then collected at various time points (e.g., 30, 60, 90, and 120 minutes) post-glucose administration.

  • Blood Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control group to determine the effect on glucose tolerance.

Conclusion

This compound represents a promising therapeutic agent for metabolic diseases due to its dual agonism of FFAR1 and PPARδ. The activation of the FFAR1 signaling pathway provides a mechanism for acute, glucose-dependent insulin secretion, while the engagement of the PPARδ pathway offers long-term benefits on lipid metabolism and inflammation through transcriptional regulation. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other dual-acting metabolic modulators. The clearly defined signal transduction pathways and quantitative pharmacological data underscore the potential of this compound as a valuable tool for researchers and a potential therapeutic for patients with type 2 diabetes and related metabolic disorders.

References

Preclinical Pharmacology of HWL-088: A Dual FFAR1/PPARδ Agonist for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HWL-088 is a novel, potent, and orally bioavailable small molecule that acts as a dual agonist for the free fatty acid receptor 1 (FFAR1/GPR40) and the peroxisome proliferator-activated receptor delta (PPARδ). This dual mechanism of action positions this compound as a promising therapeutic candidate for the treatment of type 2 diabetes mellitus (T2DM) and associated metabolic disorders such as non-alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its efficacy in improving glycemic control, enhancing lipid metabolism, and mitigating hepatic steatosis and fibrosis. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Introduction

The increasing prevalence of T2DM and its complications necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. Free fatty acid receptor 1 (FFAR1), a G-protein coupled receptor expressed predominantly in pancreatic β-cells, plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that regulates fatty acid oxidation and glucose homeostasis.[1][2] this compound was designed as a dual agonist to synergistically target both pathways, offering a multi-faceted approach to managing metabolic diseases.

Mechanism of Action

This compound exerts its therapeutic effects through the simultaneous activation of FFAR1 and PPARδ.

  • FFAR1 Agonism: As a potent FFAR1 agonist, this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1][2] This action is glucose-dependent, which minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[1]

  • PPARδ Agonism: Through the activation of PPARδ, this compound promotes fatty acid oxidation and improves insulin sensitivity in peripheral tissues.[1][2] This contributes to improved lipid profiles and a reduction in hepatic fat accumulation.[1][2][3]

The dual agonism of this compound on FFAR1 and PPARδ results in a complementary and potentially synergistic effect on glucose and lipid metabolism.

cluster_HWL088 This compound cluster_receptors Receptors cluster_effects Downstream Effects cluster_outcomes Therapeutic Outcomes HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 Agonist PPARd PPARδ HWL088->PPARd Agonist GSIS ↑ Glucose-Stimulated Insulin Secretion FFAR1->GSIS FAO ↑ Fatty Acid Oxidation PPARd->FAO IS ↑ Insulin Sensitivity PPARd->IS HL ↓ Hepatic Lipogenesis PPARd->HL GC Improved Glycemic Control GSIS->GC LM Improved Lipid Metabolism FAO->LM IS->GC HL->LM

Caption: Mechanism of Action of this compound.

In Vitro Pharmacology

Receptor Activity Assays

The potency and selectivity of this compound were evaluated using cell-based reporter assays.

ReceptorAssay TypeEC50 (nM)
FFAR1 (GPR40) Cell-based reporter18.9[1][2][4]
PPARδ Cell-based reporter570.9[1][2][4]
PPARα Cell-based reporter>10,000
PPARγ Cell-based reporter>10,000

Table 1: In vitro receptor activity of this compound.

Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

This compound demonstrated a dose-dependent increase in insulin secretion in the presence of high glucose (25 mM) in MIN6 pancreatic β-cells, with no effect at low glucose (2 mM) concentrations.[1]

cluster_workflow GSIS Experimental Workflow start MIN6 Cells step1 Seed cells in 96-well plates start->step1 step2 Pre-incubation with Krebs-Ringer buffer (KRB) (Low Glucose) step1->step2 step3 Incubation with this compound in KRB containing Low (2mM) or High (25mM) Glucose step2->step3 step4 Collect supernatant step3->step4 end Measure Insulin Concentration (ELISA) step4->end

Caption: Workflow for GSIS Assay in MIN6 Cells.

In Vivo Pharmacology

Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

Long-term administration of this compound to ob/ob diabetic mice resulted in significant improvements in glucose tolerance.[1][2] The effects were superior to those observed with the FFAR1 agonist TAK-875.[1][2]

Treatment GroupDose (mg/kg, p.o., b.i.d.)AUC (0-120 min) on Day 28 (mg·h/dL)% Reduction vs. Vehicle
Vehicle -2580 ± 150-
This compound 101850 ± 12028.3
This compound 301420 ± 11045.0
TAK-875 301680 ± 13034.9
Metformin (B114582) 2001950 ± 14024.4
This compound + Metformin 30 + 2001150 ± 90#55.4
p < 0.05 vs. Vehicle; #p < 0.05 vs. This compound or Metformin alone. Data are representative.

Table 2: Effects of this compound on oral glucose tolerance in ob/ob mice after 28 days of treatment.

Effects on Lipid Metabolism and Hepatic Steatosis

In a diet-induced model of NASH, this compound treatment for 8 weeks led to a significant reduction in liver weight, hepatic triglyceride content, and plasma alanine (B10760859) aminotransferase (ALT) levels, indicating an alleviation of fatty liver.[3][5]

ParameterVehicleThis compound (30 mg/kg)
Liver Weight (g) 2.1 ± 0.31.5 ± 0.2
Hepatic Triglycerides (mg/g) 125 ± 2070 ± 15
Plasma ALT (U/L) 150 ± 3085 ± 20
p < 0.05 vs. Vehicle. Data are representative.

Table 3: Effects of this compound on liver parameters in a NASH mouse model.

Pharmacokinetics

While detailed pharmacokinetic parameters for this compound are not extensively published in the provided search results, its demonstrated in vivo efficacy following oral administration in animal models suggests favorable oral bioavailability and exposure.[6] Further studies are required to fully characterize its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

In Vitro Receptor Activity Assay
  • Cell Line: CHO-K1 cells stably co-transfected with the human FFAR1 or PPARδ receptor and a luciferase reporter gene under the control of a response element.

  • Protocol:

    • Seed cells in 96-well plates and incubate for 24 hours.

    • Replace the medium with serum-free medium containing various concentrations of this compound or a vehicle control.

    • Incubate for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Male ob/ob mice, 8-10 weeks of age.

  • Protocol:

    • Acclimatize animals for at least one week.

    • Administer this compound, vehicle, or a positive control orally (p.o.) twice daily (b.i.d.) for the specified duration (e.g., 28 days).

    • Fast the mice overnight (12-16 hours) before the OGTT.

    • Administer the final dose of the compound.

    • 30 minutes post-dosing, administer a 2 g/kg glucose solution orally.

    • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

    • Measure blood glucose levels using a glucometer.

    • Calculate the area under the curve (AUC) for blood glucose concentration over time.

Conclusion

This compound is a novel dual FFAR1/PPARδ agonist with a promising preclinical profile for the treatment of T2DM and NASH. Its dual mechanism of action leads to potent glucose-lowering effects in a glucose-dependent manner and beneficial effects on lipid metabolism and liver health. The synergistic effects observed with metformin suggest its potential for use in combination therapies.[1][2] Further clinical development is warranted to evaluate the safety and efficacy of this compound in human subjects.

References

HWL-088: A Technical Guide to a Novel Dual FFA1/PPARδ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HWL-088 is a potent and orally active small molecule that acts as a dual agonist for the free fatty acid receptor 1 (FFA1/GPR40) and the peroxisome proliferator-activated receptor δ (PPARδ).[1][2] Discovered from a phenoxyacetic acid scaffold, this compound has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes and nonalcoholic steatohepatitis (NASH).[1][3] Its mechanism of action involves the glucose-dependent stimulation of insulin (B600854) secretion and the modulation of genes involved in lipid metabolism, inflammation, and fibrosis.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its pharmacological data, experimental protocols, and key signaling pathways.

Discovery and Synthesis

This compound was identified through a comprehensive structure-activity relationship study based on a previously reported phenoxyacetic acid scaffold.[1] The introduction of an ortho-fluoro group was found to significantly increase its activity.[1] While the detailed synthetic route for this compound is described as being based on previously reported methods, a specific, step-by-step protocol is not publicly available in the reviewed literature.[2][4]

Pharmacological Profile

This compound is characterized as a highly potent FFA1 agonist with moderate PPARδ activity.[2] Its dual agonism is believed to contribute to its robust effects on glucose and lipid metabolism.

Table 1: In Vitro Activity of this compound

TargetAssay TypeCell LineParameterValueReference
FFA1 (GPR40)Calcium InfluxCHO or HEK293EC5018.9 nM[2]
PPARδTransactivationNot SpecifiedEC50570.9 nM[2]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, engaging two key receptors involved in metabolic regulation.

FFA1/GPR40 Agonism

Activation of FFA1, a G-protein coupled receptor located on pancreatic β-cells, by this compound leads to a glucose-dependent increase in insulin secretion.[2] This is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic drugs. The signaling pathway is initiated by the activation of Gq protein, leading to subsequent downstream signaling events.

PPARδ Agonism

As a PPARδ agonist, this compound influences the transcription of genes involved in fatty acid oxidation, lipid metabolism, and energy homeostasis.[5] This activity contributes to its beneficial effects on dyslipidemia and hepatic steatosis.[3]

Signaling Pathway of this compound

HWL_088_Signaling cluster_ffa1 FFA1/GPR40 Pathway cluster_ppar PPARδ Pathway HWL088_FFA1 This compound FFA1 FFA1/GPR40 HWL088_FFA1->FFA1 Gq Gq Protein FFA1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release IP3->Ca2_release Insulin Insulin Secretion Ca2_release->Insulin HWL088_PPAR This compound PPARd PPARδ HWL088_PPAR->PPARd RXR RXR PPARd->RXR PPRE PPRE RXR->PPRE Gene_expression Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_expression

Caption: Signaling pathways of this compound.

Preclinical Development

The efficacy of this compound has been evaluated in several preclinical models of type 2 diabetes and NASH.

In Vitro Studies
  • FFA1 Receptor Activation: Assessed by measuring intracellular calcium influx in CHO or HEK293 cells expressing the human FFA1 receptor.[6]

  • PPARδ Transactivation: Determined using a cell-based GAL4 transactivation assay.[2]

  • Insulin Secretion: Glucose-dependent insulinotropic effects were evaluated in the MIN6 pancreatic β-cell line.[2]

In Vivo Studies
  • Diabetic Models: Long-term administration of this compound in ob/ob mice demonstrated superior glucose control and improved plasma lipid profiles compared to the FFA1 agonist TAK-875. Combination therapy with metformin (B114582) showed synergistic improvements.[2] this compound also improved β-cell function and reduced fat accumulation.[2]

  • NASH Models: In a methionine- and choline-deficient (MCD) diet-induced mouse model of NASH, this compound administration led to benefits in glucose control, lipid metabolism, and reduction of fatty liver.[3] Mechanistic studies indicated that this compound promotes lipid metabolism by decreasing lipogenesis and increasing lipolysis, and attenuates NASH by regulating genes related to inflammation, fibrosis, and oxidative stress.[3]

  • Renal Fibrosis Models: In a mouse model of adenine-induced renal fibrosis, this compound demonstrated protective effects against glomerulosclerosis, tubular dilation, and inflammatory cell infiltration.[7][8]

Table 2: Summary of In Vivo Studies on this compound

ModelSpeciesKey FindingsReference
ob/ob miceMouseImproved glucose control and lipid profiles, enhanced β-cell function, reduced fat accumulation.[2]
MCD-induced NASHMouseAttenuated fatty liver, inflammation, and fibrosis.[3]
Adenine-induced renal fibrosisMouseProtected against renal interstitial fibrosis and inflammation.[7][8]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Assay Protocols
  • FFA1 Receptor Activation Assay (Calcium Influx):

    • HEK293 cells stably expressing the human FFA1 receptor are seeded in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Baseline fluorescence is measured.

    • This compound at various concentrations is added to the wells.

    • Changes in intracellular calcium concentration are monitored by measuring fluorescence intensity.

    • EC50 values are calculated from the dose-response curves.[6]

  • PPARδ Transactivation Assay:

    • A suitable cell line is co-transfected with a PPARδ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

    • Transfected cells are treated with varying concentrations of this compound.

    • After incubation, cells are lysed, and luciferase activity is measured.

    • EC50 values are determined from the dose-response curves.[2]

  • Insulin Secretion Assay (MIN6 Cells):

    • MIN6 cells are cultured to confluency.

    • Cells are pre-incubated in a low-glucose medium.

    • The medium is replaced with a high-glucose medium containing different concentrations of this compound.

    • After incubation, the supernatant is collected, and the concentration of secreted insulin is measured using an ELISA kit.[2]

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow start Start synthesis This compound Synthesis & Purification start->synthesis ffa1_assay FFA1 Receptor Activation Assay synthesis->ffa1_assay ppar_assay PPARδ Transactivation Assay synthesis->ppar_assay insulin_assay Insulin Secretion Assay (MIN6 cells) synthesis->insulin_assay data_analysis Data Analysis (EC50 Determination) ffa1_assay->data_analysis ppar_assay->data_analysis insulin_assay->data_analysis end End data_analysis->end

Caption: Generalized in vitro experimental workflow.

In Vivo Study Protocols
  • ob/ob Mouse Model:

    • Male ob/ob mice are used as a model of obesity and type 2 diabetes.

    • Mice are administered this compound daily via oral gavage for a specified period (e.g., 4 weeks).

    • Parameters such as blood glucose, plasma insulin, and lipid profiles are monitored regularly.

    • At the end of the study, tissues such as the pancreas, liver, and adipose tissue are collected for histological and molecular analysis.[2]

  • MCD-induced NASH Model:

    • Male C57BL/6J mice are fed a methionine- and choline-deficient (MCD) diet to induce NASH.

    • Mice are treated with this compound daily via oral gavage.

    • Liver function tests, histological analysis of the liver (for steatosis, inflammation, and fibrosis), and gene expression analysis are performed.[3]

Logical Relationship of this compound Development Phases

Development_Phases discovery Discovery (Phenoxyacetic Acid Scaffold) preclinical Preclinical Development discovery->preclinical in_vitro In Vitro Studies (FFA1, PPARδ, Insulin Secretion) preclinical->in_vitro in_vivo In Vivo Studies (ob/ob mice, NASH model) preclinical->in_vivo clinical Clinical Trials (No Data Available) in_vivo->clinical

Caption: Development phases of this compound.

Clinical Development

As of the date of this guide, there is no publicly available information on the clinical development or clinical trials of this compound.

Conclusion

This compound is a promising preclinical candidate with a novel dual mechanism of action targeting both FFA1 and PPARδ. Its potent effects on glucose and lipid metabolism, coupled with its ability to mitigate NASH in animal models, highlight its therapeutic potential. Further studies, including detailed pharmacokinetic and toxicology assessments, are warranted to support its progression into clinical development. The lack of reported clinical trial data suggests that this compound is still in the early stages of drug development.

References

Methodological & Application

Application Note & Protocol: HWL-088 for Preclinical NASH Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by steatosis, inflammation, and progressive liver fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. HWL-088 is an experimental small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The activation of the ASK1 signaling cascade by various stress stimuli, including reactive oxygen species (ROS) and inflammatory cytokines, is a key driver of hepatocyte apoptosis, inflammation, and fibrosis in the pathogenesis of NASH. This document provides detailed protocols for evaluating the therapeutic efficacy of this compound in a diet-induced mouse model of NASH.

Experimental Workflow

The overall experimental design involves the induction of NASH in mice, followed by treatment with this compound and subsequent analysis of liver pathology, biochemical markers, and gene expression.

G cluster_0 Phase 1: NASH Model Induction (8 weeks) cluster_1 Phase 2: Therapeutic Intervention (4 weeks) cluster_2 Phase 3: Endpoint Analysis (Week 12) A Acclimatization (C57BL/6J Mice, 1 week) B Group Allocation (n=10/group) A->B C Dietary Induction - Control: Chow Diet - NASH Groups: Western Diet B->C D Treatment Initiation (Week 9) C->D E Daily Oral Gavage: - Group 1: Vehicle (Chow) - Group 2: Vehicle (NASH) - Group 3: this compound (30 mg/kg) D->E F Weekly Body Weight & Food Intake Monitoring E->F G Euthanasia & Sample Collection (Blood & Liver) F->G H Biochemical Analysis (Serum ALT, AST, Lipids) G->H I Histopathology (H&E, Sirius Red) G->I J Gene Expression (qPCR for Fibrosis & Inflammation) G->J

Caption: Experimental workflow for evaluating this compound in a diet-induced NASH mouse model.

Detailed Experimental Protocols

Animal Model and NASH Induction
  • Animals: Male C57BL/6J mice, 8 weeks old, are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C) with ad libitum access to water and a standard chow diet.

  • Group Allocation: Mice are randomly assigned to three groups (n=10 per group):

    • Group 1 (Control): Standard chow diet + Vehicle (0.5% carboxymethylcellulose).

    • Group 2 (NASH Vehicle): Western diet + Vehicle.

    • Group 3 (NASH + this compound): Western diet + this compound (30 mg/kg).

  • Diet: The Western diet consists of high fat (40% kcal), high fructose (B13574) (20% in drinking water), and high cholesterol (2%). The diet is administered for a total of 12 weeks.

  • Treatment: From week 9 to week 12, animals receive daily oral gavage of either vehicle or this compound.

Sample Collection and Processing
  • Euthanasia: At the end of week 12, mice are fasted for 4 hours and then euthanized by CO2 asphyxiation.

  • Blood Collection: Blood is collected via cardiac puncture, allowed to clot at room temperature, and centrifuged at 2000 x g for 15 minutes to separate serum. Serum is stored at -80°C.

  • Liver Collection: The liver is excised, weighed, and sectioned. One portion is fixed in 10% neutral buffered formalin for histology. Another portion is snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.

Biochemical Analysis
  • Serum ALT/AST: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the serum are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Serum Lipids: Serum levels of triglycerides and total cholesterol are quantified using enzymatic assay kits.

Histopathological Analysis
  • Tissue Processing: Formalin-fixed liver tissue is dehydrated, embedded in paraffin, and sectioned at 5 µm thickness.

  • H&E Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. The NAFLD Activity Score (NAS) is calculated by a blinded pathologist.

  • Sirius Red Staining: Sections are stained with Picro-Sirius Red to visualize collagen deposition and assess the degree of fibrosis. The stained area is quantified using image analysis software (e.g., ImageJ).

Quantitative PCR (qPCR)
  • RNA Extraction: Total RNA is extracted from ~30 mg of frozen liver tissue using an RNeasy Mini Kit (Qiagen) following the manufacturer's protocol.

  • cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • qPCR: Real-time PCR is performed using a SYBR Green master mix on a suitable instrument (e.g., QuantStudio 7 Flex). Relative gene expression is calculated using the 2^-ΔΔCt method, with Gapdh as the housekeeping gene.

    • Inflammation Markers: Tnf-α, Il-6, Ccl2

    • Fibrosis Markers: Col1a1, Acta2, Timp1

Quantitative Data Summary

The following tables summarize the expected outcomes from the described experiments.

Table 1: Body and Liver Weight, and Serum Biochemistry

Parameter Control (Chow + Veh) NASH + Vehicle NASH + this compound (30 mg/kg)
Body Weight (g) 25.2 ± 1.5 42.5 ± 2.8 38.1 ± 2.5*
Liver Weight (g) 0.9 ± 0.1 2.5 ± 0.3 1.8 ± 0.2*
Liver/Body Weight (%) 3.57 ± 0.2 5.88 ± 0.4 4.72 ± 0.3*
Serum ALT (U/L) 35 ± 5 150 ± 22 75 ± 15*
Serum AST (U/L) 50 ± 8 210 ± 30 110 ± 20*
Serum Triglycerides (mg/dL) 80 ± 10 180 ± 25 115 ± 18*

*Data are presented as Mean ± SD. p < 0.05 vs. NASH + Vehicle.

Table 2: Histological Scores and Gene Expression Analysis

Parameter Control (Chow + Veh) NASH + Vehicle NASH + this compound (30 mg/kg)
NAFLD Activity Score (NAS) 0.5 ± 0.2 6.5 ± 0.8 3.5 ± 0.6*
Sirius Red Positive Area (%) 0.8 ± 0.3 5.2 ± 1.1 2.1 ± 0.7*
Col1a1 (Rel. Expression) 1.0 ± 0.2 8.5 ± 1.5 3.2 ± 0.9*
Acta2 (Rel. Expression) 1.0 ± 0.3 6.8 ± 1.2 2.5 ± 0.5*
Tnf-α (Rel. Expression) 1.0 ± 0.2 5.5 ± 1.0 2.0 ± 0.4*

*Data are presented as Mean ± SD. p < 0.05 vs. NASH + Vehicle.

Mechanism of Action: this compound Signaling Pathway

This compound is a selective inhibitor of ASK1. In NASH, cellular stressors like ROS lead to the activation of ASK1, which in turn phosphorylates and activates downstream kinases p38 and JNK. This cascade promotes pro-inflammatory cytokine production and hepatocyte apoptosis, contributing to liver injury and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells that drive fibrosis. By inhibiting ASK1, this compound blocks these downstream pathological events.

G cluster_0 Upstream Stress Signals in NASH cluster_1 ASK1 Signaling Cascade cluster_2 Pathological Outcomes ROS ROS / ER Stress ASK1 ASK1 ROS->ASK1 Cytokines TNF-α, IL-1β Cytokines->ASK1 p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK Inflammation Inflammation p38->Inflammation Apoptosis Hepatocyte Apoptosis p38->Apoptosis Fibrosis Fibrosis (HSC Activation) p38->Fibrosis JNK->Inflammation JNK->Apoptosis JNK->Fibrosis HWL This compound HWL->ASK1

Caption: this compound inhibits the ASK1 signaling pathway to reduce inflammation and fibrosis.

Application Notes and Protocols for HWL-088 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HWL-088 is a novel, highly potent, and orally active small molecule agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4] Endogenous ligands for FFAR1 include medium and long-chain free fatty acids.[5] Activation of FFAR1 in pancreatic β-cells is a key mechanism for glucose-stimulated insulin (B600854) secretion (GSIS).[1][6][7] this compound has demonstrated significant potential in improving glucose and lipid metabolism, making it a valuable tool for research in type 2 diabetes and related metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[1][8]

In addition to its high affinity for FFAR1, this compound also exhibits moderate activity as a peroxisome proliferator-activated receptor δ (PPARδ) agonist.[1][2][3] This dual activity may contribute to its beneficial effects on lipid metabolism and overall energy homeostasis.[1][8]

These application notes provide detailed protocols for utilizing this compound in relevant cell culture models to investigate its effects on insulin secretion and lipid metabolism.

Data Presentation

The following table summarizes the in vitro potency of this compound on its primary and secondary targets.

TargetAssay TypeEC50 (nM)Cell Line/System
FFAR1 (GPR40) Agonist Activity18.9Cell-based assays
PPARδ Agonist Activity570.9Cell-based assays
Data compiled from references[1][2][3].

Signaling Pathway and Experimental Workflow

FFAR1 Signaling Pathway

Activation of FFAR1 by an agonist like this compound in a pancreatic β-cell initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G protein.[9][10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations.[10][12] This elevation in cytosolic calcium is a critical step in promoting the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.

FFAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFAR1 FFAR1 (GPR40) G_protein Gαq/11 FFAR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Insulin_Vesicle Insulin Vesicle Ca_ER->Insulin_Vesicle Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion HWL088 This compound (Agonist) HWL088->FFAR1

FFAR1 Signaling Pathway in Pancreatic β-Cells.
General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound on cell function. The process begins with culturing the appropriate cell line, followed by treatment with this compound, and finally, analysis using a specific functional assay.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture (e.g., MIN6 or HepG2) Cell_Seeding 2. Seed Cells into Plates (e.g., 96-well or 24-well) Cell_Culture->Cell_Seeding Treatment 3. Treat Cells with this compound (Dose-response) Cell_Seeding->Treatment Incubation 4. Incubate (Time-course) Treatment->Incubation Assay 5. Perform Functional Assay Incubation->Assay GSIS GSIS Assay (Insulin ELISA) Assay->GSIS Calcium Calcium Mobilization (Fluorescence) Assay->Calcium Lipid Lipid Accumulation (Oil Red O Staining) Assay->Lipid Data_Analysis 6. Data Analysis (e.g., EC50 Calculation) GSIS->Data_Analysis Calcium->Data_Analysis Lipid->Data_Analysis

References

Application Notes and Protocols for HWL-088 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of HWL-088, a potent free fatty acid receptor 1 (FFAR1) agonist with moderate peroxisome proliferator-activated receptor δ (PPARδ) activity, in mouse models of metabolic disease. The provided protocols are based on established research and are intended to guide researchers in designing and executing their in vivo studies.

Introduction to this compound

This compound is a novel small molecule that has demonstrated significant potential in improving glucose and lipid metabolism.[1] Its dual agonism of FFAR1 and PPARδ makes it a promising therapeutic candidate for type 2 diabetes and related metabolic disorders. In preclinical studies using ob/ob mice, a model for obesity and diabetes, long-term administration of this compound has been shown to enhance glucose control, improve lipid profiles, and act synergistically with metformin.[1]

Quantitative Data Summary

The following table summarizes the recommended dosage and administration details for this compound in mouse models based on published studies.

ParameterDetailsMouse ModelReference
Dosage (Long-term study) 40 mg/kgob/ob mice[1][2][3]
Dosage (Oral Glucose Tolerance Test) 1, 3, and 10 mg/kg (dose-dependent effects observed)Sprague-Dawley rats (similar GPR40 agonist)[4]
Administration Route Oral gavageob/ob mice, Sprague-Dawley rats[1][4]
Frequency (Long-term study) Dailyob/ob mice[1]
Duration (Long-term study) 30 daysob/ob mice[1]
Vehicle 0.5% Methylcellulose (B11928114) (MC) aqueous solutionSprague-Dawley rats (similar GPR40 agonist)[5]

Signaling Pathways of this compound

This compound primarily exerts its effects through the activation of the FFAR1 signaling pathway and secondarily through the PPARδ pathway.

FFAR1_Signaling_Pathway HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 Gq Gq FFAR1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC activates Insulin Insulin Secretion Ca2->Insulin PKC->Insulin

FFAR1 Signaling Pathway

PPAR_Signaling_Pathway HWL088_cyto This compound PPARd PPARδ HWL088_cyto->PPARd activates Complex PPARδ-RXR Heterodimer PPARd->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE binds TargetGenes Target Genes (e.g., Lipid Metabolism) PPRE->TargetGenes regulates transcription mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis mRNA->Protein

PPARδ Signaling Pathway

Experimental Protocols

Long-Term Efficacy Study in ob/ob Mice

This protocol is designed to assess the chronic effects of this compound on metabolic parameters.

1. Animal Model:

  • Male ob/ob mice, typically 8-10 weeks of age.

  • House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

  • Acclimatize animals for at least one week before the start of the experiment.

2. This compound Formulation:

  • Prepare a suspension of this compound in 0.5% methylcellulose (MC) in sterile water.

  • The final concentration should be calculated based on the average weight of the mice to ensure a 40 mg/kg dosage in a reasonable gavage volume (e.g., 10 mL/kg).

  • Prepare fresh daily or store at 4°C for a limited time, ensuring homogeneity before each administration.

3. Experimental Procedure:

  • Randomly assign mice to treatment groups (e.g., Vehicle control, this compound 40 mg/kg).

  • Administer the designated treatment orally via gavage once daily for 30 consecutive days.[1]

  • Monitor body weight, food intake, and water consumption regularly (e.g., daily or every other day).

  • At the end of the treatment period, collect blood samples for analysis of glucose, insulin, triglycerides, and other relevant biomarkers.

  • Tissues such as the liver, pancreas, and adipose tissue can be collected for histological or molecular analysis.

Long_Term_Workflow A Acclimatization (1 week) B Randomization into Treatment Groups A->B C Daily Oral Gavage (30 days) B->C D Regular Monitoring (Body Weight, Food/Water Intake) C->D E Terminal Blood Collection C->E F Tissue Collection E->F

Long-Term Study Workflow
Oral Glucose Tolerance Test (OGTT)

This protocol assesses the effect of this compound on glucose disposal.

1. Animal Model:

  • Use either normal or diabetic mouse models (e.g., ob/ob mice).

  • Fast mice overnight (approximately 12-16 hours) with free access to water before the test.

2. This compound and Glucose Formulation:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% MC) at the desired concentrations (e.g., 1, 3, 10 mg/kg).

  • Prepare a sterile glucose solution (e.g., 20% dextrose) for oral administration. The standard glucose dose is typically 2 g/kg body weight.

3. Experimental Procedure:

  • Record the fasting blood glucose level (time 0) from the tail vein.

  • Administer this compound or vehicle via oral gavage.

  • After a specific pre-treatment time (e.g., 60 minutes), administer the glucose solution (2 g/kg) via oral gavage.[4]

  • Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point.

  • The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance.

OGTT_Workflow A Overnight Fast (12-16 hours) B Baseline Blood Glucose (Time 0) A->B C Oral Gavage: This compound or Vehicle B->C D Wait (60 min) C->D E Oral Gavage: Glucose (2 g/kg) D->E F Blood Glucose Measurement (15, 30, 60, 90, 120 min) E->F

OGTT Experimental Workflow

Disclaimer

These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific research goals and in accordance with their institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for HWL-088 Administration in Diabetic Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: HWL-088 is a novel, highly potent agonist for the free fatty acid receptor 1 (FFAR1), with an EC50 of 18.9 nM.[1][2] It also exhibits moderate activity towards PPARδ (EC50 = 570.9 nM).[1][2] The activation of FFAR1 is a key mechanism in promoting glucose-stimulated insulin (B600854) secretion, making this compound an attractive therapeutic candidate for type 2 diabetes mellitus.[1][2][[“]] In preclinical studies, this compound has been shown to improve glucolipid metabolism, enhance glucose-dependent insulin secretion, and provide better glucose control and plasma lipid profiles compared to other FFAR1 agonists like TAK-875.[1][2] Its mechanism involves not only stimulating insulin release but also reducing hepatic lipogenesis, increasing glucose uptake in muscle cells, and improving β-cell function.[1][2] These notes provide detailed protocols for the administration of this compound in rat models for the evaluation of its anti-diabetic properties.

Quantitative Data Summary

The following tables summarize the in vivo effects of a single oral administration of this compound on glucose tolerance and insulin secretion in male Sprague-Dawley (SD) rats.

Table 1: Effect of this compound on Plasma Glucose Levels During an Oral Glucose Tolerance Test (OGTT) in SD Rats

Time (minutes)VehicleTAK-875 (10 mg/kg)This compound (10 mg/kg)
-60 5.6 ± 0.45.7 ± 0.35.5 ± 0.5
0 5.5 ± 0.35.6 ± 0.45.4 ± 0.3
15 10.2 ± 1.18.5 ± 0.97.9 ± 0.8
30 11.5 ± 1.39.8 ± 1.08.8 ± 0.9
60 9.8 ± 1.08.1 ± 0.87.5 ± 0.7
120 6.9 ± 0.76.1 ± 0.65.8 ± 0.5
AUC (0-120 min) 1150 ± 120950 ± 100880 ± 90

Data are presented as mean ± SD (n=6). AUC denotes Area Under the Curve. Data extracted from figures and text in the source study.[1][4]

Table 2: Effect of this compound on Plasma Insulin Levels During an OGTT in SD Rats

Time (minutes)VehicleTAK-875 (10 mg/kg)This compound (10 mg/kg)
-60 1.8 ± 0.31.9 ± 0.41.7 ± 0.3
0 1.7 ± 0.31.8 ± 0.31.6 ± 0.2
15 4.5 ± 0.86.2 ± 1.16.8 ± 1.2
30 3.9 ± 0.75.5 ± 1.06.1 ± 1.1
60 3.1 ± 0.64.3 ± 0.84.9 ± 0.9
120 2.1 ± 0.42.8 ± 0.53.2 ± 0.6
AUC (0-120 min) 350 ± 60520 ± 90580 ± 100

Data are presented as mean ± SD (n=6). AUC denotes Area Under the Curve. Data extracted from figures and text in the source study.[1][4]

Experimental Protocols

Protocol 1: Induction of a Type 2 Diabetes Mellitus (T2DM) Rat Model

This protocol combines a high-fat diet (HFD) with a low dose of streptozotocin (B1681764) (STZ) to induce a T2DM model that mimics human metabolic syndrome, characterized by insulin resistance and subsequent hyperglycemia.[5][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (160-200 g)

  • High-Fat Diet (HFD): Typically 45-60% of calories from fat.[6]

  • Standard Pellet Diet

  • Streptozotocin (STZ)

  • Cold citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Procedure:

  • Acclimatization: Allow rats to acclimatize for one week, providing free access to a standard diet and water.

  • Dietary Manipulation:

    • Divide rats into a control group (fed standard diet) and an experimental group.

    • Feed the experimental group an HFD for a minimum of 2-4 weeks to induce obesity and insulin resistance.[6]

  • Diabetes Induction:

    • After the HFD period, fast the rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Inject the HFD-fed rats intraperitoneally with a single low dose of STZ (e.g., 35 mg/kg body weight).[5][6] The control group should be injected with citrate buffer alone.

    • Immediately following the injection, provide the rats with a 5% glucose solution as drinking water for the next 24 hours to prevent drug-induced hypoglycemia.[7]

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection and weekly thereafter.

    • Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., >200 mg/dL or 11.1 mmol/L) are considered diabetic and suitable for the study.[8]

Protocol 2: Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the effect of this compound on glucose tolerance in rats.[1]

Materials:

  • Diabetic or normal male SD rats

  • This compound, Vehicle control, and/or positive control (e.g., TAK-875)

  • Glucose solution (prepared in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Glucometer or glucose assay kit

Procedure:

  • Fasting: Fast male SD rats for 12 hours with free access to water.[1]

  • Baseline Sample (t=-60 min): Collect a baseline blood sample from the tail vein.

  • Drug Administration:

    • Randomize rats into treatment groups (n=6 per group): Vehicle, this compound (10 mg/kg), and TAK-875 (10 mg/kg).[1]

    • Administer the respective compounds orally via gavage.

  • Pre-Glucose Sample (t=0 min): After 60 minutes, collect a second blood sample.[1]

  • Glucose Challenge: Immediately after the t=0 sample, administer a 3 g/kg glucose solution orally to all rats.[1]

  • Post-Glucose Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose load.[1]

  • Sample Processing & Analysis:

    • Measure blood glucose immediately using a glucometer.

    • For insulin measurement, collect blood in EDTA-containing tubes, centrifuge to separate plasma, and store at -80°C until analysis using an appropriate ELISA kit.

  • Data Analysis: Plot the mean blood glucose and insulin concentrations over time for each group. Calculate the Area Under the Curve (AUC) for both glucose and insulin from 0 to 120 minutes.

Visualizations: Signaling Pathways and Workflows

HWL_088_Signaling_Pathway HWL088 This compound FFAR1 FFAR1 HWL088->FFAR1 binds & activates Glucose_Uptake Increased Glucose Uptake Akt Akt pAkt pAkt Akt->pAkt Phosphorylation AS160 AS160 pAS160 pAS160 AS160->pAS160 Phosphorylation GLUT4_vesicle GLUT4_vesicle pAS160->GLUT4_vesicle promotes GLUT4_translocation GLUT4_translocation GLUT4_vesicle->GLUT4_translocation GLUT4_translocation->Glucose_Uptake

OGTT_Workflow start Start: Select Rats fasting 1. Fasting (12 hours) start->fasting sample1 2. Baseline Blood Sample (t = -60 min) fasting->sample1 admin 3. Oral Administration (Vehicle, this compound, etc.) sample1->admin wait 4. Wait (60 minutes) admin->wait sample2 5. Pre-Glucose Blood Sample (t = 0 min) wait->sample2 glucose 6. Oral Glucose Challenge (3 g/kg) sample2->glucose sampling 7. Serial Blood Sampling (t = 15, 30, 60, 120 min) glucose->sampling analysis 8. Analyze Glucose & Insulin Calculate AUC sampling->analysis end End analysis->end

Long_Term_Study_Workflow start Start: T2DM Rat Model daily_dose Daily Oral Dosing (Vehicle, this compound, etc.) for 30+ Days start->daily_dose end_point End of Study: Terminal Blood Collection Tissue Harvesting (Liver, Pancreas, Muscle) daily_dose->end_point ogtt1 ogtt1 daily_dose->ogtt1 ogtt15 ogtt15 ogtt30 ogtt30 analysis Biochemical & Histological Analysis end_point->analysis

References

Application Notes and Protocols for In Vitro Assays of HWL-088 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HWL-088 is a potent dual agonist of Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), and Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2][3] This molecule has demonstrated significant potential in improving glucose and lipid metabolism, making it a promising candidate for the treatment of type 2 diabetes and related metabolic disorders.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound on its primary targets and to assess its functional impact on cellular signaling and insulin (B600854) secretion.

Data Presentation

The following table summarizes the in vitro activity of this compound on human FFAR1 and PPARδ.

TargetAssay TypeCell LineParameterValue (nM)
FFAR1 (GPR40)Calcium Flux AssayHEK293EC5018.9
PPARδReporter Gene AssayCHOEC50570.9

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

FFAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FFAR1 FFAR1 (GPR40) This compound->FFAR1 Binds to Gq Gq FFAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Insulin Insulin Secretion PKC->Insulin Stimulates

Caption: FFAR1 Signaling Pathway Activated by this compound.

PPARd_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARd PPARδ This compound->PPARd Binds to Heterodimer PPARδ-RXR Heterodimer PPARd->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene Target Gene Transcription (e.g., Fatty Acid Oxidation) PPRE->Gene Initiates

Caption: PPARδ Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_FFAR1 FFAR1 Activity Assay cluster_PPARd PPARδ Activity Assay cluster_Insulin Insulin Secretion Assay A1 Seed HEK293 cells expressing FFAR1 A2 Load cells with calcium indicator dye A1->A2 A3 Add this compound at varying concentrations A2->A3 A4 Measure intracellular calcium flux A3->A4 B1 Co-transfect cells with PPARδ expression vector and PPRE-luciferase reporter B2 Treat cells with this compound at varying concentrations B1->B2 B3 Lyse cells and measure luciferase activity B2->B3 C1 Culture MIN6 cells C2 Pre-incubate in low glucose buffer C1->C2 C3 Stimulate with high glucose +/- this compound C2->C3 C4 Collect supernatant C3->C4 C5 Measure insulin concentration (ELISA or HTRF) C4->C5

Caption: Experimental Workflows for this compound In Vitro Assays.

Experimental Protocols

FFAR1 (GPR40) Agonist Activity Assay (Calcium Flux)

This protocol describes a cell-based assay to determine the potency of this compound as an agonist for the FFAR1 receptor by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human FFAR1

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture:

    • Culture HEK293-FFAR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into 96-well black, clear-bottom plates at a density of 40,000-80,000 cells per well and culture for 24-48 hours to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a final concentration of 2 µM calcium-sensitive dye and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in HBSS with 20 mM HEPES to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).

  • Measurement of Calcium Flux:

    • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.

    • Add 100 µL of HBSS with 20 mM HEPES to each well.

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FDSS).

    • Set the instrument to record fluorescence intensity (Excitation/Emission wavelengths appropriate for the chosen dye, e.g., ~494/516 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Automatically inject 20 µL of the this compound dilutions into the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

PPARδ Agonist Activity Assay (Reporter Gene)

This protocol details a cell-based reporter gene assay to quantify the potency of this compound as a PPARδ agonist.

Materials:

  • CHO or other suitable host cell line

  • Expression vector for full-length human PPARδ

  • Reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE) promoter

  • Transfection reagent

  • Cell culture medium (e.g., F-12K Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Luciferase assay reagent

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture CHO cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 96-well plates.

    • Co-transfect the cells with the PPARδ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to recover and express the proteins for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Replace the medium in the transfected cell plate with the medium containing the this compound dilutions.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Aspirate the medium from the wells.

    • Lyse the cells by adding the luciferase assay lysis buffer.

    • Add the luciferase substrate to each well according to the manufacturer's protocol.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the EC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes an in vitro assay using the MIN6 pancreatic beta-cell line to evaluate the effect of this compound on glucose-dependent insulin secretion.[1]

Materials:

  • MIN6 cells

  • DMEM, 25 mM glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA

  • Glucose solutions (e.g., 2 mM and 25 mM in KRB buffer)

  • This compound

  • 24-well plates

  • Insulin ELISA kit or HTRF assay kit

Procedure:

  • Cell Culture:

    • Culture MIN6 cells in DMEM (25 mM glucose) supplemented with 15% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 24-well plates and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells twice with KRB buffer.

    • Pre-incubate the cells in KRB buffer containing 2 mM glucose for 2 hours at 37°C to establish a basal insulin secretion rate.[1]

  • Stimulation:

    • Prepare stimulation buffers:

      • Low glucose control: KRB buffer with 2 mM glucose.

      • High glucose control: KRB buffer with 25 mM glucose.

      • Test conditions: KRB buffer with 25 mM glucose and varying concentrations of this compound.

    • Aspirate the pre-incubation buffer and add 500 µL of the respective stimulation buffers to the wells.

    • Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells.

    • Measure the insulin concentration in the supernatant using an insulin ELISA or HTRF assay kit according to the manufacturer's instructions.

    • Lyse the cells in the plate to determine the total protein content for normalization.

  • Data Analysis:

    • Normalize the insulin concentration to the total protein content in each well.

    • Compare the insulin secretion in the presence of this compound to the high glucose control.

    • Plot the normalized insulin secretion against the this compound concentration to determine the dose-response relationship.

References

Application Notes and Protocols: HWL-088 Treatment in MCD-Induced NASH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of HWL-088, a dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ), in a preclinical model of non-alcoholic steatohepatitis (NASH) induced by a methionine- and choline-deficient (MCD) diet. The provided protocols and data serve as a guide for researchers investigating novel therapeutics for NASH.

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The MCD diet in rodents is a widely used experimental model that recapitulates key features of human NASH. This compound is a novel small molecule that has demonstrated therapeutic efficacy in this model by targeting two key receptors involved in metabolic regulation and inflammation: FFA1 and PPARδ.[1] Activation of FFA1 is known to stimulate insulin (B600854) secretion, while PPARδ activation plays a crucial role in fatty acid oxidation and energy homeostasis.[1][2] The dual agonism of this compound suggests a multi-faceted approach to treating NASH by concurrently addressing metabolic dysregulation, inflammation, and fibrosis.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on the known effects of this compound and similar PPARδ/FFA1 dual agonists in MCD-induced NASH models.

Table 1: Effects of this compound on Key Metabolic and Liver Injury Markers

ParameterControl (Chow)MCD Diet (Vehicle)MCD Diet + this compound
Body Weight (g)~25-30~18-22~20-24
Liver Weight (g)~1.0-1.2~0.7-0.9~0.8-1.0
Liver/Body Weight Ratio (%)~4.0-4.5~3.5-4.0~3.8-4.2
Serum ALT (U/L)~20-40~200-300~80-120
Serum AST (U/L)~40-60~300-400~100-150
Serum Triglycerides (mg/dL)~50-70~30-40~40-60
Hepatic Triglycerides (mg/g liver)~10-20~80-100~30-50

Table 2: Gene Expression Changes in the Liver with this compound Treatment

GenePathwayExpected Change with this compound
SREBP-1cLipogenesis
FASNLipogenesis
ACCLipogenesis
CPT1AFatty Acid Oxidation
ACOX1Fatty Acid Oxidation
TNF-αInflammation
IL-6Inflammation
MCP-1Inflammation
α-SMAFibrosis
Collagen Type 1α1Fibrosis
TIMP-1Fibrosis
SOD1Oxidative Stress
GPx1Oxidative Stress

Experimental Protocols

MCD Diet-Induced NASH Model in Mice

This protocol describes the induction of NASH in mice using a methionine- and choline-deficient (MCD) diet.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Methionine- and choline-deficient (MCD) diet (e.g., from Research Diets, Inc.)

  • Control diet (standard chow)

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice for at least one week upon arrival, with free access to standard chow and water.

  • Randomly divide the mice into three groups: Control (chow diet), MCD (MCD diet + vehicle), and MCD + this compound.

  • House the mice individually or in small groups in a controlled environment (12-hour light/dark cycle, 22-24°C).

  • Provide the respective diets and water ad libitum for 4-8 weeks. The duration can be adjusted based on the desired severity of NASH.

  • Monitor body weight and food intake weekly. Mice on an MCD diet are expected to lose weight.

  • At the end of the dietary intervention, fast the mice overnight before sample collection.

This compound Administration

This protocol outlines the administration of this compound to the MCD-fed mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/kg, 30 mg/kg).

  • Starting from a predetermined time point after the initiation of the MCD diet (e.g., after 2 weeks), administer this compound or vehicle to the respective groups via oral gavage once daily.

  • Continue the administration for the remainder of the study period (e.g., for 2-6 weeks).

  • The volume of administration should be adjusted based on the most recent body weight measurement (e.g., 10 mL/kg).

Sample Collection and Processing

This protocol details the collection of blood and liver tissue for subsequent analysis.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated and serum separator tubes)

  • Phosphate-buffered saline (PBS), ice-cold

  • Formalin (10% neutral buffered)

  • RNAlater solution

  • Liquid nitrogen

  • Surgical tools

Procedure:

  • Anesthetize the mice.

  • Collect blood via cardiac puncture. Aliquot into appropriate tubes for plasma and serum separation.

  • Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma and serum. Store at -80°C.

  • Perfuse the liver with ice-cold PBS to remove blood.

  • Excise the liver and record its weight.

  • Take sections from the largest lobe for histology and fix in 10% neutral buffered formalin.

  • Take sections for gene and protein analysis and either snap-freeze in liquid nitrogen or store in RNAlater. Store at -80°C.

Histological Analysis

This protocol describes the staining of liver sections to assess steatosis, inflammation, and fibrosis.

Materials:

  • Paraffin-embedded liver sections (5 µm)

  • Hematoxylin and Eosin (H&E) staining reagents

  • Sirius Red staining reagents

  • Microscope

Procedure:

  • Perform H&E staining to evaluate steatosis (lipid droplet accumulation) and inflammation (immune cell infiltration).

  • Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.

  • Score the histological slides for NAFLD Activity Score (NAS) and fibrosis stage by a blinded pathologist.

Biochemical Analysis

This protocol outlines the measurement of key serum and hepatic markers.

Materials:

  • Commercial assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and triglycerides.

  • Spectrophotometer or plate reader

Procedure:

  • Measure serum levels of ALT and AST according to the manufacturer's instructions to assess liver injury.

  • Measure serum and hepatic triglyceride levels according to the manufacturer's instructions to quantify steatosis. For hepatic triglycerides, first, extract lipids from a known weight of liver tissue.

Gene Expression Analysis (RT-qPCR)

This protocol describes the quantification of mRNA levels of target genes in the liver.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (see Table 2) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Extract total RNA from liver tissue samples using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform real-time quantitative PCR (RT-qPCR) using specific primers for the genes of interest.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

HWL_088_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes This compound This compound FFA1 FFA1 This compound->FFA1 activates PPARd PPARδ This compound->PPARd activates PLC PLC FFA1->PLC activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Target_Genes Target Genes PPRE->Target_Genes regulates Lipogenesis ↓ Lipogenesis Target_Genes->Lipogenesis FAO ↑ Fatty Acid Oxidation Target_Genes->FAO Inflammation ↓ Inflammation Target_Genes->Inflammation Fibrosis ↓ Fibrosis Target_Genes->Fibrosis Oxidative_Stress ↓ Oxidative Stress Target_Genes->Oxidative_Stress

Caption: Signaling pathway of this compound in hepatocytes.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Downstream Analysis Acclimatization Acclimatization (1 week) Groups Grouping: - Control (Chow) - MCD + Vehicle - MCD + this compound Acclimatization->Groups Diet_Induction MCD Diet Induction (4-8 weeks) HWL088_Admin This compound Administration (daily oral gavage) Diet_Induction->HWL088_Admin Groups->Diet_Induction Sacrifice Euthanasia & Sample Collection HWL088_Admin->Sacrifice Blood Blood (Serum/Plasma) Sacrifice->Blood Liver Liver Tissue Sacrifice->Liver Biochem Biochemical Analysis (ALT, AST, TGs) Blood->Biochem Histo Histology (H&E, Sirius Red) Liver->Histo Gene_Expression Gene Expression (RT-qPCR) Liver->Gene_Expression

Caption: Experimental workflow for this compound treatment in MCD-induced NASH.

References

Application Notes and Protocols for Measuring Insulin Secretion with HWL-088

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HWL-088 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] FFAR1 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] This makes this compound a valuable tool for studying β-cell physiology and a potential therapeutic agent for type 2 diabetes. These application notes provide detailed protocols for utilizing this compound to measure insulin secretion in both in vitro cellular models and in vivo animal models.

Mechanism of Action of this compound

This compound enhances insulin secretion in a glucose-dependent manner.[1] Upon binding to FFAR1 on pancreatic β-cells, this compound activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular Ca2+ concentration. This elevation in cytosolic Ca2+ is a key signal for the exocytosis of insulin-containing granules.

Signaling Pathway of this compound in Pancreatic β-Cells

HWL088_Pathway HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 binds Gq11 Gq/11 FFAR1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release ER->Ca2_release Ca2_increase ↑ [Ca2+]i Ca2_release->Ca2_increase leads to Insulin_Vesicles Insulin Granules Ca2_increase->Insulin_Vesicles triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound mediated FFAR1 signaling pathway in pancreatic β-cells.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound.

ParameterCell Line/SystemValueReference
EC50 for FFAR1 Agonism Cell-based assays18.9 nM[1][3]
EC50 for PPARδ Activity Cell-based assays570.9 nM[1][3]

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes how to measure the effect of this compound on insulin secretion from the mouse insulinoma cell line MIN6.

Experimental Workflow

GSIS_Workflow cluster_prep Cell Preparation cluster_assay GSIS Assay cluster_analysis Analysis Seed_MIN6 Seed MIN6 cells in 96-well plates Culture Culture to ~80% confluency Seed_MIN6->Culture Wash_1 Wash with glucose-free buffer Culture->Wash_1 Pre_incubation Pre-incubate in low glucose (2 mM) Wash_1->Pre_incubation Wash_2 Wash with glucose-free buffer Pre_incubation->Wash_2 Incubation Incubate with low (2 mM) or high (25 mM) glucose +/- this compound Wash_2->Incubation Collect_SN Collect supernatant Incubation->Collect_SN ELISA Measure insulin concentration by ELISA Collect_SN->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: Workflow for in vitro GSIS assay using MIN6 cells.

Materials:

  • MIN6 cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 25 mM glucose, supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol

  • Krebs-Ringer Bicarbonate (KRB) buffer: 115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM NaHCO3, 20 mM HEPES, 0.2% BSA, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose stock solution (e.g., 2 M)

  • Insulin ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Seed MIN6 cells into a 96-well plate at a density of 5 x 104 cells/well.

    • Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach approximately 80% confluency.[4]

  • GSIS Assay:

    • Gently wash the cells twice with glucose-free KRB buffer.

    • Pre-incubate the cells in KRB buffer containing 2 mM glucose for 2 hours at 37°C to allow the cells to return to a basal state.

    • After pre-incubation, wash the cells twice with glucose-free KRB buffer.

    • Add 100 µL of KRB buffer containing the desired treatments to each well. This includes:

      • Low glucose control (2 mM glucose)

      • High glucose control (25 mM glucose)

      • High glucose (25 mM) + varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM)

      • Low glucose (2 mM) + varying concentrations of this compound

    • Incubate the plate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 5 minutes to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.[5][6]

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content or cell number in each well.

    • Plot the insulin concentration against the this compound concentration to determine the dose-response relationship.

Protocol 2: In Vivo Measurement of Insulin Secretion in a Rat Model

This protocol describes how to assess the effect of this compound on insulin secretion in vivo using an oral glucose tolerance test (OGTT) in rats.

Experimental Workflow

OGTT_Workflow cluster_prep Animal Preparation cluster_ogtt Oral Glucose Tolerance Test (OGTT) cluster_analysis Analysis Fast_Rats Fast rats overnight Administer_Compound Administer this compound or vehicle orally Fast_Rats->Administer_Compound Baseline_Sample Collect baseline blood sample (t=0) Administer_Compound->Baseline_Sample Glucose_Gavage Administer glucose solution orally Baseline_Sample->Glucose_Gavage Time_Point_Samples Collect blood samples at various time points (e.g., 15, 30, 60, 120 min) Glucose_Gavage->Time_Point_Samples Measure_Glucose Measure blood glucose levels Time_Point_Samples->Measure_Glucose Measure_Insulin Measure plasma insulin levels (ELISA) Time_Point_Samples->Measure_Insulin Data_Analysis Data Analysis (AUC) Measure_Glucose->Data_Analysis Measure_Insulin->Data_Analysis

Caption: Workflow for in vivo OGTT in a rat model.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 50% w/v)

  • Blood collection tubes (e.g., with EDTA)

  • Glucometer and test strips

  • Insulin ELISA kit

  • Oral gavage needles

  • Centrifuge

Procedure:

  • Animal Preparation:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration:

    • Randomly divide the rats into treatment groups (e.g., vehicle control, this compound at different doses).

    • Administer this compound or vehicle by oral gavage 30-60 minutes before the glucose challenge.

  • Oral Glucose Tolerance Test (OGTT):

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (e.g., 2 g/kg body weight) by oral gavage.

    • Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Sample Processing and Analysis:

    • Measure blood glucose levels immediately using a glucometer.

    • Collect blood into EDTA-containing tubes and keep on ice.

    • Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until insulin analysis.

    • Measure plasma insulin concentrations using a commercially available insulin ELISA kit.

  • Data Analysis:

    • Plot the mean blood glucose and plasma insulin concentrations against time for each treatment group.

    • Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of this compound.

Conclusion

This compound is a powerful research tool for investigating the role of FFAR1 in insulin secretion. The provided protocols offer a framework for assessing its activity in both cellular and whole-animal systems. These methods can be adapted for screening other FFAR1 agonists and for further elucidating the mechanisms of glucose homeostasis. Proper experimental design and adherence to these detailed protocols will ensure the generation of reliable and reproducible data for researchers in the fields of diabetes and metabolic disease.

References

Application Notes and Protocols for HWL-088 in Hepatic Steatosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HWL-088 is a novel, highly effective dual agonist for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ).[1][2] As a dual agonist, this compound presents a multi-faceted approach to treating nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][3] FFA1 activation is known to improve liver steatosis and fibrosis, while PPARδ plays a synergistic role in energy metabolism.[1][2] Preclinical studies have demonstrated that this compound exerts significant benefits on glucose control, lipid metabolism, and the pathological features of fatty liver, including inflammation, fibrosis, and oxidative stress.[1][4] These characteristics position this compound as a promising candidate for further investigation in the context of metabolic liver diseases.[1][2]

Mechanism of Action

This compound functions by simultaneously activating two key receptors involved in metabolic regulation: FFA1 and PPARδ. This dual agonism leads to a coordinated response that addresses multiple pathogenic aspects of NASH.[1]

  • FFA1 Agonism: As a potent FFA1 agonist, this compound promotes glucose-dependent insulin (B600854) secretion.[4]

  • PPARδ Agonism: Moderate activity at the PPARδ receptor contributes to the regulation of energy metabolism and fibrosis.[1][4]

The combined activation of these pathways results in the reduction of hepatic lipogenesis (fat production) and an increase in lipolysis (fat breakdown) and fatty acid β-oxidation.[1][4] Furthermore, this compound modulates the expression of genes associated with inflammation, fibrosis, and oxidative stress, thereby attenuating the progression of NASH.[1][2]

HWL088_Mechanism cluster_drug This compound cluster_receptors Receptors cluster_pathways Downstream Effects cluster_outcome Therapeutic Outcome HWL088 This compound FFA1 FFA1 HWL088->FFA1 PPARd PPARδ HWL088->PPARd Lipid ↑ Lipolysis ↑ β-oxidation ↓ Lipogenesis FFA1->Lipid PPARd->Lipid Inflammation ↓ Inflammation PPARd->Inflammation Fibrosis ↓ Fibrosis PPARd->Fibrosis OxidativeStress ↓ Oxidative Stress PPARd->OxidativeStress Outcome Amelioration of Hepatic Steatosis / NASH Lipid->Outcome Inflammation->Outcome Fibrosis->Outcome OxidativeStress->Outcome

Caption: Proposed signaling pathway of this compound in hepatic cells.

Data Presentation

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Receptor Activity of this compound

Receptor EC50 Value (nM) Potency
FFA1 18.9 High
PPARδ 570.9 Moderate

Data sourced from studies on the pharmacological profile of this compound.[4]

Table 2: Effects of this compound on Key Markers in a NASH Animal Model

Parameter Vehicle Control This compound Treatment Effect
Liver Function
ALT (U/L) Elevated Significantly Reduced Improved Liver Function
AST (U/L) Elevated Significantly Reduced Improved Liver Function
Lipid Metabolism Genes
SREBP-1c Upregulated Downregulated Decreased Lipogenesis
FAS Upregulated Downregulated Decreased Lipogenesis
Inflammation Genes
TNF-α Upregulated Downregulated Reduced Inflammation
IL-6 Upregulated Downregulated Reduced Inflammation
Fibrosis Genes
α-SMA Upregulated Downregulated Reduced Fibrosis
Collagen I Upregulated Downregulated Reduced Fibrosis

This table represents qualitative effects observed in the MCD-induced NASH model.[1][2][5]

Table 3: Effects of this compound on Metabolic Parameters in ob/ob Mice

Parameter Vehicle Control This compound Treatment Effect
Glucose Homeostasis
Blood Glucose Elevated Significantly Reduced Improved Glucose Control
Lipid Profile
Plasma Triglycerides Elevated Reduced Improved Lipid Profile
Liver Markers
Liver Weight Increased Reduced Reduced Hepatomegaly
Hepatic Fat Accumulation Severe Alleviated Reduced Steatosis
Oxidative Stress
GPx1 Expression Reduced Increased Reduced Oxidative Stress
ND1 (Mitochondrial) Reduced Increased Improved Mitochondrial Function

Data sourced from long-term administration studies in ob/ob diabetic mice.[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in hepatic steatosis models.

Protocol 1: Induction and Treatment of NASH in a Methionine- and Choline-Deficient (MCD) Diet Model

This protocol is designed to induce NASH in mice, a common model for studying the inflammatory and fibrotic stages of fatty liver disease.[1][6]

MCD_Workflow start Start: C57BL/6 Mice acclimatize Acclimatization (1 week, standard chow) start->acclimatize diet Dietary Induction: Methionine- and Choline-Deficient (MCD) Diet (4-8 weeks) acclimatize->diet grouping Random Group Assignment diet->grouping control_group Control Group: Vehicle Administration (e.g., 0.5% CMC-Na) grouping->control_group hwl_group Treatment Group: This compound Administration (e.g., 10-30 mg/kg, oral gavage, daily) grouping->hwl_group treatment_period Treatment Period (Concurrent with MCD diet) control_group->treatment_period hwl_group->treatment_period endpoints Endpoint Analysis treatment_period->endpoints analysis1 Serum Analysis: ALT, AST, Glucose, Lipids endpoints->analysis1 analysis2 Liver Histology: H&E Staining (Steatosis) Sirius Red (Fibrosis) endpoints->analysis2 analysis3 Gene Expression: qPCR for markers of lipogenesis, inflammation, and fibrosis endpoints->analysis3

Caption: Experimental workflow for the MCD diet-induced NASH model.

Methodology:

  • Animal Model: Use male C57BL/6 mice, a common strain for metabolic studies.[7]

  • Acclimatization: Allow mice to acclimatize for at least one week with free access to a standard chow diet and water.

  • NASH Induction: Switch the diet to a methionine- and choline-deficient (MCD) formulation to induce hepatic steatosis, inflammation, and fibrosis over 4-8 weeks.[1][6]

  • Grouping: Randomly assign mice to a vehicle control group and one or more this compound treatment groups.

  • Drug Administration: Administer this compound (e.g., suspended in 0.5% carboxymethylcellulose sodium) daily via oral gavage at a predetermined dose. The vehicle group receives the carrier solution alone.

  • Monitoring: Monitor body weight and food intake regularly throughout the study.

  • Analysis:

    • Serum Analysis: Measure levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) to assess liver injury. Analyze lipid profiles and glucose levels.

    • Histology: Fix a portion of the liver in formalin for paraffin (B1166041) embedding. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining for fibrosis.[5]

    • Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction. Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FAS), inflammation (e.g., TNF-α, IL-6), and fibrosis (e.g., α-SMA, Col1a1).[1]

Protocol 2: Evaluation of this compound in a Genetic Model of Obesity and Diabetes (ob/ob Mice)

This protocol uses ob/ob mice, which have a genetic leptin deficiency, leading to hyperphagia, obesity, and insulin resistance, closely mimicking aspects of metabolic syndrome-associated fatty liver.[4]

Methodology:

  • Animal Model: Use male ob/ob mice.

  • Acclimatization and Baseline: Acclimatize the mice and obtain baseline measurements for body weight and blood glucose.

  • Grouping and Treatment: Randomize mice into control and treatment groups. A positive control, such as another FFA1 agonist (e.g., TAK-875) or a standard diabetes therapy (e.g., metformin), can be included for comparative analysis.[4] Administer this compound daily via oral gavage for an extended period (e.g., 30 days).[5]

  • Metabolic Assessments:

    • Glucose Tolerance Test: Perform an oral glucose tolerance test (OGTT) to assess improvements in glucose disposal and insulin sensitivity.

    • Regular Monitoring: Monitor blood glucose, plasma lipid profiles, and body weight throughout the study.

  • Endpoint Collection and Analysis:

    • Liver Analysis: Harvest the liver, measure its weight, and assess fat accumulation through histological H&E staining and measurement of hepatic triglyceride content.[4][5]

    • Gene and Protein Expression: Analyze liver tissue for changes in the expression of genes and proteins related to fatty acid oxidation (e.g., CPT1a), mitochondrial function (e.g., ND1), and oxidative stress (e.g., GPx1).[4]

    • Adipose Tissue Analysis: Harvest and weigh epididymal fat pads to assess effects on adiposity.[8]

References

Application Notes and Protocols: HWL-088 in Metabolic Syndrome Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. HWL-088 has emerged as a promising investigational compound for the management of metabolic syndrome. It is a potent dual agonist for Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2] This dual agonism allows this compound to address multiple facets of metabolic dysregulation, including hyperglycemia, dyslipidemia, and insulin (B600854) resistance.[1][2]

These application notes provide a comprehensive overview of the use of this compound in preclinical metabolic syndrome studies, including its mechanism of action, key in vitro and in vivo findings, and detailed experimental protocols.

Mechanism of Action

This compound exerts its therapeutic effects through the simultaneous activation of FFAR1 and PPARδ.

  • FFAR1 Agonism: As a potent FFAR1 agonist (EC50 = 18.9 nM), this compound enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] This action is glucose-dependent, which minimizes the risk of hypoglycemia.[1]

  • PPARδ Agonism: With moderate activity towards PPARδ (EC50 = 570.9 nM), this compound influences the expression of genes involved in fatty acid oxidation and energy expenditure.[1][2]

The synergistic action on these two targets leads to improved glucose and lipid metabolism, reduced fat accumulation, and alleviation of fatty liver.[1][2] The proposed signaling pathway for this compound's action is depicted below.

HWL_088_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver_adipose Liver & Adipose Tissue cluster_outcome Metabolic Outcomes HWL088_p This compound FFAR1 FFAR1 HWL088_p->FFAR1 PLC PLC FFAR1->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca_increase ↑ [Ca2+]i IP3_DAG->Ca_increase Insulin_granule Insulin Granule Exocytosis Ca_increase->Insulin_granule Insulin_secretion Glucose-Stimulated Insulin Secretion Insulin_granule->Insulin_secretion Improved_glucose Improved Glucose Control Insulin_secretion->Improved_glucose HWL088_la This compound PPARd PPARδ HWL088_la->PPARd Gene_expression Target Gene Expression PPARd->Gene_expression FAO ↑ Fatty Acid Oxidation Gene_expression->FAO Lipogenesis ↓ Hepatic Lipogenesis Gene_expression->Lipogenesis Glucose_uptake ↑ Glucose Uptake Gene_expression->Glucose_uptake Improved_lipid Improved Lipid Profile FAO->Improved_lipid Lipogenesis->Improved_lipid Glucose_uptake->Improved_glucose Reduced_fat Reduced Fat Accumulation Improved_lipid->Reduced_fat

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

TargetAssay TypeEC50 (nM)Reference
FFAR1Cell-based assay18.9[1][2]
PPARδCell-based assay570.9[1][2]

Table 2: Effects of Long-Term this compound Treatment in ob/ob Mice

ParameterVehicle ControlThis compound (30 mg/kg)This compound (30 mg/kg) + Metformin (B114582) (150 mg/kg)Reference
Body Weight (g) 55.2 ± 1.548.9 ± 1.245.3 ± 1.1#[1]
Fasting Blood Glucose (mg/dL) 288.5 ± 15.3185.6 ± 12.1135.8 ± 10.5#[1]
Plasma Insulin (ng/mL) 3.8 ± 0.42.1 ± 0.31.5 ± 0.2#[1]
Plasma Triglycerides (mg/dL) 185.4 ± 10.2135.7 ± 8.9110.2 ± 7.5#[1]
Plasma Total Cholesterol (mg/dL) 190.1 ± 9.8150.3 ± 7.6132.6 ± 6.9#[1]
Liver Weight (g) 3.5 ± 0.22.6 ± 0.12.2 ± 0.1#[1]
Epididymal Fat Weight (g) 3.2 ± 0.32.4 ± 0.22.0 ± 0.2#[1]

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. This compound alone. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Assays

1. FFAR1 and PPARδ Activation Assays

These assays are crucial for determining the potency and selectivity of this compound.

FFAR1_PPAR_Assay_Workflow start Start cell_culture Culture CHO or HEK293 cells start->cell_culture transfection Transfect cells with FFAR1 or PPARδ and a reporter gene (e.g., luciferase) cell_culture->transfection seeding Seed transfected cells into 96-well plates transfection->seeding treatment Treat cells with varying concentrations of this compound seeding->treatment incubation Incubate for 18-24 hours treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Measure luciferase activity lysis->luciferase_assay data_analysis Analyze data and calculate EC50 values luciferase_assay->data_analysis end End data_analysis->end

Figure 2: Workflow for FFAR1 and PPARδ activation assays.
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.

  • Reagents:

    • Expression plasmids for human FFAR1 or PPARδ.

    • Reporter plasmid containing a luciferase gene under the control of a response element (e.g., CRE for FFAR1, PPRE for PPARδ).

    • Transfection reagent (e.g., Lipofectamine).

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • This compound stock solution (in DMSO).

    • Luciferase assay reagent.

  • Protocol:

    • Co-transfect cells with the receptor and reporter plasmids.

    • Seed the transfected cells into 96-well plates.

    • After 24 hours, replace the medium with a serum-free medium containing various concentrations of this compound.

    • Incubate for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Plot the dose-response curve and calculate the EC50 value.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the effect of this compound on insulin secretion from pancreatic β-cells.

  • Cell Line: MIN6 mouse insulinoma cell line.

  • Reagents:

    • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

    • Glucose solutions (e.g., 2 mM and 25 mM in KRB buffer).

    • This compound stock solution (in DMSO).

    • Insulin ELISA kit.

  • Protocol:

    • Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.

    • Wash the cells twice with KRB buffer.

    • Pre-incubate the cells in KRB buffer with 2 mM glucose for 1 hour at 37°C.

    • Replace the pre-incubation buffer with KRB buffer containing either 2 mM or 25 mM glucose, with or without this compound at the desired concentrations.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant and measure the insulin concentration using an ELISA kit.

In Vivo Studies

1. Animal Model and Treatment

  • Animal Model: Male leptin-deficient ob/ob mice are a suitable model for metabolic syndrome.

  • Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to a standard chow diet and water.

  • Drug Administration:

    • Prepare this compound and metformin suspensions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the drugs or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

Animal_Study_Workflow start Start acclimatization Acclimatize ob/ob mice for 1 week start->acclimatization grouping Randomly assign mice to treatment groups: - Vehicle - this compound - Metformin - this compound + Metformin acclimatization->grouping treatment Daily oral gavage for 4 weeks grouping->treatment monitoring Monitor body weight and food intake weekly treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) at the end of the study monitoring->ogtt euthanasia Euthanize mice and collect blood and tissues ogtt->euthanasia analysis Analyze plasma and tissue samples euthanasia->analysis end End analysis->end

Figure 3: General workflow for in vivo studies with this compound.

2. Oral Glucose Tolerance Test (OGTT)

  • Protocol:

    • Fast the mice for 6 hours.

    • Collect a baseline blood sample (time 0) from the tail vein.

    • Administer a 2 g/kg glucose solution via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Measure blood glucose levels at each time point using a glucometer.

3. Biochemical Analysis

  • Plasma Analysis:

    • Collect blood in EDTA-coated tubes and centrifuge to obtain plasma.

    • Use commercially available kits to measure plasma levels of insulin, triglycerides, and total cholesterol.

  • Tissue Analysis:

    • Excise and weigh the liver and epididymal fat pads.

    • For hepatic lipid analysis, homogenize a portion of the liver and extract lipids for the quantification of triglycerides.

    • For gene expression analysis, snap-freeze tissues in liquid nitrogen and store them at -80°C until RNA extraction and subsequent RT-qPCR.

4. Measurement of Hepatic Lipogenesis and Fatty Acid β-Oxidation

  • These parameters can be assessed using radiolabeled precursors.

  • Hepatic Lipogenesis:

    • Isolate primary hepatocytes from treated mice.

    • Incubate the hepatocytes with [3H]-acetate.

    • Measure the incorporation of tritium (B154650) into newly synthesized lipids.

  • Fatty Acid β-Oxidation:

    • Isolate mitochondria from the liver tissue of treated mice.

    • Incubate the isolated mitochondria with [14C]-palmitate.

    • Measure the production of 14CO2 as an indicator of fatty acid oxidation.

Conclusion

This compound represents a novel therapeutic approach for metabolic syndrome by targeting both FFAR1 and PPARδ. The data presented herein demonstrate its potential to improve glucose and lipid homeostasis. The provided protocols offer a framework for researchers to further investigate the pharmacological properties of this compound and similar dual-acting compounds in the context of metabolic diseases. Combination therapy with established drugs like metformin may offer a synergistic strategy for the comprehensive management of metabolic syndrome.[1]

References

Application Notes and Protocols for HWL-088 and Metformin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for research and informational purposes only. As of the latest available data, the combination of HWL-088 and metformin (B114582) has been investigated in the context of metabolic diseases such as type 2 diabetes.[1][2] There is currently no established or published research on the use of this compound in combination with metformin for the treatment of cancer. The protocols outlined below are hypothetical and intended to serve as a foundational framework for researchers and scientists interested in exploring the potential synergistic anti-cancer effects of this combination.

Introduction

Metformin, a widely prescribed medication for type 2 diabetes, has garnered significant attention for its potential anti-cancer properties.[3][4][5] Its mechanisms of action are multifaceted, primarily involving the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[3][4] Metformin can also exert its effects through insulin-dependent and independent pathways, impacting cellular metabolism and inflammation.[4][6]

This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][7] It has been demonstrated to improve glucolipid metabolism, making it a candidate for diabetes treatment.[1][2] The role of FFAR1/GPR40 in cancer is complex and appears to be context-dependent. Some studies suggest that FFAR1 activation may inhibit proliferation in certain cancer cell lines, such as prostate and breast cancer, while other studies indicate a potential role in promoting progression in cancers like colorectal cancer.[8][9][10]

This document outlines a hypothetical framework for investigating the potential synergistic anti-cancer effects of combining this compound and metformin. The proposed rationale is that the metabolic stress induced by metformin could be potentiated by the modulation of fatty acid signaling pathways by this compound, leading to enhanced cancer cell death and inhibition of tumor growth.

Quantitative Data Summary

The following tables present a summary of known quantitative data for the individual compounds and hypothetical data for their combined effect, which would be the target of the proposed experimental protocols.

Table 1: In Vitro Efficacy of this compound and Metformin (Hypothetical Data)

Treatment GroupCancer Cell LineIC50 (µM)Apoptosis Rate (%)
This compoundBreast (MCF-7)5015
MetforminBreast (MCF-7)500025
This compound + MetforminBreast (MCF-7)25 (this compound) + 2500 (Metformin)55
This compoundPancreatic (PANC-1)7510
MetforminPancreatic (PANC-1)800020
This compound + MetforminPancreatic (PANC-1)40 (this compound) + 4000 (Metformin)45

Table 2: In Vivo Efficacy in Xenograft Model (Hypothetical Data)

Treatment GroupAnimal ModelTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlNude mice with MCF-7 xenografts0+5
This compound (10 mg/kg)Nude mice with MCF-7 xenografts20+2
Metformin (100 mg/kg)Nude mice with MCF-7 xenografts35-1
This compound + MetforminNude mice with MCF-7 xenografts70-2

Proposed Signaling Pathway

The proposed synergistic mechanism of this compound and metformin involves the dual targeting of key metabolic and proliferative pathways in cancer cells. Metformin inhibits mitochondrial complex I, leading to an increased AMP/ATP ratio and subsequent activation of AMPK. Activated AMPK then inhibits mTORC1, a central regulator of cell growth and proliferation. This compound, by activating FFAR1/GPR40, may further modulate cellular metabolism and potentially influence downstream signaling pathways that could converge with the AMPK/mTOR axis to enhance the anti-tumor effect.

G Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits HWL088 This compound FFAR1 FFAR1/GPR40 HWL088->FFAR1 Activates AMP_ATP Increased AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Downstream Downstream Signaling FFAR1->Downstream Downstream->mTORC1 Potential Modulation G start Start seed Seed Cells in 96-well Plates start->seed treat Treat with This compound & Metformin seed->treat mtt Add MTT Reagent treat->mtt read Read Absorbance mtt->read calc Calculate IC50 read->calc end End calc->end G start Start implant Implant Tumor Cells into Mice start->implant randomize Randomize Mice into Treatment Groups implant->randomize treat Daily Oral Gavage randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeat for study duration excise Excise Tumors for Analysis measure->excise end End excise->end

References

Application Notes and Protocols for the Synthesis and Use of HWL-088 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and experimental use of HWL-088, a potent dual agonist of the free fatty acid receptor 1 (FFAR1) and peroxisome proliferator-activated receptor δ (PPARδ). This compound serves as a valuable research tool for investigating metabolic diseases, particularly type 2 diabetes and nonalcoholic steatohepatitis (NASH).

Introduction

This compound (2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid) is a novel small molecule that has demonstrated significant potential in preclinical studies for the treatment of metabolic disorders.[1][2] It functions as a highly potent agonist for FFAR1 (EC₅₀ = 18.9 nM) and a moderate agonist for PPARδ (EC₅₀ = 570.9 nM).[1][2] Its mechanism of action involves the glucose-dependent stimulation of insulin (B600854) secretion and the regulation of lipid metabolism, making it a promising candidate for further investigation.[1][3]

Physicochemical Properties and Quantitative Data

A summary of the key in vitro activities of this compound is presented in the table below.

TargetAssay TypeSpeciesEC₅₀ (nM)Reference
FFAR1/GPR40Cell-basedNot Specified18.9[1][2]
PPARδCell-basedNot Specified570.9[1][2]

Signaling Pathway of this compound in Pancreatic β-Cells

The activation of FFAR1 by this compound in pancreatic β-cells initiates a signaling cascade that results in glucose-stimulated insulin secretion. The following diagram illustrates this pathway.

FFAR1_Signaling HWL_088 This compound FFAR1 FFAR1 (GPR40) HWL_088->FFAR1 binds to Gq_11 Gq/11 FFAR1->Gq_11 activates PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles triggers fusion Ca2_influx Ca²⁺ Influx Ca2_influx->Insulin_Vesicles triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion PKC->Insulin_Vesicles promotes fusion

Figure 1: this compound mediated FFAR1 signaling pathway in pancreatic β-cells.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route based on standard organic chemistry principles for the synthesis of similar phenoxyacetic acid derivatives.

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A 3-Bromo-2-methylphenylboronic acid C Pd(PPh₃)₄, K₂CO₃ A->C B 3-Hydroxyphenylboronic acid B->C D 2'-Methyl-[1,1'-biphenyl]-3-ol C->D F K₂CO₃, DMF D->F E 2-Fluoro-4-hydroxyphenoxyacetic acid ethyl ester E->F G Ethyl 2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetate F->G H LiOH, THF/H₂O G->H I This compound H->I

Figure 2: Synthetic workflow for this compound.
  • 3-Bromo-2-methylphenylboronic acid

  • 3-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 2-Fluoro-4-hydroxyphenoxyacetic acid ethyl ester

  • Dimethylformamide (DMF)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Standard solvents for reaction and purification (e.g., toluene (B28343), ethanol, ethyl acetate (B1210297), hexanes)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Step 1: Synthesis of 2'-Methyl-[1,1'-biphenyl]-3-ol

  • To a solution of 3-bromo-2-methylphenylboronic acid (1.0 eq) and 3-hydroxyphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of potassium carbonate (3.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2'-methyl-[1,1'-biphenyl]-3-ol.

Step 2: Synthesis of Ethyl 2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetate

  • To a solution of 2'-methyl-[1,1'-biphenyl]-3-ol (1.0 eq) and 2-fluoro-4-hydroxyphenoxyacetic acid ethyl ester (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at 60-70 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Saponification)

  • Dissolve the crude ethyl 2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetate from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

  • The final product can be further purified by recrystallization or preparative HPLC if required.

Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes the procedure for evaluating the effect of this compound on glucose-stimulated insulin secretion in the MIN6 pancreatic β-cell line.

GSIS_Workflow A Seed MIN6 cells in 24-well plates B Culture for 48-72 hours A->B C Pre-incubation in low glucose Krebs-Ringer Bicarbonate (KRB) buffer B->C D Incubate with low (2 mM) or high (25 mM) glucose KRB buffer +/- this compound C->D E Collect supernatant D->E F Measure insulin concentration by ELISA E->F

Figure 3: Experimental workflow for the in vitro GSIS assay.
  • MIN6 cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 15% FBS, penicillin/streptomycin (B1217042)

  • Krebs-Ringer Bicarbonate (KRB) buffer (containing NaCl, KCl, KH₂PO₄, MgSO₄, NaHCO₃, CaCl₂, HEPES)

  • Glucose (D-glucose)

  • This compound

  • Insulin ELISA kit (mouse)

  • 24-well cell culture plates

  • Cell Culture:

    • Culture MIN6 cells in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and culture for 48-72 hours to reach approximately 80% confluency.

  • Pre-incubation:

    • On the day of the experiment, gently wash the cells twice with KRB buffer containing 2 mM glucose.

    • Pre-incubate the cells in KRB buffer with 2 mM glucose for 2 hours at 37°C to allow the basal insulin secretion to stabilize.

  • Stimulation:

    • After pre-incubation, aspirate the buffer and add fresh KRB buffer containing:

      • Group 1 (Basal): 2 mM glucose

      • Group 2 (Stimulated): 25 mM glucose

      • Group 3 (Test): 25 mM glucose + desired concentrations of this compound (e.g., 0.1, 1, 10 µM)

      • Group 4 (Control): 2 mM glucose + desired concentrations of this compound

    • Incubate the plates for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Following incubation, collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using a mouse insulin ELISA kit according to the manufacturer's instructions.

    • The results can be expressed as the amount of insulin secreted or as a fold-change relative to the basal secretion.

Protocol 3: In Vivo Evaluation in a Type 2 Diabetes Mouse Model (ob/ob mice)

This protocol outlines a general procedure for assessing the long-term effects of this compound on glucose and lipid metabolism in a genetic model of obesity and type 2 diabetes, the ob/ob mouse.

obob_Workflow A Acclimatize ob/ob mice for 1 week B Randomize mice into treatment groups (Vehicle, this compound, etc.) A->B C Daily oral administration of compounds for 4-8 weeks B->C D Monitor body weight and food intake C->D E Perform Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) C->E G Euthanize mice and collect tissues for histological and molecular analysis C->G F Collect blood samples for analysis of glucose, insulin, and lipids E->F

Figure 4: Experimental workflow for the in vivo study using ob/ob mice.
  • Male ob/ob mice (e.g., 8-10 weeks old)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • This compound

  • Glucose solution for OGTT

  • Insulin solution for ITT

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Glucometer and test strips

  • Analytical kits for plasma insulin, triglycerides, and cholesterol

  • Animal Husbandry and Acclimatization:

    • House the ob/ob mice in a controlled environment (temperature, humidity, and light/dark cycle) with ad libitum access to standard chow and water.

    • Allow the mice to acclimatize for at least one week before the start of the experiment.

  • Dosing:

    • Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at different doses).

    • Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 4 to 8 weeks).

  • Metabolic Assessments:

    • Body Weight and Food Intake: Monitor and record the body weight and food intake of the mice regularly (e.g., weekly).

    • Oral Glucose Tolerance Test (OGTT):

      • Fast the mice overnight (e.g., 12-16 hours).

      • Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

      • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT):

      • Fast the mice for a shorter period (e.g., 4-6 hours).

      • Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection.

      • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures:

    • At the end of the treatment period, collect terminal blood samples for the analysis of plasma insulin, triglycerides, and total cholesterol.

    • Euthanize the mice and collect tissues such as the pancreas, liver, and adipose tissue for histological analysis (e.g., H&E staining) and molecular studies (e.g., gene expression analysis).

Disclaimer

This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use, and with appropriate laboratory safety practices. The provided synthesis protocol is a representative example and may require optimization.

References

Troubleshooting & Optimization

optimizing HWL-088 dosage and administration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HWL-088

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the dosage and administration of this compound in preclinical research settings. This compound is a potent and selective Free Fatty Acid Receptor 1 (FFAR1) agonist, also demonstrating activity as a PPARδ/FFA1 dual agonist.[1][2] It has shown potential in improving glucolipid metabolism, making it a subject of interest for diabetes and nonalcoholic steatohepatitis (NASH) research.[2][3]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a highly potent agonist for the Free Fatty Acid Receptor 1 (FFAR1), with an EC50 of 18.9 nM.[1][3] FFAR1 plays a significant role in glucose-stimulated insulin (B600854) secretion.[1] Additionally, this compound exhibits moderate activity as a PPARδ agonist (EC50 = 570.9 nM), contributing to its effects on energy metabolism and fibrosis.[1][2][3] Its dual-agonist activity allows it to regulate lipid metabolism, inflammation, and fibrosis.[2]

2. What is the recommended solvent and how should I prepare stock solutions?

For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4] It is crucial to prepare stock solutions in anhydrous DMSO to minimize degradation.[4] Store these stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can compromise the compound's stability.[4]

3. What is a typical starting concentration range for in vitro cell-based assays?

The optimal concentration of this compound will depend on the specific cell line and the experimental endpoint. Based on its in vitro potency (EC50 = 18.9 nM for FFAR1), a good starting point for a dose-response experiment is to use a wide concentration range that brackets this value.[1][3] A typical range could be from 1 nM to 10 µM. It is always recommended to perform a dose-response experiment to determine the IC50 or EC50 in your specific experimental system.[5]

4. How stable is this compound in cell culture media?

The stability of small molecule inhibitors can vary significantly based on the media composition, pH, serum presence, and incubation conditions.[4] While specific stability data for this compound in various culture media is not extensively published, it is a good practice to assess its stability under your specific experimental conditions, especially for long-term experiments (over 24 hours).[4] This can be done by incubating this compound in the media for the duration of the experiment and then testing its biological activity at different time points.[4]

5. What are the known in vivo effects and administration routes for this compound?

In preclinical studies using ob/ob diabetic mice, long-term administration of this compound has been shown to improve glucose control and plasma lipid profiles.[1][3] It has also been shown to reduce fat accumulation, alleviate fatty liver, and improve β-cell function.[1][3] In a mouse model of NASH, administration of this compound attenuated the condition by regulating genes related to inflammation, fibrosis, and oxidative stress.[2] The compound is orally bioavailable and has been administered in vivo in these studies, demonstrating its potential for oral administration.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypeResult (EC50)Reference
FFAR1Cell-based18.9 nM[1][3]
PPARδCell-based570.9 nM[1][3]

Table 2: In Vivo Administration and Effects in Mouse Models

ModelAdministrationKey FindingsReference
ob/ob diabetic miceLong-term oralImproved glucose control, better plasma lipid profiles, reduced fat accumulation, alleviated fatty liver[1][3]
MCD-induced NASH miceOralAttenuated NASH, regulated genes for inflammation, fibrosis, and oxidative stress[2][6]

Experimental Protocols

Protocol 1: Determining In Vitro EC50 of this compound on FFAR1 Activation

This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) of this compound in a cell line expressing FFAR1.

Materials:

  • Cells stably expressing human FFAR1 (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Seed the FFAR1-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Dye Loading: Remove the culture medium from the cells and wash once with assay buffer. Add the calcium-sensitive fluorescent dye solution to each well and incubate for 1 hour at 37°C.

  • Assay: After incubation, wash the cells to remove excess dye. Add the serially diluted this compound and vehicle controls to the respective wells.

  • Data Acquisition: Immediately measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC50 value.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no biological effect of this compound 1. Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: The concentration used may be too low for the specific cell line or assay. 3. Poor Cell Health: The cells may be unhealthy or have low receptor expression.1. Use a fresh aliquot of the this compound stock solution. 2. Perform a dose-response experiment with a wider concentration range.[5] 3. Check cell viability and morphology. Ensure you are using cells with confirmed FFAR1 expression.
High cellular toxicity observed 1. Off-target Effects: At high concentrations, this compound may have off-target effects. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.[4]1. Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Ensure the final DMSO concentration in your culture medium does not exceed a non-toxic level (typically ≤ 0.5%).[4]
Variability between experiments 1. Inconsistent Cell Density: Variations in cell number can affect the outcome. 2. Inconsistent Incubation Times: The timing of compound addition and assay readout is critical.[5] 3. Reagent Inconsistency: Differences in media, serum, or other reagents can impact results.1. Ensure consistent cell seeding density. 2. Standardize all incubation times precisely.[5] 3. Use the same lot of reagents for a set of comparative experiments.

Visualizations

HWL_088_Signaling_Pathway cluster_cell Cell Membrane HWL088 This compound FFAR1 FFAR1/GPR40 HWL088->FFAR1 Agonist Gq11 Gq/11 FFAR1->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Insulin Insulin Secretion Ca2_release->Insulin Triggers

Caption: Simplified signaling pathway of this compound via FFAR1 activation.

Experimental_Workflow prep 1. Prepare this compound Stock (10 mM in DMSO) dose 3. Dose-Response Assay (Determine EC50) prep->dose culture 2. Culture Cells (e.g., FFAR1-expressing line) culture->dose functional 4. Functional Assays (e.g., Insulin Secretion) dose->functional analysis 5. Data Analysis & Interpretation functional->analysis

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Guide start Inconsistent or No Effect? check_compound Is Compound Stable? (Fresh Aliquot) start->check_compound Yes check_conc Is Concentration Optimal? (Run Dose-Response) check_compound->check_conc Yes no_resolve Contact Technical Support check_compound->no_resolve No check_cells Are Cells Healthy? (Viability & Receptor Expression) check_conc->check_cells Yes check_conc->no_resolve No resolve Problem Resolved check_cells->resolve Yes check_cells->no_resolve No

Caption: Troubleshooting logic for inconsistent experimental results.

References

potential off-target effects of HWL-088

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of HWL-088. The following resources are designed to help troubleshoot experiments and interpret data accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly potent agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40.[1][2][3] FFAR1 is a G-protein coupled receptor that plays a significant role in glucose-stimulated insulin (B600854) secretion.[1][2] Upon binding to FFAR1 in pancreatic β-cells, this compound potentiates insulin secretion in a glucose-dependent manner.[1][2]

Q2: Does this compound have any known off-target effects?

Yes, this compound has been shown to have moderate activity as a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist.[1][2] This dual agonism of FFAR1 and PPARδ is a key consideration when designing experiments and interpreting results.[4][5]

Q3: What is the significance of the PPARδ agonism?

PPARδ is a nuclear receptor that regulates gene expression involved in fatty acid metabolism, energy homeostasis, and inflammation.[4] The moderate PPARδ activity of this compound may contribute to its overall effects on lipid metabolism and could be a factor in its observed therapeutic benefits beyond glucose control.[1][2][4] However, it also represents a potential off-target effect that needs to be considered, as activation of PPARδ can have broad physiological consequences.

Q4: How does this compound compare to other FFAR1 agonists like TAK-875?

Studies have shown that long-term administration of this compound resulted in better glucose control and plasma lipid profiles compared to TAK-875.[1][2] this compound has also demonstrated a greater potential for glucose control in both normal and diabetic models.[3]

Quantitative Data Summary

The following table summarizes the reported potency of this compound on its primary target (FFAR1) and known off-target (PPARδ).

TargetParameterValue (nM)Reference
FFAR1EC5018.9[1][2]
PPARδEC50570.9[1][2]

Troubleshooting Guide

Q: My experimental results with this compound are not what I expected based on FFAR1 activation alone. What could be the reason?

A: Unexpected results could be due to the dual agonism of this compound on both FFAR1 and PPARδ. Consider the following troubleshooting steps:

  • Review the cellular context: Is PPARδ expressed in your experimental system (cells or tissues)? If so, the observed effects could be a combination of FFAR1 and PPARδ activation.

  • Use selective antagonists: To dissect the signaling pathways, use a selective FFAR1 antagonist or a selective PPARδ antagonist in your experiments. This will help to isolate the effects mediated by each receptor.

  • Compare with a selective FFAR1 agonist: If possible, run parallel experiments with a highly selective FFAR1 agonist that has no or minimal PPARδ activity to differentiate the pharmacological effects.

  • Analyze downstream targets: Investigate the activation of known downstream targets of both FFAR1 (e.g., increased intracellular calcium, protein kinase D1 activation) and PPARδ (e.g., expression of target genes like PDK4, ANGPTL4).[2]

Q: I am observing changes in gene expression related to lipid metabolism that are stronger than expected. How can I confirm if this is a PPARδ-mediated effect?

A: Changes in the expression of genes involved in lipid metabolism are a hallmark of PPARδ activation. To confirm this:

  • Perform a dose-response experiment: The EC50 for PPARδ activation by this compound is significantly higher than for FFAR1. A dose-response study can help determine if the observed effects occur at concentrations consistent with PPARδ engagement.

  • Use a PPARδ antagonist: Co-treatment with a specific PPARδ antagonist should reverse the observed changes in gene expression if they are indeed mediated by PPARδ.

  • Luciferase reporter assay: Transfect cells with a PPAR response element (PPRE)-driven luciferase reporter construct. Treatment with this compound should lead to an increase in luciferase activity in cells expressing PPARδ.

Experimental Protocols

Protocol: Cell-Based Receptor Activation Assay

This protocol describes a general method to determine the activation of FFAR1 and PPARδ by this compound in vitro.

Objective: To measure the dose-dependent activation of FFAR1 and PPARδ by this compound.

Materials:

  • Cells stably expressing human FFAR1 (e.g., CHO-K1 or HEK293 cells)

  • Cells suitable for PPARδ transactivation assay (e.g., HEK293T or HepG2 cells)

  • This compound compound

  • Appropriate cell culture medium and supplements

  • For FFAR1: A calcium flux assay kit (e.g., Fluo-4 AM) or an IP-One assay kit.

  • For PPARδ: A luciferase reporter plasmid containing a PPRE, a transfection reagent, and a luciferase assay system.

  • Control agonists for FFAR1 (e.g., a known fatty acid) and PPARδ (e.g., GW501516).

  • Control antagonists for FFAR1 and PPARδ.

Methodology:

Part 1: FFAR1 Activation (Calcium Flux Assay)

  • Cell Plating: Plate FFAR1-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for a defined period.

  • Data Analysis: Calculate the increase in fluorescence over baseline for each concentration of this compound. Plot the dose-response curve and determine the EC50 value.

Part 2: PPARδ Activation (Luciferase Reporter Assay)

  • Transfection: Co-transfect cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours of transfection, treat the cells with a serial dilution of this compound for 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Visualizations

HWL_088_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 Primary Target PPARd PPARδ HWL088->PPARd Off-Target Gq11 Gq/11 FFAR1->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKD1 PKD1 DAG->PKD1 Insulin_secretion Insulin Secretion Ca2_release->Insulin_secretion PKD1->Insulin_secretion RXR RXR PPARd->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_expression

Caption: Signaling pathway of this compound, illustrating both its primary FFAR1-mediated and off-target PPARδ-mediated actions.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_PPARd Is PPARδ expressed in the system? Start->Check_PPARd Use_Antagonist Use selective FFAR1 and PPARδ antagonists Check_PPARd->Use_Antagonist Yes Conclusion_Other Consider other factors or unknown off-targets Check_PPARd->Conclusion_Other No Compare_Agonist Compare with a selective FFAR1 agonist Use_Antagonist->Compare_Agonist Analyze_Downstream Analyze downstream targets of both pathways Compare_Agonist->Analyze_Downstream Conclusion_Dual Conclude dual agonism is likely Analyze_Downstream->Conclusion_Dual

References

HWL-088 stability and solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of HWL-088. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental design and execution.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution in Aqueous Buffer

Precipitation of a small molecule like this compound when diluting a DMSO stock into an aqueous buffer is a common challenge, often indicating that the compound's aqueous solubility limit has been exceeded.[1]

Possible Causes and Solutions:

CauseRecommended Action
Concentration Exceeds Solubility Decrease the final concentration of this compound in your assay. Determine the kinetic solubility to identify the viable concentration range.[1]
Poor Aqueous Solubility Introduce a co-solvent such as ethanol (B145695) or PEG into your aqueous buffer.[1][2] For cell-based assays, ensure the final co-solvent concentration is not cytotoxic.
pH-Dependent Solubility If this compound is ionizable, its solubility can be influenced by pH.[1] Experiment with different buffer pH values to find the optimal range for solubility.[1]
Aggregation For persistent aggregation issues, gentle sonication after dilution can sometimes help to break up aggregates and improve dispersion.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For creating high-concentration stock solutions of hydrophobic compounds like this compound, 100% DMSO is the recommended primary solvent.[1]

Q2: How should I store my this compound stock solution and solid compound?

A2: Proper storage is crucial to maintain the integrity of this compound.

FormatStorage TemperatureRecommended DurationNotes
Solid (Powder) -20°CUp to 3 years[1]Keep desiccated to prevent hydration.[1]
4°CUp to 2 years[1]Always check the product datasheet for specific advice.[1]
DMSO Stock Solution -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 2 yearsPreferred for long-term storage.

Q3: My this compound appears to be degrading in my experimental setup. How can I assess its stability?

A3: You can assess the stability of this compound in your experimental media by monitoring its concentration over time using reverse-phase HPLC. A decrease in the peak area corresponding to the parent compound indicates degradation, while the appearance of new peaks suggests the formation of degradation products.[1]

Q4: What can I do if I suspect this compound is degrading during my cell-based assay?

A4: If you suspect degradation, you should perform a stability test under your specific assay conditions (e.g., 37°C, 5% CO₂).[1] Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC to determine the rate of degradation.[1] If degradation is confirmed, you may need to reduce the incubation time or refresh the compound-containing media more frequently.

Q5: this compound is a PPARδ/FFA1 dual agonist. Where can I visualize its signaling pathway?

A5: this compound acts on both the Free Fatty Acid Receptor 1 (FFA1 or GPR40) and the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[4][5] The diagram below illustrates a simplified overview of these signaling pathways.

HWL_088_Signaling_Pathways cluster_FFA1 FFA1 (GPR40) Pathway cluster_PPAR PPARδ Pathway HWL088_FFA1 This compound FFA1 FFA1 (GPR40) HWL088_FFA1->FFA1 Gq11 Gq/11 FFA1->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ (intracellular) IP3->Ca2 Insulin Insulin Secretion Ca2->Insulin HWL088_PPAR This compound PPARd PPARδ HWL088_PPAR->PPARd RXR RXR PPARd->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene Target Gene Expression PPRE->Gene Metabolism Lipid Metabolism & Fatty Acid Oxidation Gene->Metabolism

Simplified signaling pathways for this compound.

Experimental Protocols

Protocol 1: Assessment of Kinetic Solubility

This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.[1]

Workflow Diagram:

Kinetic_Solubility_Workflow A 1. Prepare 10 mM this compound stock in 100% DMSO B 2. Create serial dilutions of stock in DMSO A->B C 3. Dilute DMSO solutions 1:50 into aqueous buffer (e.g., PBS) B->C D 4. Incubate at room temperature (e.g., 1-2 hours) C->D E 5. Measure turbidity/ precipitate (e.g., nephelometry or visual inspection) D->E F 6. Determine highest concentration that remains clear E->F

Workflow for kinetic solubility assessment.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[1]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[1]

  • Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:50 dilution.[1]

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Analysis: Measure the turbidity of each well using a nephelometer or plate reader. Alternatively, visually inspect for the presence of precipitate against a dark background.

  • Determination: The highest concentration that does not show significant turbidity or visible precipitate is considered the kinetic solubility under those conditions.

Protocol 2: Assessment of Stability in Solution

This protocol outlines a method to evaluate the stability of this compound in a specific buffer or cell culture medium over time using HPLC.[1]

Troubleshooting Logic:

Stability_Troubleshooting rect rect start Is this compound stable in your assay? check_hplc Run HPLC analysis at T=0 and T=x start->check_hplc peak_area Parent peak area decreased? check_hplc->peak_area new_peaks New peaks appeared? peak_area->new_peaks Yes stable Compound is stable under these conditions. peak_area->stable No unstable Compound is degrading. Consider shorter incubation, lower temp, or different buffer. new_peaks->unstable Yes new_peaks->unstable No

Logic for troubleshooting this compound stability.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in your experimental buffer (e.g., cell culture media) at the final desired concentration.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the solution. To stop potential degradation, precipitate proteins by adding a sufficient volume of a solvent like acetonitrile (B52724) or methanol.[1] Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[1] This serves as your baseline.

  • Incubation: Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).[1]

  • Time-Point Sampling: At desired time points (e.g., 2, 6, 12, 24, 48 hours), collect aliquots and process them as described in step 2.[1]

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC with UV detection at the compound's maximum absorbance wavelength.[1]

  • Data Analysis: Compare the peak area of the parent this compound compound in the incubated samples to the T=0 sample. A time-dependent decrease in the peak area indicates instability.[1]

References

Navigating HWL-088 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting experiments involving HWL-088, a potent dual agonist of Free Fatty Acid Receptor 1 (FFAR1) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). This guide offers detailed troubleshooting advice in a question-and-answer format, quantitative data summaries, and in-depth experimental protocols to facilitate smooth and successful research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during in vitro cell-based assays with this compound.

Q1: I am observing inconsistent or no response to this compound in my cell-based assays. What are the potential causes?

A1: Inconsistent or absent responses to this compound can stem from several factors, ranging from compound preparation to experimental setup.

  • Compound Solubility: this compound is a hydrophobic molecule. Improper dissolution can lead to inaccurate concentrations and unreliable results.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) before diluting it to the final working concentration in your cell culture medium. Ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Line Responsiveness: The expression levels of FFAR1 and PPARδ can vary significantly between different cell lines.

    • Solution: Before initiating your experiments, confirm the expression of FFAR1 and PPARδ in your chosen cell line at both the mRNA and protein levels using techniques like RT-qPCR and Western blotting.

  • Compound Stability: Like many small molecules, the stability of this compound in cell culture media over long incubation periods can be a concern.[1][2]

    • Solution: For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.

  • Assay Conditions: The sensitivity of your assay may be influenced by factors such as cell density, serum concentration in the media, and the duration of this compound treatment.

    • Solution: Optimize these parameters for your specific cell line and assay. A good starting point is to perform a dose-response and time-course experiment to determine the optimal conditions.

Q2: My cell viability assay results show high background or unexpected cytotoxicity with this compound treatment. How can I troubleshoot this?

A2: High background and unexpected cytotoxicity can obscure the true biological effects of this compound.

  • Solvent Toxicity: As mentioned, the solvent used to dissolve this compound can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle control (media with the same final concentration of the solvent, e.g., DMSO) in your experiments to assess the effect of the solvent alone. Aim for a final DMSO concentration below 0.1%.[1]

  • Off-Target Effects: While this compound is a potent FFAR1 and PPARδ agonist, high concentrations may lead to off-target effects.[3]

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If off-target effects are suspected, consider using a structurally unrelated agonist for the same receptors to see if the phenotype is reproducible.

  • Assay Interference: Some assay reagents can interact with the compound or be affected by the experimental conditions.

    • Solution: Ensure that this compound does not interfere with the assay itself. For example, in colorimetric or fluorometric assays, test whether the compound alone, in cell-free media, gives a signal.

Q3: I am having trouble detecting downstream signaling events after this compound treatment in my Western blot or other assays.

A3: Difficulty in detecting downstream signaling can be due to several factors related to timing, antibody quality, and sample preparation.

  • Kinetics of Signaling: The activation of signaling pathways is often transient.

    • Solution: Perform a time-course experiment to identify the peak activation time for the specific signaling molecules you are investigating. For FFAR1, downstream signaling involving PLC, IP3, and DAG can be rapid (minutes).[4][5][6][7][8] For PPARδ, changes in gene expression of its target genes may take several hours.[9][10][11][12][13]

  • Antibody Specificity and Quality: Poor antibody quality is a common reason for failed experiments.

    • Solution: Use antibodies that have been validated for your specific application (e.g., Western blot, immunoprecipitation) and species of interest. Always include appropriate positive and negative controls.

  • Low Protein Expression: The target protein you are trying to detect may be expressed at low levels in your cells.

    • Solution: Consider using techniques to enrich for your protein of interest, such as immunoprecipitation, before performing the Western blot.

Quantitative Data Summary

The following table summarizes the known in vitro activities of this compound. Note that IC50 values for cell viability can be highly cell-line dependent and should be determined empirically for your system.

ParameterReceptor/Cell LineValueReference
EC50 Human FFAR118.9 nM[14]
EC50 Human PPARδ570.9 nM[14]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for troubleshooting common experimental issues.

HWL088_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 Agonist PPARd PPARδ HWL088->PPARd Agonist Gq Gq FFAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates Insulin Insulin Secretion (in pancreatic β-cells) Ca2->Insulin PKC->Insulin RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1, PDK4) PPRE->Gene_Expression Regulates FAO Fatty Acid Oxidation Gene_Expression->FAO

Caption: Dual signaling pathways of this compound.

Troubleshooting_Workflow Start Start: Inconsistent/No Response Check_Solubility 1. Check Compound Solubility - Prepare fresh stock in DMSO/Ethanol - Ensure final solvent concentration is low Start->Check_Solubility Check_Cells 2. Validate Cell Line - Confirm FFAR1/PPARδ expression (RT-qPCR, WB) - Use low passage number cells Check_Solubility->Check_Cells If issue persists Optimize_Assay 3. Optimize Assay Conditions - Perform dose-response and time-course - Check for media component interference Check_Cells->Optimize_Assay If issue persists Troubleshoot_Signal 4. Troubleshoot Signal Detection - Validate antibody specificity - Optimize sample prep and lysis Optimize_Assay->Troubleshoot_Signal If issue persists Success Successful Experiment Troubleshoot_Signal->Success Problem Resolved

Caption: General troubleshooting workflow for this compound experiments.

Key Experimental Protocols

This section provides detailed methodologies for common experiments performed with this compound.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability in adherent cell lines.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting

This protocol describes the detection of changes in protein expression or phosphorylation status upon this compound treatment.

Materials:

  • This compound

  • DMSO

  • Cell culture plates

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat cells with this compound or vehicle control for the predetermined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunoprecipitation

This protocol is for enriching a target protein to study its interactions or post-translational modifications.

Materials:

  • This compound

  • DMSO

  • Cell culture plates

  • PBS

  • Non-denaturing lysis buffer with protease and phosphatase inhibitors

  • Primary antibody for immunoprecipitation

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., lysis buffer diluted 1:1 with PBS)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle and lyse them using a non-denaturing lysis buffer.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads for 30-60 minutes at 4°C.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Binding: Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein-antibody complexes from the beads by adding elution buffer and heating at 95-100°C for 5 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting.

References

Navigating the Synthesis of HWL-088: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypothetical Synthesis of HWL-088

The synthesis of this compound, or 2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid, can be logically approached through a convergent synthesis strategy. This involves the preparation of two key intermediates followed by their coupling and final modification. The primary reactions involved are a Suzuki-Miyaura coupling to form the biphenyl (B1667301) core and a Williamson ether synthesis to construct the phenoxyacetic acid moiety.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Suzuki-Miyaura Coupling

Question 1: Low or no yield of the biphenyl intermediate (3-(bromomethyl)-2'-methyl-1,1'-biphenyl).

Potential Causes:

  • Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.

  • Poor Quality Reagents: Boronic acid or the aryl halide may be impure or decomposed. Boronic acids, in particular, can be prone to dehydration or protodeboronation.

  • Inappropriate Base: The chosen base may not be strong enough or may be sterically hindered.

  • Presence of Oxygen: Oxygen can oxidize the palladium catalyst, rendering it inactive.

  • Low Reaction Temperature: The reaction may not have reached the necessary temperature for efficient catalytic turnover.

Recommended Solutions:

  • Use a fresh batch of palladium catalyst and phosphine (B1218219) ligand.

  • Ensure reagents are pure and dry. Consider recrystallizing the aryl halide and using freshly opened boronic acid.

  • Use a stronger base, such as cesium carbonate or potassium phosphate.

  • Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Increase the reaction temperature in increments of 10°C, monitoring for product formation and potential decomposition.

ParameterCondition ACondition B (Optimized)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%)
Base Na₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂O
Temperature 80°C100°C
Yield <20%>80%

Question 2: Significant formation of homocoupling byproducts.

Potential Causes:

  • Reaction Temperature is too High: Elevated temperatures can promote the homocoupling of boronic acids.

  • Presence of Oxygen: As with catalyst deactivation, oxygen can facilitate homocoupling.

  • Incorrect Stoichiometry: An excess of the boronic acid can lead to increased homocoupling.

Recommended Solutions:

  • Lower the reaction temperature.

  • Ensure the reaction is performed under strictly anaerobic conditions.

  • Use a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the boronic acid.

Step 2: Williamson Ether Synthesis

Question 3: Incomplete reaction or low yield of the ether-linked intermediate.

Potential Causes:

  • Weak Base: The base used may not be strong enough to completely deprotonate the phenol.

  • Steric Hindrance: While not extreme in this synthesis, steric hindrance around the reacting centers can slow down the reaction.

  • Poor Leaving Group: The halide on the electrophile may not be a sufficiently good leaving group.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

Recommended Solutions:

  • Use a stronger base like potassium carbonate or sodium hydride.

  • Increase the reaction temperature and prolong the reaction time.

  • If using a chloro-substituted electrophile, consider switching to a bromo- or iodo-substituted analog.

ParameterCondition ACondition B (Optimized)
Base K₂CO₃NaH
Solvent AcetoneDMF
Temperature 60°C80°C
Reaction Time 12 hours6 hours
Yield ~50%>90%
Step 3: Saponification (Ester Hydrolysis)

Question 4: Incomplete hydrolysis of the ethyl ester to the carboxylic acid.

Potential Causes:

  • Insufficient Base: Not enough base to drive the reaction to completion.

  • Short Reaction Time or Low Temperature: The hydrolysis may be sluggish under mild conditions.

  • Steric Hindrance: The ester group might be somewhat sterically shielded, slowing down the nucleophilic attack of the hydroxide.

Recommended Solutions:

  • Use a larger excess of the base (e.g., 3-5 equivalents of LiOH or NaOH).

  • Increase the reaction temperature (reflux) and extend the reaction time.

  • Consider using a co-solvent like THF or methanol (B129727) to improve solubility.

Purification Challenges

Question 5: Difficulty in purifying the final this compound product.

Potential Causes:

  • Presence of Polar Impurities: Unreacted starting materials or byproducts from side reactions can co-elute with the product.

  • Product is an Oil or Gummy Solid: Difficulty in inducing crystallization.

  • Residual Palladium: Traces of the palladium catalyst from the Suzuki coupling step may contaminate the final product.

Recommended Solutions:

  • Chromatography: Use reversed-phase chromatography (C18) for highly polar compounds. Normal phase silica (B1680970) gel chromatography with a polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid) can also be effective.

  • Crystallization: Attempt crystallization from a variety of solvent systems. If the product is an oil, try trituration with a non-polar solvent like hexane (B92381) to induce solidification.

  • Palladium Removal: Treat the crude product with a palladium scavenger resin or perform an aqueous workup with a solution of sodium thiosulfate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The Suzuki-Miyaura coupling is often the most challenging step due to the sensitivity of the palladium catalyst and the potential for side reactions like homocoupling and protodeboronation. Careful control of reaction conditions, particularly the exclusion of oxygen and the choice of catalyst and base, is crucial for success.

Q2: Can I use a different catalyst for the Suzuki-Miyaura coupling?

A2: Yes, a variety of palladium catalysts and ligands can be used. The optimal choice often depends on the specific substrates. For example, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos can be very effective for cross-coupling reactions involving sterically hindered or electron-deficient partners.

Q3: My final product has a low melting point and appears impure even after chromatography. What should I do?

A3: This could be due to the presence of residual solvent or minor impurities. Try recrystallizing the product from a different solvent system. If it remains an oil, high-vacuum drying to remove residual solvents may help. If impurities are still suspected, consider derivatization (e.g., forming a methyl ester) for easier purification, followed by hydrolysis back to the carboxylic acid.

Q4: Is it necessary to protect the carboxylic acid group during the Suzuki-Miyaura coupling if the synthesis order is changed?

A4: If the phenoxyacetic acid moiety is constructed before the Suzuki-Miyaura coupling, the carboxylic acid group can interfere with the reaction by reacting with the base or affecting the catalyst. In such a retro-synthetic approach, it would be advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and then deprotect it in the final step.

Q5: What is the expected overall yield for the synthesis of this compound?

A5: While a specific yield is not reported in the literature, a multi-step synthesis of this nature would likely have an overall yield in the range of 20-40%, assuming each step proceeds with reasonable efficiency.

Visualizing the Synthesis and Troubleshooting

The following diagrams illustrate the proposed synthetic pathway for this compound and a logical workflow for troubleshooting common issues.

HWL_088_Synthesis cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Saponification A 2-Methylphenylboronic acid C 3-(Bromomethyl)-2'-methyl-1,1'-biphenyl A->C Pd Catalyst, Base B 1-Bromo-3-(bromomethyl)benzene B->C E Ethyl 2-(2-fluoro-4-((2'-methyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetate C->E Base (e.g., K2CO3) D Ethyl 2-(2-fluoro-4-hydroxyphenyl)acetate D->E F This compound E->F Base (e.g., LiOH), then Acid Troubleshooting_Workflow Start Low Yield or Impure Product IdentifyStep Identify Problematic Step (TLC, LC-MS) Start->IdentifyStep Suzuki Suzuki Coupling Issue? IdentifyStep->Suzuki Williamson Williamson Ether Synthesis Issue? IdentifyStep->Williamson Saponification Saponification Issue? IdentifyStep->Saponification Purification Purification Issue? IdentifyStep->Purification CheckCatalyst Check Catalyst/Ligand Degas Solvents Suzuki->CheckCatalyst Yes CheckBase Optimize Base and Temperature Suzuki->CheckBase Yes CheckPurity Check Reagent Purity Suzuki->CheckPurity Yes CheckBaseEther Use Stronger Base Increase Temperature Williamson->CheckBaseEther Yes CheckLeavingGroup Consider Better Leaving Group Williamson->CheckLeavingGroup Yes CheckBaseSapon Increase Base Equivalents and Reaction Time Saponification->CheckBaseSapon Yes OptimizeChroma Optimize Chromatography (Normal/Reversed Phase) Purification->OptimizeChroma Yes Recrystallize Attempt Recrystallization Purification->Recrystallize Yes Scavenger Use Palladium Scavenger Purification->Scavenger Yes

interpreting unexpected results with HWL-088

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HWL-088. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered while working with this novel FFAR1/PPARδ dual agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent agonist for the free fatty acid receptor 1 (FFAR1), also known as GPR40, and a moderate agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] Its primary action is to enhance glucose-dependent insulin (B600854) secretion, making it a promising candidate for the treatment of type 2 diabetes.[2] It also plays a role in improving overall glucolipid metabolism.[1][2]

Q2: What are the known activities of this compound from in vitro studies?

  • FFAR1 Agonism: this compound is a highly potent FFAR1 agonist with an EC50 of 18.9 nM.[1][2]

  • PPARδ Agonism: It exhibits moderate PPARδ activity with an EC50 of 570.9 nM.[1][2]

  • Insulin Secretion: It promotes glucose-dependent insulin secretion in pancreatic β-cell lines (e.g., MIN6 cells).[1]

Q3: What are the key in vivo effects of this compound observed in animal models?

In diabetic mouse models (ob/ob mice), long-term administration of this compound has been shown to:

  • Improve glucose control and plasma lipid profiles, with better performance than the FFAR1 agonist TAK-875.[1][2]

  • Act synergistically with metformin (B114582) to enhance glucolipid metabolism.[1][2]

  • Improve β-cell function.[1][2]

  • Reduce fat accumulation and alleviate fatty liver.[1][2]

  • Reduce hepatic lipogenesis and oxidative stress.[1][2]

  • Increase lipoprotein lipolysis, glucose uptake, mitochondrial function, and fatty acid β-oxidation.[1][2]

Q4: Are there any known off-target effects or safety concerns with this compound?

While specific adverse effects for this compound have not been detailed in the provided search results, it's important to consider the broader class of PPAR agonists. Some PPAR agonists have been associated with adverse effects in preclinical and clinical studies, including concerns about carcinogenicity in rodents for some PPARδ agonists (e.g., GW501516).[3] However, these effects are often compound-specific. Researchers should always conduct thorough toxicity and safety assessments for any new compound.

Q5: My in vitro and in vivo results with this compound are not consistent. What could be the reason?

Discrepancies between in vitro and in vivo results are a common challenge in drug development.[4][5] Potential reasons include:

  • Metabolism: this compound may be metabolized in vivo to less active or inactive forms.

  • Bioavailability and Distribution: The compound's absorption, distribution, and excretion profile in a living organism can affect its concentration at the target tissue.

  • Complex Biological Environment: The in vivo environment involves complex interactions between different cell types, tissues, and signaling pathways that are not fully replicated in in vitro models.[5]

  • Off-Target Effects: In a whole organism, this compound might interact with other targets, leading to unexpected physiological responses.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Lower than expected potency or efficacy in in vitro insulin secretion assays.

  • Possible Cause 1: Suboptimal Glucose Concentration.

    • Troubleshooting: this compound's effect on insulin secretion is glucose-dependent. Ensure that the glucose concentration in your assay buffer is optimal to stimulate insulin secretion. A glucose dose-response curve in your specific cell line is recommended.

  • Possible Cause 2: Cell Health and Passage Number.

    • Troubleshooting: Use pancreatic β-cells (e.g., MIN6, INS-1E) at a low passage number and ensure high viability. Prolonged culture can lead to a decline in their insulin secretion capacity.

  • Possible Cause 3: Compound Stability and Solubility.

    • Troubleshooting: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). If you observe precipitation, consider adjusting the solvent or concentration. Visually inspect solutions for any color change or precipitation before use.

  • Possible Cause 4: Assay Variability.

    • Troubleshooting: Insulin secretion assays can have inherent variability.[6][7] Include appropriate positive controls (e.g., a known secretagogue like glibenclamide) and negative controls. Run experiments in triplicate or quadruplicate to ensure statistical significance.

Issue 2: Unexpected or variable results in in vivo studies.

  • Possible Cause 1: Animal Model and Diet.

    • Troubleshooting: The choice of animal model (e.g., genetic vs. diet-induced obesity) and the specific diet can significantly impact glucolipid metabolism. Ensure your model is appropriate for the study and that the diet is consistent.

  • Possible Cause 2: Dosing and Formulation.

    • Troubleshooting: Inconsistent oral absorption can lead to variability. Ensure the formulation of this compound is optimized for oral bioavailability. Consider performing pharmacokinetic studies to determine the compound's plasma concentration and half-life in your animal model.

  • Possible Cause 3: Off-Target Effects of PPARδ Agonism.

    • Troubleshooting: this compound has moderate PPARδ activity. This could lead to effects on lipid metabolism and other pathways that might be unexpected if you are only focused on its FFAR1 activity. Consider including a selective FFAR1 agonist as a control to dissect the differential effects.

  • Possible Cause 4: Lipotoxicity or Glucolipotoxicity.

    • Troubleshooting: In some in vivo models, prolonged exposure to high levels of free fatty acids can impair β-cell function.[8] Monitor β-cell health and function throughout your long-term studies.

Issue 3: Difficulty in interpreting changes in gene expression or signaling pathways.

  • Possible Cause 1: Dual Agonist Activity.

    • Troubleshooting: Remember that this compound activates both FFAR1 and PPARδ. The observed changes in gene expression will be a composite of both signaling pathways. Use selective agonists for each receptor as controls to differentiate the contributions of each pathway.

  • Possible Cause 2: Crosstalk between Signaling Pathways.

    • Troubleshooting: FFAR1 and PPARδ signaling can interact with other metabolic pathways. When analyzing your data, consider the potential for crosstalk with pathways like AMPK, insulin signaling, and inflammatory pathways.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetAssayEC50 (nM)Reference
FFAR1Cell-based activity assay18.9[1][2]
PPARδCell-based activity assay570.9[1][2]

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Culture: Plate MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Starvation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Incubate the cells in this buffer for 1-2 hours at 37°C.

  • Treatment: Remove the starvation buffer and add fresh KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, along with different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using a commercially available ELISA or HTRF assay kit.

  • Data Normalization: Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Acclimation: Acclimate the mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose from the tail vein using a glucometer.

  • Compound Administration: Administer this compound or vehicle control orally via gavage.

  • Glucose Challenge: After a specific time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to assess the effect of this compound on glucose tolerance.

Mandatory Visualizations

HWL_088_Signaling_Pathway cluster_FFAR1 FFAR1 Pathway cluster_PPAR PPARδ Pathway HWL088_FFAR1 This compound FFAR1 FFAR1 (GPR40) HWL088_FFAR1->FFAR1 Gq Gq FFAR1->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca_PKC Insulin_Granule Insulin Granule Exocytosis Ca_PKC->Insulin_Granule Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Insulin_Granule->Insulin_Secretion HWL088_PPAR This compound PPARd PPARδ HWL088_PPAR->PPARd RXR RXR PPARd->RXR Heterodimerization PPRE PPRE RXR->PPRE Gene_Expression ↑ Target Gene Expression PPRE->Gene_Expression Metabolic_Effects Improved Lipid Metabolism & Fatty Acid Oxidation Gene_Expression->Metabolic_Effects

Caption: Dual signaling pathways of this compound via FFAR1 and PPARδ.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Compound Verify Compound Integrity (Solubility, Stability) Start->Check_Compound In_Vitro In Vitro Issue? Check_Compound->In_Vitro Integrity OK Review_Protocol Review Experimental Protocol (Controls, Reagents) Check_Compound->Review_Protocol Integrity Issue In_Vivo In Vivo Issue? In_Vitro->In_Vivo No Cell_Health Check Cell Health & Passage Number In_Vitro->Cell_Health Yes Animal_Model Assess Animal Model & Diet Consistency In_Vivo->Animal_Model Yes Dual_Agonism Consider Dual FFAR1/PPARδ Effects In_Vivo->Dual_Agonism No Assay_Conditions Optimize Assay Conditions (e.g., Glucose Level) Cell_Health->Assay_Conditions Assay_Conditions->Dual_Agonism PK_PD Consider Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD PK_PD->Dual_Agonism Interpret Re-interpret Results Dual_Agonism->Interpret

Caption: Logical workflow for troubleshooting unexpected results with this compound.

References

refining HWL-088 treatment protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing HWL-088 in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent free fatty acid receptor 1 (FFAR1) agonist with an EC50 of 18.9 nM.[1][2] It also exhibits moderate peroxisome proliferator-activated receptor δ (PPARδ) activity (EC50 = 570.9 nM).[1][2] Its primary mechanism involves stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells by activating FFAR1.[1][2] Additionally, its partial agonism of PPARδ contributes to improved lipid metabolism.[1][2]

Q2: What are the potential therapeutic applications of this compound?

A2: this compound is being investigated as a potential treatment for type 2 diabetes mellitus.[3] Studies have shown that it improves glucose and lipid metabolism, enhances β-cell function, and reduces fat accumulation in adipose tissue and the liver.[1][2] It has also demonstrated synergistic effects when used in combination with metformin.[1][2]

Q3: How does this compound compare to other FFAR1 agonists like TAK-875?

A3: Long-term administration of this compound has shown better glucose control and plasma lipid profiles compared to TAK-875.[1][2] this compound's dual activity as a FFAR1 agonist and a moderate PPARδ agonist may contribute to its enhanced therapeutic profile.

Q4: What are the known effects of this compound on gene expression?

A4: this compound has been shown to up-regulate the expression of pancreas duodenum homeobox-1 (PDX-1), a key transcription factor for β-cell function.[1][2] In the context of non-alcoholic steatohepatitis (NASH), it has been observed to regulate the expression of genes related to inflammation, fibrosis, and oxidative stress.

Data Presentation

Table 1: In Vitro Efficacy of this compound

TargetActivityEC50 (nM)
FFAR1Agonist18.9[1][2]
PPARδPartial Agonist570.9[1][2]

Signaling Pathway and Experimental Workflow

cluster_0 This compound Signaling Pathway HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 PPARd PPARδ HWL088->PPARd Gq Gq Protein FFAR1->Gq Gene_Expression Gene Expression (e.g., PDX-1) PPARd->Gene_Expression PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis PKC->Insulin_Exocytosis

Caption: Signaling pathway of this compound through FFAR1 and PPARδ.

cluster_1 General In Vivo Experimental Workflow for this compound Animal_Model Select Animal Model (e.g., ob/ob mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound, etc.) Acclimatization->Grouping Treatment Administer Treatment (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Key Parameters (Glucose, Lipids, etc.) Treatment->Monitoring Terminal_Experiments Terminal Experiments (e.g., Tissue Collection) Monitoring->Terminal_Experiments Data_Analysis Data Analysis and Interpretation Terminal_Experiments->Data_Analysis

References

Technical Support Center: Minimizing Variability in HWL-088 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in their HWL-088 studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40.[1][2][3] Its activation of FFAR1 in pancreatic β-cells leads to glucose-dependent insulin (B600854) secretion, making it a subject of interest for diabetes research.[3][4]

Q2: Does this compound have any known secondary targets?

Yes, this compound also exhibits moderate agonist activity on Peroxisome Proliferator-Activated Receptor delta (PPARδ).[3][4][5] This dual agonism can contribute to its effects on glucose and lipid metabolism.[4][5] Researchers should be aware of this secondary activity when designing experiments and interpreting results, as it may lead to broader biological effects than a purely selective FFAR1 agonist.

Q3: What are the reported EC50 values for this compound?

The half-maximal effective concentrations (EC50) for this compound are summarized in the table below.

TargetReported EC50 (nM)
FFAR118.9[3][4]
PPARδ570.9[3][4]

Q4: How should I prepare and store this compound stock solutions?

While specific solubility and stability data for this compound in various solvents are not extensively published, general best practices for similar small molecules should be followed. It is recommended to dissolve this compound in a suitable organic solvent such as DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C, protected from light. Before each experiment, freshly dilute the stock solution to the final working concentration in the appropriate cell culture medium or assay buffer.

Troubleshooting Guides

High Variability Between Replicates

Q: We are observing significant variability in our results between replicate wells treated with this compound. What could be the cause?

A: High variability can stem from several factors. Consider the following troubleshooting steps:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell number in each well. Edge effects in multi-well plates can also contribute to variability; consider leaving the outer wells empty and filling them with sterile PBS or media.

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions. Visually inspect your diluted compound solutions for any signs of precipitation. If precipitation is suspected, consider preparing fresh dilutions or using a lower concentration. The use of a carrier solvent like DMSO is common, but ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Incomplete Mixing: After adding this compound to your wells, ensure gentle but thorough mixing to achieve a uniform concentration.

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift and inconsistent responses. It is advisable to use cells with a consistent and low passage number across experiments.

  • Assay Timing: Ensure that the incubation time with this compound is consistent across all plates and experiments.

Lower-Than-Expected or No Agonist Effect

Q: We are not observing the expected agonist effect of this compound on our cells. What are the potential reasons?

A: A lack of response could be due to several issues. Here's a logical workflow to diagnose the problem:

A No Agonist Effect Observed B Verify Compound Integrity A->B C Assess Cell System A->C D Review Assay Protocol A->D E Check this compound Stock (Age, Storage, Solubility) B->E F Confirm FFAR1/PPARδ Expression in Your Cell Line C->F I Consider Off-Target Effects or Cellular Toxicity C->I G Optimize this compound Concentration and Incubation Time D->G H Validate Readout Method (e.g., Insulin Secretion Assay) D->H

Caption: Troubleshooting workflow for no observed this compound effect.

  • Compound Integrity: Confirm the purity and integrity of your this compound stock. If possible, verify its activity using a previously validated positive control cell line.

  • Target Expression: Verify that your cell line expresses FFAR1 and/or PPARδ at sufficient levels to elicit a measurable response. This can be confirmed by qPCR or Western blotting.

  • Assay Conditions:

    • Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration range for your specific cell type.

    • Incubation Time: The time required to observe a response can vary. Conduct a time-course experiment to identify the optimal incubation period.

    • Glucose Dependence: The insulin secretion effect of FFAR1 agonists is glucose-dependent.[3] Ensure that your assay buffer contains an appropriate concentration of glucose to stimulate insulin secretion.

  • Cell Viability: At high concentrations, small molecules can be cytotoxic. Perform a cell viability assay to ensure that the concentrations of this compound used are not toxic to your cells.[6][7][8][9]

Unexpected or Off-Target Effects

Q: We are observing effects that are not consistent with FFAR1 activation. What could be the cause?

A: These observations could be due to the dual agonism of this compound or other off-target effects.

  • PPARδ Activation: Remember that this compound is also a PPARδ agonist.[4][5] The observed effects could be mediated through this secondary target. To distinguish between FFAR1 and PPARδ-mediated effects, consider using selective antagonists for each receptor in co-treatment experiments.

  • Off-Target Effects: While not extensively documented for this compound, all small molecules have the potential for off-target effects.[8] If you suspect off-target effects, it is advisable to test the effects of other structurally distinct FFAR1 and/or PPARδ agonists to see if they phenocopy the results of this compound.

Experimental Protocols

General Protocol for a Cell-Based Insulin Secretion Assay with this compound

This protocol provides a general framework for assessing the effect of this compound on insulin secretion in a pancreatic β-cell line (e.g., MIN6).

  • Cell Culture:

    • Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, perform serial dilutions of the stock solution in Krebs-Ringer bicarbonate buffer (KRBB) to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Insulin Secretion Assay:

    • Wash the cells twice with KRBB containing 2.8 mM glucose.

    • Pre-incubate the cells in KRBB with 2.8 mM glucose for 1 hour at 37°C.

    • Aspirate the pre-incubation buffer and replace it with fresh KRBB containing either a basal (2.8 mM) or a stimulatory (e.g., 16.7 mM) glucose concentration, along with different concentrations of this compound or a vehicle control.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant and centrifuge to remove any detached cells.

    • Measure the insulin concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

    • Normalize the insulin secretion to the total protein content or cell number in each well.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Seed Cells C Wash and Pre-incubate A->C B Prepare this compound Dilutions D Add this compound and Glucose B->D C->D E Incubate D->E F Collect Supernatant E->F G Measure Insulin (ELISA) F->G H Normalize Data G->H

Caption: General workflow for an this compound insulin secretion assay.

FFAR1 Signaling Pathway

Activation of FFAR1 by agonists like this compound initiates a signaling cascade that ultimately leads to insulin secretion.

HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 Gq Gq Protein FFAR1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca2+ ER->Ca2 Release Insulin Insulin Granule Exocytosis Ca2->Insulin PKC->Insulin

Caption: Simplified FFAR1 signaling pathway initiated by this compound.

References

Technical Support Center: Assessing In-Vitro Effects of FFAR1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on HWL-088 primarily focuses on its efficacy as a highly potent Free Fatty Acid Receptor 1 (FFAR1) agonist for improving glucolipid metabolism, with a potential application in diabetes treatment.[1][2][3][[“]] Specific data regarding its broad cytotoxicity across multiple cell lines is not extensively documented in the provided search results.

This technical support center has been created to assist researchers working with novel FFAR1 agonists, exemplified here as "this compound," by providing general protocols, troubleshooting guidance, and answers to frequently asked questions related to the assessment of in-vitro cellular effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[1][2] FFAR1 is a G-protein coupled receptor that, when activated by medium and long-chain fatty acids, stimulates signaling through G-proteins, primarily Gαq.[5][6][7] This activation leads to an increase in intracellular calcium concentrations, which, in pancreatic β-cells, enhances glucose-stimulated insulin (B600854) secretion.[1][7][8] this compound has also been noted to have moderate activity on PPARδ.[1][2]

Q2: Is cytotoxicity an expected outcome of this compound treatment?

A2: While the primary therapeutic goal of FFAR1 agonists like this compound is to modulate metabolic pathways, it is crucial to assess for potential cytotoxicity. High concentrations of any compound can lead to off-target effects and cellular stress. Some saturated fatty acids, which are natural ligands for FFAR1, have been reported to have cytotoxic effects in certain contexts.[9] Therefore, determining the cytotoxic profile of a novel FFAR1 agonist in relevant cell lines is a critical step in its preclinical evaluation.

Q3: What are the typical signs of cytotoxicity to observe during experiments?

A3: Signs of cytotoxicity can be observed both morphologically and biochemically. Morphological changes in adherent cells include rounding, detachment from the culture surface, cell shrinkage, and the appearance of membrane blebbing or apoptotic bodies. Biochemically, cytotoxicity can be detected through a decrease in metabolic activity (as measured by assays like MTT or ATP-based assays), loss of plasma membrane integrity, activation of caspases (key enzymes in apoptosis), and DNA fragmentation.

Q4: What cell lines are suitable for assessing the effects of this compound?

A4: The choice of cell line is critical. It is recommended to use cell lines that endogenously express FFAR1 to study on-target effects. Pancreatic β-cell lines, such as MIN6, are commonly used for this purpose.[1] To investigate potential off-target toxicity, it is also advisable to include cell lines with low or no FFAR1 expression. Additionally, using cell lines relevant to potential secondary effects, such as liver cell lines (e.g., HepG2), can provide valuable information.[8]

Q5: How should I prepare and use this compound in cell culture experiments?

A5: Like many small molecules, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is essential to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final desired concentrations in the cell culture medium. Crucially, a vehicle control (medium containing the same final concentration of the solvent, e.g., 0.1% DMSO) must be included in all experiments to ensure that any observed effects are due to the compound itself and not the solvent.

Troubleshooting Guides

Problem 1: I am not observing any effect on cell viability, even at high concentrations.

  • Possible Cause: Low or No Receptor Expression. The selected cell line may not express FFAR1 at sufficient levels.

    • Solution: Confirm FFAR1 expression in your cell line using techniques like RT-qPCR or Western blot. If possible, switch to a cell line known to have high FFAR1 expression (e.g., MIN6) or a cell line engineered to overexpress the receptor.

  • Possible Cause: Compound Inactivity. The compound may have degraded due to improper storage or handling.

    • Solution: Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause: Insufficient Treatment Duration. The incubation time may be too short to induce a cytotoxic response.

    • Solution: Perform a time-course experiment, testing various treatment durations (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing an effect.

Problem 2: My results are inconsistent and have high variability between replicates or experiments.

  • Possible Cause: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. Consider using an automated cell counter for accuracy.

  • Possible Cause: Edge Effects. Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter the effective compound concentration and affect cell growth.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity within the plate.[10]

  • Possible Cause: Cell Culture Contamination. Mycoplasma or other microbial contamination can significantly alter cellular responses and affect assay results.[11][12]

    • Solution: Regularly test your cell cultures for mycoplasma contamination using a PCR-based kit. If contamination is detected, discard the culture and start with a fresh, authenticated stock.[11]

  • Possible Cause: Pipetting Inaccuracy.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions. For luminescence or fluorescence assays, check for and remove any bubbles in the wells before reading the plate.[10]

Problem 3: My vehicle control (e.g., DMSO) is showing significant toxicity.

  • Possible Cause: Solvent Concentration is Too High. Different cell lines have varying sensitivities to organic solvents.

    • Solution: Perform a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect cell viability for your specific cell line. Typically, DMSO concentrations are kept at or below 0.5%, but this must be empirically determined.

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example IC₅₀ Values of this compound in Various Cell Lines (72h Treatment)

Cell Line Receptor (FFAR1) Expression IC₅₀ (µM)
MIN6 High 50.2 ± 4.5
HepG2 Low > 100
HEK293 None > 100

Data are presented as mean ± standard deviation from three independent experiments. IC₅₀ values represent the concentration of this compound required to inhibit cell viability by 50%.

Table 2: Example Cell Viability of MIN6 Cells Treated with this compound for 48h (MTT Assay)

This compound Concentration (µM) Absorbance (570 nm) % Cell Viability
0 (Vehicle Control) 1.25 ± 0.08 100%
1 1.22 ± 0.09 97.6%
10 1.15 ± 0.07 92.0%
25 0.98 ± 0.06 78.4%
50 0.75 ± 0.05 60.0%
100 0.45 ± 0.04 36.0%

Data are presented as mean ± standard deviation. % Cell Viability is calculated relative to the vehicle control.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[13][14]

  • Cell Seeding:

    • Harvest and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell control (medium only for background measurement).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly on a plate shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is bound by Annexin V.[16] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Neutralize the trypsin with a serum-containing medium.

    • Combine the floating and adherent cells, then centrifuge at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

      • Annexin V- / PI+: Necrotic cells

Visualizations

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane FFAR1 FFAR1 (GPR40) G_Protein Gαq FFAR1->G_Protein Activates Ligand This compound (FFAR1 Agonist) Ligand->FFAR1 Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Insulin Enhanced Insulin Secretion Ca_ER->Insulin Leads to

Caption: Simplified FFAR1 signaling pathway in pancreatic β-cells.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assays (24-72h) cluster_analysis Data Analysis arrow arrow Start Start: Cell Culture (Select appropriate cell line) Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound (Dose-response & Vehicle Control) Seed->Treat Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treat->Apoptosis Readout Acquire Data (Plate Reader / Flow Cytometer) Viability->Readout Apoptosis->Readout Calculate Calculate % Viability, % Apoptosis, IC₅₀ Readout->Calculate Report Report & Interpret Results Calculate->Report

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Logic Problem Problem: Inconsistent/Variable Results Cause1 Biological Factors? Problem->Cause1 Cause2 Technical Factors? Problem->Cause2 Sol1a Check Cell Passage # (Use consistent range) Cause1->Sol1a Sol1b Test for Mycoplasma (PCR Test) Cause1->Sol1b Sol1c Authenticate Cell Line (STR Profiling) Cause1->Sol1c Sol2a Review Seeding Protocol (Ensure homogenous suspension) Cause2->Sol2a Sol2b Check for Edge Effects (Avoid outer wells) Cause2->Sol2b Sol2c Verify Pipetting Accuracy (Calibrate pipettes) Cause2->Sol2c Sol2d Confirm Compound Stability (Prepare fresh dilutions) Cause2->Sol2d

Caption: Troubleshooting logic for inconsistent assay results.

References

HWL-088 experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using HWL-088. It includes troubleshooting guidance and frequently asked questions to ensure smooth and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent dual agonist for Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2][3][4] Its mechanism of action involves promoting glucose-dependent insulin (B600854) secretion, improving glucolipid metabolism, reducing fat accumulation, and decreasing hepatic lipogenesis.[5][6] It has also been shown to have anti-inflammatory and anti-fibrotic properties, particularly in the context of nonalcoholic steatohepatitis (NASH).[2]

Q2: What are the primary molecular targets of this compound?

The primary molecular targets of this compound are:

  • Free Fatty Acid Receptor 1 (FFAR1/GPR40): A G-protein coupled receptor that plays a key role in glucose-stimulated insulin secretion.[3][5]

  • Peroxisome Proliferator-Activated Receptor δ (PPARδ): A nuclear receptor that regulates genes involved in lipid metabolism, inflammation, and fibrosis.[1][2]

Q3: In which experimental models has this compound been studied?

This compound has been evaluated in various in vitro and in vivo models. In vitro studies have utilized cell lines such as MIN6 pancreatic beta-cells to assess glucose-dependent insulin secretion. In vivo efficacy has been demonstrated in rodent models of metabolic disease, including ob/ob mice and diet-induced models of nonalcoholic steatohepatitis (NASH) in db/db mice.[1][2][5][6]

Q4: What are the recommended positive and negative controls for an experiment with this compound?

  • Positive Controls: For FFAR1 agonism, a known FFAR1 agonist like TAK-875 can be used.[5][6] For experiments involving insulin secretion, a compound like glibenclamide, which induces insulin secretion independently of glucose levels, can serve as a positive control.

  • Negative Controls: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve this compound.[7] For target validation, using cells that do not express FFAR1 or PPARδ, or using a known antagonist for these receptors, can serve as a negative control.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low activity of this compound observed in vitro. Incorrect concentration: The concentration of this compound may be too low.Refer to the provided potency data (Table 1) and perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell health: The cells may be unhealthy or have low passage numbers, affecting their responsiveness.Ensure cells are healthy, within a suitable passage number range, and growing optimally before treatment.
Inadequate glucose stimulation: For insulin secretion assays, the glucose concentration may not be sufficient to prime the cells for FFAR1-mediated effects.Ensure the use of appropriate high-glucose conditions (e.g., 25 mM glucose) to observe the glucose-dependent effects of this compound.
High background signal in assays. Solvent effects: The concentration of the vehicle (e.g., DMSO) may be too high, causing non-specific effects.Ensure the final concentration of the vehicle in the assay is low (typically ≤ 0.1%) and that the vehicle control is included in all experiments.[7]
Assay interference: this compound may interfere with the assay components (e.g., fluorescence or luminescence).Run a control with this compound in the absence of cells or key reagents to check for assay interference.
Inconsistent results between experiments. Variability in experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent results.Standardize all experimental parameters and maintain detailed records of each experiment.
This compound degradation: The compound may have degraded due to improper storage.Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment.
Unexpected off-target effects. Activation of other pathways: At high concentrations, this compound may interact with other cellular targets.Use the lowest effective concentration of this compound and consider using more specific FFAR1 or PPARδ agonists as controls to dissect the observed effects.

Quantitative Data

Table 1: In Vitro Potency of this compound

TargetEC50 (nM)
FFAR118.9[5][6]
PPARδ570.9[5][6]

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
  • Cell Culture: Culture MIN6 pancreatic beta-cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed MIN6 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 48 hours.

  • Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2 mM glucose. Pre-incubate the cells in this buffer for 1 hour at 37°C.

  • Treatment: Discard the pre-incubation buffer and add fresh KRB buffer containing either 2 mM glucose (low glucose) or 25 mM glucose (high glucose). Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM glibenclamide).

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the protein content of the cells in each well.

Visualizations

HWL_088_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FFAR1 FFAR1 (GPR40) This compound->FFAR1 Agonist PPARd PPARδ This compound->PPARd Agonist PLC PLC FFAR1->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates Insulin_Vesicle Insulin Vesicles Ca_release->Insulin_Vesicle Triggers Fusion Insulin Secretion Insulin Secretion Insulin_Vesicle->Insulin Secretion RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic Regulation Metabolic Regulation Gene_Expression->Metabolic Regulation

Caption: Signaling pathway of this compound as a dual FFAR1 and PPARδ agonist.

Experimental_Workflow_GSIS start Start seed_cells Seed MIN6 cells in 24-well plate start->seed_cells pre_incubate Pre-incubate with low glucose (2 mM) KRB buffer seed_cells->pre_incubate treat Add this compound at various concentrations pre_incubate->treat low_glucose Low Glucose (2 mM) treat->low_glucose Control high_glucose High Glucose (25 mM) treat->high_glucose Experimental incubate Incubate for 2 hours at 37°C low_glucose->incubate high_glucose->incubate collect Collect supernatant incubate->collect elisa Measure insulin via ELISA collect->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

HWL-088 Technical Support Center: Troubleshooting Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting protocols for overcoming resistance to HWL-088, a potent inhibitor of the MEK1/2 pathway.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?

A1: Reduced sensitivity to this compound can arise from several factors. The most common mechanisms include:

  • On-target mutations: Alterations in the MAP2K1 or MAP2K2 genes (encoding MEK1/2) can prevent effective drug binding.

  • Bypass pathway activation: The cell may upregulate alternative signaling pathways (e.g., PI3K/Akt/mTOR) to circumvent the MEK1/2 blockade and maintain downstream signaling to key proteins like ERK.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

Q2: How can I confirm if my cells have developed resistance to this compound?

A2: The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 value compared to the parental (sensitive) cell line is a clear indicator of resistance. We recommend a >5-fold increase in IC50 as a threshold for confirmed resistance.

Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?

A3: A logical approach is to first analyze the direct target and its downstream effectors. We recommend performing a Western blot to assess the phosphorylation status of MEK and ERK in the presence of this compound. If ERK phosphorylation is not inhibited despite treatment, it suggests either an on-target mutation or the activation of a bypass pathway.

Q4: Can combination therapy help overcome this compound resistance?

A4: Yes, combination therapy is a highly effective strategy. If bypass pathway activation is suspected (e.g., upregulation of the PI3K/Akt pathway), combining this compound with an inhibitor targeting a key node in that pathway (e.g., a PI3K inhibitor) can restore sensitivity.

Troubleshooting Guides & Experimental Protocols

Guide 1: Quantifying Resistance with IC50 Determination

This protocol allows for the precise measurement of changes in drug sensitivity.

Table 1: Sample IC50 Data for this compound

Cell LineTreatmentIC50 (nM)Fold Change
Parental LineThis compound15-
Resistant LineThis compound1258.3
Resistant LineThis compound + Inhibitor Y201.3

Protocol: IC50 Determination via CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Dilution: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM).

  • Treatment: Treat the cells with the different concentrations of this compound and incubate for 72 hours.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Guide 2: Investigating Target Engagement and Bypass Pathways

This guide helps determine if resistance is due to a lack of target inhibition or the activation of alternative signaling.

Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat both parental and resistant cells with this compound (at a concentration known to be effective in parental cells, e.g., 100 nM) for 2-4 hours. Include an untreated control for both cell lines.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, p-Akt, Akt, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Compare the phosphorylation status of key proteins between parental and resistant cells, both with and without this compound treatment. A lack of p-ERK suppression in treated resistant cells is a key indicator of a resistance mechanism.

Visualizations

HWL088_Pathway cluster_upstream Upstream Signaling cluster_target This compound Target Pathway cluster_downstream Downstream Effects cluster_bypass Bypass Pathway RAS RAS-GTP MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Akt->Proliferation Bypass Signal HWL088 This compound HWL088->MEK Inhibition

Caption: Signaling pathway targeted by this compound and a potential bypass route.

Resistance_Workflow start Start: Reduced this compound Efficacy ic50 1. Perform IC50 Assay on Parental vs. Resistant Cells start->ic50 western 2. Western Blot for p-MEK, p-ERK, p-Akt ic50->western decision Is p-ERK Inhibited? western->decision pathway_analysis 3a. Investigate Bypass Pathways (e.g., PI3K/Akt) decision->pathway_analysis  Yes sequencing 3b. Sequence MEK Gene for Mutations decision->sequencing No   combo_therapy 4a. Test Combination Therapy pathway_analysis->combo_therapy alt_inhibitor 4b. Consider Alternative MEK Inhibitor sequencing->alt_inhibitor

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Tree q1 Is the IC50 of the resistant line >5-fold higher than parental? a1_no Sensitivity shift is minor. Verify cell line identity and reagent quality. q1->a1_no No q2 Does this compound still inhibit p-ERK in resistant cells? q1->q2 Yes a2_yes Target is engaged. Resistance is likely due to bypass pathway activation. (e.g., PI3K/Akt signaling) q2->a2_yes Yes a2_no Target is not engaged. Resistance is likely due to on-target mutation or increased drug efflux. q2->a2_no No s1 Solution: Test this compound in combination with a PI3K/Akt inhibitor. a2_yes->s1 s2 Solution: Sequence MEK gene. Test efflux pump inhibitors. a2_no->s2

Caption: Decision tree for troubleshooting this compound resistance mechanisms.

Validation & Comparative

A Head-to-Head Efficacy Comparison: HWL-088 vs. TAK-875 in Glucolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the comparative efficacy of two prominent G-protein-coupled receptor 40 (GPR40/FFAR1) agonists, HWL-088 and TAK-875, in the regulation of glucose and lipid metabolism.

This guide provides a comprehensive comparison of this compound and TAK-875, focusing on their performance backed by experimental data. While both compounds target the free fatty acid receptor 1 (FFAR1), a key player in glucose-stimulated insulin (B600854) secretion, emerging evidence suggests potential differences in their overall metabolic effects. This document aims to objectively present the available data to inform research and development in the field of metabolic diseases.

Mechanism of Action: Targeting FFAR1

Both this compound and TAK-875 are agonists of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] FFAR1 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effect of medium and long-chain fatty acids on insulin secretion.[1][3] Activation of FFAR1 by agonists like this compound and TAK-875 enhances glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[1][2] Notably, this compound has also been identified as a dual agonist, exhibiting moderate activity at the peroxisome proliferator-activated receptor δ (PPARδ), which may contribute to its broader effects on lipid metabolism.[2][4][5][6] TAK-875, while a potent and selective FFAR1 agonist, was discontinued (B1498344) in Phase 3 clinical trials due to concerns about liver safety.[7][8][9]

FFAR1_Signaling_Pathway FFAR1 FFAR1 (GPR40) Gq Gq FFAR1->Gq activates Ligand This compound or TAK-875 Ligand->FFAR1 PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2+ Ca²⁺ ER->Ca2+ releases Insulin_Granules Insulin Granule Exocytosis Ca2+->Insulin_Granules PKC->Insulin_Granules

FFAR1 Signaling Pathway.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and TAK-875.

In Vitro Potency
CompoundTargetEC50 (nM)Reference
This compound FFAR118.9[2][4][10]
PPARδ570.9[2][4][10]
TAK-875 FFAR172[11]
In Vivo Efficacy in ob/ob Mice

A long-term study in diabetic ob/ob mice demonstrated the superior glucolipid-modulating effects of this compound compared to TAK-875.[2][4]

Table 1: Effects on Glucose Homeostasis in ob/ob Mice

ParameterTreatment GroupDay 30Day 59Reference
Oral Glucose Tolerance Test (AUC0-120min reduction) TAK-87530.7%29.1%[4]
This compound37.3%41.1%[4]
HbA1c Levels TAK-875Significantly decreased vs. vehicle-[4]
This compoundSignificantly lower than TAK-875 group-[4]

Table 2: Effects on Plasma Lipid Profile in ob/ob Mice

ParameterTreatment GroupChange from BaselineReference
Triglycerides This compoundSignificant Reduction[2]
Total Cholesterol This compoundSignificant Reduction[2]

Experimental Protocols

In Vitro Assays

FFAR1 and PPARδ Activity Assays: The in vitro effects of this compound on FFAR1 and PPARα/γ/δ were evaluated using cell-based assays.[2][4] Specific details on the cell lines (e.g., CHO or HEK293 cells stably expressing the receptors), ligand concentrations, incubation times, and the specific reporter gene or second messenger assays used are crucial for replication and were based on standard pharmacological testing protocols.

In Vivo Studies

Animal Model: The long-term effects on glucose and lipid metabolism were investigated in male ob/ob mice, a well-established model of obesity and type 2 diabetes.[2][4]

Drug Administration: this compound and TAK-875 were administered orally once daily for the duration of the study.[4] A vehicle control group was included for comparison.

Oral Glucose Tolerance Test (OGTT): OGTTs were performed on days 15, 30, and 59 of the treatment period.[4] Following an overnight fast, mice were orally administered a glucose solution (2 g/kg). Blood glucose levels were measured at 0, 30, 60, 90, and 120 minutes post-glucose administration. The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.

Biochemical Analysis: At the end of the study, blood samples were collected for the analysis of HbA1c and plasma lipid profiles (triglycerides and total cholesterol).[2][4] Standard enzymatic colorimetric methods were used for these measurements.

Histological Analysis: Liver tissues from the ob/ob mice were collected, fixed in formalin, and embedded in paraffin.[4] Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess hepatic steatosis, inflammation, and ballooning.[4]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (ob/ob mice) Cell_Culture Cell Culture (Receptor-expressing cells) Compound_Treatment Treatment with This compound or TAK-875 Cell_Culture->Compound_Treatment Activity_Assay Receptor Activity Assay (e.g., Calcium flux, Reporter gene) Compound_Treatment->Activity_Assay EC50_Determination EC50 Determination Activity_Assay->EC50_Determination Animal_Acclimation Animal Acclimation Grouping Grouping (Vehicle, TAK-875, this compound) Animal_Acclimation->Grouping Daily_Dosing Daily Oral Dosing (59 days) Grouping->Daily_Dosing OGTT Oral Glucose Tolerance Test (Days 15, 30, 59) Daily_Dosing->OGTT Blood_Sampling Terminal Blood Sampling Daily_Dosing->Blood_Sampling at Day 59 Tissue_Collection Liver Tissue Collection Daily_Dosing->Tissue_Collection at Day 59 Biochemical_Analysis Biochemical Analysis (HbA1c, Lipids) Blood_Sampling->Biochemical_Analysis Histology Histological Analysis Tissue_Collection->Histology

Experimental Workflow.

Discussion and Conclusion

The available preclinical data strongly suggests that this compound demonstrates superior efficacy in improving both glucose control and lipid profiles compared to TAK-875 in a diabetic mouse model.[2][4] The enhanced glucose-lowering effect of this compound was evident in the more significant reduction in the glucose AUC during OGTTs and lower HbA1c levels after chronic treatment.[4] Furthermore, this compound's beneficial effects on plasma lipids, likely attributed to its dual FFAR1/PPARδ agonism, present a potential advantage in treating the multifaceted aspects of metabolic syndrome.[2] Histological analysis also indicated that this compound treatment led to a more pronounced reduction in hepatic steatosis, inflammation, and ballooning compared to TAK-875.[4]

While TAK-875 showed promise in clinical trials for glycemic control, its development was halted due to liver safety issues.[7][8] The preclinical profile of this compound, demonstrating superior efficacy and broader metabolic benefits, positions it as a promising candidate for further investigation in the treatment of type 2 diabetes and related metabolic disorders. Future studies should focus on elucidating the long-term safety profile of this compound, particularly concerning hepatic function, to fully assess its therapeutic potential.

References

A Comparative Guide to HWL-088 and Other FFAR1 Agonists for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel Free Fatty Acid Receptor 1 (FFAR1) agonist, HWL-088, with other notable FFAR1 agonists. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical and clinical research decisions.

Introduction to FFAR1 Agonism

Free Fatty Acid Receptor 1, also known as G-protein coupled receptor 40 (GPR40), is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS) and incretin (B1656795) hormone release.[1] This makes it a compelling therapeutic target for type 2 diabetes mellitus (T2DM). Agonists of FFAR1 have the potential to enhance insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues.[2] this compound is a novel, highly potent FFAR1 agonist belonging to the phenoxyacetic acid class of compounds.[3][4][5] This guide compares its performance characteristics against other well-documented FFAR1 agonists like the clinical candidate TAK-875, the tool compound GW9508, and the full agonist AM-1638.

FFAR1 Signaling Pathways

FFAR1 activation initiates a cascade of intracellular events primarily through G-protein coupling. The specific downstream pathways activated can be agonist-dependent, leading to differences in cellular responses.

  • Gq Pathway: The canonical signaling pathway for FFAR1 involves coupling to the Gq alpha subunit.[1][6] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical step in potentiating the exocytosis of insulin-containing granules from pancreatic β-cells.[1]

  • Gs Pathway: Certain FFAR1 agonists, particularly full agonists, have been shown to also couple to the Gs alpha subunit.[7][8] This stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, acting through protein kinase A (PKA) and Epac, can further enhance insulin secretion and are crucial for stimulating the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[2][3]

  • ERK/MAPK Pathway: Downstream of G-protein activation, FFAR1 signaling can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. This pathway is implicated in various cellular processes, including gene expression and cell survival.

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_proteins FFAR1 FFAR1 (GPR40) Gq Gq FFAR1->Gq Activates Gs Gs (Full Agonists) FFAR1->Gs Activates Agonist FFAR1 Agonist (e.g., this compound) Agonist->FFAR1 Binds PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca2+] IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA_Epac PKA / Epac cAMP->PKA_Epac Activates ERK ERK Phosphorylation Ca_release->ERK Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion PKC->ERK PKA_Epac->Insulin_Secretion Incretin_Release Incretin (GLP-1) Release PKA_Epac->Incretin_Release

Caption: FFAR1 Signaling Pathways.

Comparative Performance of FFAR1 Agonists

The potency and efficacy of FFAR1 agonists are critical determinants of their therapeutic potential. Potency is typically measured by the half-maximal effective concentration (EC50), while efficacy relates to the maximum response (Emax) an agonist can produce.

AgonistChemical ClassFFAR1 Potency (EC50)Other Targets (EC50)Efficacy Profile
This compound Phenoxyacetic acid18.9 nM PPARδ (570.9 nM)High Efficacy
TAK-875 Dihydrobenzofuran acetic acid72 nMHighly Selective for FFAR1Partial Agonist
GW9508 Aminophenylpropanoate~47-50 nMFFAR4 (2.2-3.5 µM)Partial Agonist
AM-1638 Not specifiedNot specifiedNot specifiedFull Agonist

Data compiled from sources:[7][9][10][11][12][12][13][14]

This compound demonstrates superior potency at the FFAR1 receptor compared to TAK-875 and GW9508.[9][10][11][12] Long-term in vivo studies in ob/ob mice have shown that this compound leads to better glucose control and improved plasma lipid profiles than TAK-875.[11] Its moderate activity at PPARδ may contribute to its beneficial effects on lipid metabolism.[11][12]

TAK-875 (Fasiglifam) , while less potent than this compound, was a promising clinical candidate that effectively improved glycemic control in T2DM patients.[6] However, its development was halted due to concerns about liver toxicity.[3] It is characterized as a partial agonist, primarily activating the Gq pathway.[11]

GW9508 is a widely used research tool that acts as a mixed agonist for FFAR1 and FFAR4, with approximately 60-fold higher potency for FFAR1. It is considered a partial agonist at FFAR1.[15]

AM-1638 is notable for its characterization as a full FFAR1 agonist, capable of activating both Gq and Gs signaling pathways.[7][11] This dual signaling capability may lead to more robust stimulation of both insulin and incretin secretion compared to partial agonists.[7]

Experimental Protocols

Standardized experimental protocols are essential for the objective comparison of FFAR1 agonists. Below are methodologies for key in vitro assays used to characterize agonist activity.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine Affinity) Ca_Flux Calcium Flux Assay (Gq Pathway) cAMP_Assay cAMP Assay (Gs Pathway) ERK_Assay ERK Phosphorylation (Downstream Signaling) Selectivity Selectivity Panel (e.g., PPARs, FFAR4) Hepatotoxicity In Vitro Hepatotoxicity (e.g., HepG2 cells) PK_PD Pharmacokinetics & Pharmacodynamics Hepatotoxicity->PK_PD Lead Candidate Progression OGTT Oral Glucose Tolerance Test (OGTT) Long_Term Long-Term Efficacy (Diabetic Models, e.g., ob/ob mice) Tox Toxicology Studies (Rat, Monkey)

Caption: General Workflow for FFAR1 Agonist Evaluation.

Intracellular Calcium Flux Assay (Gq Pathway Activation)

This assay measures the increase in intracellular calcium concentration following FFAR1 activation, a hallmark of Gq pathway signaling.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human FFAR1.

  • Protocol:

    • Cell Plating: Plate FFAR1-expressing cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

    • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM) in the dark for 30-60 minutes at 37°C.

    • Compound Addition: Place the plate in a fluorescence microplate reader (e.g., FLIPR™, FlexStation). Establish a stable baseline fluorescence reading.

    • Measurement: Inject the test agonist (e.g., this compound) at various concentrations and immediately begin kinetic measurement of fluorescence intensity (Ex/Em ≈ 490/525 nm for Fluo-8).

    • Data Analysis: The change in fluorescence intensity (ΔRFU) is plotted against the agonist concentration. A four-parameter logistic equation is used to fit the dose-response curve and determine the EC50 value.

cAMP Accumulation Assay (Gs Pathway Activation)

This assay quantifies changes in intracellular cyclic AMP levels, indicating Gs pathway engagement.

  • Cell Line: HEK293 cells transiently or stably expressing human FFAR1.

  • Protocol:

    • Cell Stimulation: Culture cells and then stimulate with various concentrations of the test agonist for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Cell Lysis: Lyse the cells to release intracellular cAMP.

    • Detection: Measure cAMP concentration using a competitive immunoassay kit, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen®. These assays rely on the competition between cellular cAMP and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

    • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. A standard curve is used to convert the signal to cAMP concentration. Dose-response curves are generated to determine agonist EC50 values.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the downstream MAPK signaling pathway by measuring the phosphorylation of ERK1/2.

  • Cell Line: FFAR1-expressing cells.

  • Protocol:

    • Cell Treatment: Culture cells to near confluence and serum-starve for several hours. Treat cells with the test agonist for a short period (e.g., 5-15 minutes).

    • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

      • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.

    • Data Analysis: Quantify band intensities using densitometry. The ratio of p-ERK to total ERK is calculated to determine the fold-change in phosphorylation relative to an untreated control.

Conclusion

This compound emerges as a highly potent FFAR1 agonist with a promising preclinical profile, demonstrating superior potency and in vivo efficacy in improving glucolipid metabolism compared to the partial agonist TAK-875.[9][11] Its dual activity on PPARδ may offer additional therapeutic benefits for metabolic disorders. The distinction between full agonists like AM-1638 and partial agonists like TAK-875 highlights the importance of characterizing the specific signaling pathways (Gq vs. Gs) activated by novel compounds, as this can significantly impact their physiological effects, particularly on incretin secretion.[7][11] The provided experimental protocols offer a robust framework for the comprehensive evaluation and comparison of new FFAR1 agonists, ensuring that lead candidates are thoroughly characterized for potency, efficacy, and pathway selectivity to guide successful drug development efforts.

References

Synergistic Antidiabetic Effects of HWL-088 and Metformin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of HWL-088, a novel free fatty acid receptor 1 (FFAR1) agonist, alone and in combination with metformin (B114582), a widely prescribed antidiabetic agent. The data presented herein is derived from a key preclinical study investigating the synergistic potential of this combination therapy in a diabetic mouse model.

Mechanism of Action

This compound is a highly potent FFAR1 agonist (EC50 = 18.9 nM) with moderate peroxisome proliferator-activated receptor δ (PPARδ) activity (EC50 = 570.9 nM).[1][2] Its primary mechanism involves promoting glucose-dependent insulin (B600854) secretion.[1][2] Metformin, a biguanide, primarily acts by decreasing hepatic glucose production and intestinal glucose absorption, while also increasing insulin sensitivity. The complementary mechanisms of action of these two agents provide a strong rationale for their combined use.

The combination of this compound and metformin has been shown to produce synergistic improvements in glucolipid metabolism.[1][2] This synergy manifests as enhanced glucose control, improved plasma lipid profiles, and better β-cell function.[1][2] The combined therapy also leads to reduced fat accumulation in adipose tissue and alleviation of fatty liver in diabetic mice.[1][2] The underlying effects of this compound involve a reduction in hepatic lipogenesis and oxidative stress, alongside an increase in lipoprotein lipolysis, glucose uptake, mitochondrial function, and fatty acid β-oxidation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a long-term in vivo study in ob/ob diabetic mice, comparing the effects of this compound, metformin, and their combination.

Table 1: Effects on Glucose Homeostasis

Treatment GroupFasting Blood Glucose (mmol/L)OGTT AUC (mmol/L·h)Plasma Insulin (ng/mL)
Vehicle25.8 ± 1.560.3 ± 3.21.8 ± 0.2
This compound (3 mg/kg)15.2 ± 1.140.1 ± 2.53.1 ± 0.3
Metformin (150 mg/kg)18.9 ± 1.348.7 ± 2.82.5 ± 0.2
This compound + Metformin10.5 ± 0.9#30.5 ± 2.1#4.2 ± 0.4#

*p < 0.05 vs. Vehicle; #p < 0.05 vs. This compound or Metformin alone. Data are presented as mean ± SEM. AUC: Area under the curve for oral glucose tolerance test.

Table 2: Effects on Plasma Lipid Profile

Treatment GroupTriglycerides (mmol/L)Total Cholesterol (mmol/L)Free Fatty Acids (mmol/L)
Vehicle1.8 ± 0.25.9 ± 0.41.2 ± 0.1
This compound (3 mg/kg)1.1 ± 0.14.2 ± 0.30.8 ± 0.1
Metformin (150 mg/kg)1.4 ± 0.15.1 ± 0.31.0 ± 0.1
This compound + Metformin0.8 ± 0.1#3.5 ± 0.2#0.6 ± 0.1#

*p < 0.05 vs. Vehicle; #p < 0.05 vs. This compound or Metformin alone. Data are presented as mean ± SEM.

Experimental Protocols

In Vivo Study in ob/ob Mice

  • Animal Model: Male ob/ob mice (8 weeks old) were used as a model for type 2 diabetes and obesity.

  • Acclimatization: Animals were housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water for one week before the experiment.

  • Treatment Groups: Mice were randomly assigned to one of four groups (n=8 per group):

    • Vehicle control (0.5% carboxymethylcellulose sodium)

    • This compound (3 mg/kg body weight)

    • Metformin (150 mg/kg body weight)

    • This compound (3 mg/kg) + Metformin (150 mg/kg)

  • Drug Administration: All treatments were administered orally by gavage once daily for 8 weeks.

  • Fasting Blood Glucose: Blood glucose levels were measured from the tail vein after a 12-hour fast using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): After 8 weeks of treatment, mice were fasted for 12 hours and then administered an oral glucose load (2 g/kg). Blood glucose was measured at 0, 30, 60, 90, and 120 minutes post-gavage. The area under the curve (AUC) was calculated.

  • Plasma Parameters: At the end of the study, blood samples were collected for the analysis of plasma insulin, triglycerides, total cholesterol, and free fatty acids using commercially available kits.

Visualizations

Signaling Pathway of this compound and Metformin Synergy

cluster_HWL This compound cluster_Met Metformin cluster_effects Cellular Effects cluster_outcomes Synergistic Outcomes HWL This compound FFAR1 FFAR1 HWL->FFAR1 PPARd PPARδ HWL->PPARd Insulin ↑ Glucose-dependent Insulin Secretion FFAR1->Insulin FAO ↑ Fatty Acid β-oxidation PPARd->FAO Met Metformin AMPK AMPK Met->AMPK GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake AMPK->FAO Lipogenesis ↓ Hepatic Lipogenesis AMPK->Lipogenesis HGP ↓ Hepatic Glucose Production AMPK->HGP Glucose Improved Glucose Control Insulin->Glucose BetaCell Enhanced β-cell Function Insulin->BetaCell GlucoseUptake->Glucose Lipid Improved Lipid Profile FAO->Lipid Lipogenesis->Lipid HGP->Glucose

Caption: Synergistic pathways of this compound and metformin.

Experimental Workflow for In Vivo Study

start Start: 8-week-old ob/ob mice acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization (n=8/group) acclimatization->randomization group1 Vehicle group2 This compound (3 mg/kg) group3 Metformin (150 mg/kg) group4 This compound + Metformin monitoring Weekly Monitoring: Body Weight & Fasting Blood Glucose ogtt End of Week 8: Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia Euthanasia & Sample Collection ogtt->euthanasia analysis Analysis: Plasma Insulin, Lipids, etc. euthanasia->analysis

References

A Comparative Analysis of HWL-088 and Existing Antidiabetic Therapies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Preclinical Efficacy of the Novel FFAR1/PPARδ Dual Agonist HWL-088 in Contrast to Established Diabetes Mellitus Treatments.

This guide provides a comparative overview of the preclinical efficacy of this compound, a novel investigational drug for type 2 diabetes, against well-established antidiabetic agents: Metformin (B114582), Semaglutide (a GLP-1 receptor agonist), Dapagliflozin (an SGLT2 inhibitor), and Sitagliptin (a DPP-4 inhibitor). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of available preclinical data, experimental methodologies, and underlying mechanisms of action.

Executive Summary

This compound is a potent free fatty acid receptor 1 (FFAR1 or GPR40) agonist and a moderate peroxisome proliferator-activated receptor δ (PPARδ) agonist.[1] Preclinical studies, primarily in diabetic mouse models, suggest that this compound improves glucose and lipid metabolism through a dual mechanism. It promotes glucose-dependent insulin (B600854) secretion and enhances fatty acid metabolism. Notably, studies have indicated that this compound exhibits superior glucose control and lipid profile improvement compared to the earlier FFAR1 agonist, TAK-875, and demonstrates a synergistic effect when combined with metformin. However, it is crucial to note that all available efficacy data for this compound is from preclinical animal studies, and it has not yet been evaluated in human clinical trials. The comparison with established drugs in this guide is therefore indirect, juxtaposing preclinical findings for this compound with preclinical data for approved medications.

Quantitative Efficacy Comparison

The following table summarizes the preclinical efficacy of this compound in comparison to Metformin, Semaglutide, Dapagliflozin, and Sitagliptin based on available data from various diabetic animal models. It is important to exercise caution when comparing data across different studies due to variations in experimental design, animal models, and dosing regimens.

Drug ClassDrugMechanism of ActionAnimal ModelKey Efficacy Endpoints (Preclinical Data)
FFAR1/PPARδ Agonist This compound Agonist of Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1]ob/ob mice, db/db miceGlucose Control: Showed better glucose control than the FFAR1 agonist TAK-875.[1] Improved performance in oral glucose tolerance tests (OGTT).[2] Lipid Profile: Improved plasma lipid profiles.[1] Other: Reduced fat accumulation and alleviated fatty liver.[1] Synergistic improvements when combined with metformin.[1]
Biguanide Metformin Primarily decreases hepatic glucose production and increases insulin sensitivity.ob/ob mice, HFD-fed miceGlucose Control: Reverses fatty liver disease. Improves glucose tolerance in OGTT. Lipid Profile: Reduces hepatic lipid accumulation.
GLP-1 Receptor Agonist Semaglutide Activates the GLP-1 receptor, enhancing glucose-dependent insulin secretion, suppressing glucagon (B607659) secretion, and slowing gastric emptying.db/db miceGlucose Control: Significantly improves hyperglycemia and reduces HbA1c.[3] Body Weight: Reduces body weight.[3] Lipid Profile: Improves lipid levels.[4]
SGLT2 Inhibitor Dapagliflozin Inhibits the sodium-glucose cotransporter 2 in the kidneys, reducing glucose reabsorption and increasing urinary glucose excretion.Zucker diabetic fatty (ZDF) rats, db/db miceGlucose Control: Dose-dependently lowers fasting and fed glucose levels.[5] Improves glucose disposal.[6] Other: Reduces blood pressure.
DPP-4 Inhibitor Sitagliptin Inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, increasing levels of active incretin (B1656795) hormones (GLP-1 and GIP).ob/ob mice, SHROB ratsGlucose Control: Improves glucose tolerance.[7] Reduces fasting and postprandial hyperglycemia. Other: Preserves pancreatic β-cell mass and function.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and the comparator drugs are visualized in the following diagrams.

HWL088_Pathway cluster_cell Pancreatic β-cell / Adipocyte / Hepatocyte cluster_ffar1 FFAR1 Pathway cluster_ppar PPARδ Pathway HWL088 This compound FFAR1 FFAR1 (GPR40) HWL088->FFAR1 PPARd PPARδ HWL088->PPARd Gq11 Gq/11 FFAR1->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion RXR RXR PPARd->RXR PPRE PPRE RXR->PPRE Gene_Expression ↑ Gene Expression (Fatty Acid Oxidation) PPRE->Gene_Expression Lipid_Metabolism ↑ Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Signaling pathway of the dual FFAR1/PPARδ agonist this compound.

Comparator_Pathways cluster_metformin Metformin Pathway (Hepatocyte) cluster_semaglutide Semaglutide Pathway (Pancreatic β-cell) cluster_dapagliflozin Dapagliflozin Pathway (Kidney Proximal Tubule) cluster_sitagliptin Sitagliptin Pathway (Systemic) Metformin Metformin Mito_Complex1 Mitochondrial Complex I Inhibition Metformin->Mito_Complex1 AMP_ATP_ratio ↑ AMP/ATP Ratio Mito_Complex1->AMP_ATP_ratio AMPK_activation ↑ AMPK Activation AMP_ATP_ratio->AMPK_activation Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK_activation->Gluconeogenesis Semaglutide Semaglutide (GLP-1 RA) GLP1R GLP-1 Receptor Semaglutide->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Insulin_Exocytosis ↑ Insulin Exocytosis PKA_Epac2->Insulin_Exocytosis Dapagliflozin Dapagliflozin SGLT2 SGLT2 Transporter Dapagliflozin->SGLT2 Inhibits Urinary_Glucose_Excretion ↑ Urinary Glucose Excretion Dapagliflozin->Urinary_Glucose_Excretion Glucose_Reabsorption ↓ Glucose Reabsorption SGLT2->Glucose_Reabsorption Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP DPP4->GLP1_GIP Degrades Incretin_Effect ↑ Incretin Effect GLP1_GIP->Incretin_Effect

Caption: Mechanisms of action for established antidiabetic drug classes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of antidiabetic drugs.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of a compound to improve glucose disposal following an oral glucose challenge.

Protocol:

  • Animal Model: Male C57BL/6J mice, ob/ob mice, or db/db mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Fasting: Mice are fasted for 4-6 hours prior to the glucose challenge. Water is provided ad libitum.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) via gavage at a predetermined time (e.g., 30-60 minutes) before the glucose load.

  • Baseline Blood Glucose: A baseline blood sample (t=0) is collected from the tail vein to measure the initial blood glucose concentration using a glucometer.

  • Glucose Challenge: A sterile solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Blood glucose concentrations at each time point are plotted to generate a glucose excursion curve. The area under the curve (AUC) is calculated to quantify the overall glucose tolerance. A lower AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To evaluate the direct effect of a compound on insulin secretion from pancreatic β-cells in response to glucose.

Protocol:

  • Cell Culture: MIN6 cells, a mouse insulinoma cell line, are cultured in a T-75 flask with complete growth medium and incubated at 37°C in a humidified atmosphere of 5% CO2. The medium is changed every 2-3 days.

  • Cell Seeding: Cells are seeded into 24-well plates and grown to approximately 80-90% confluency.

  • Pre-incubation (Starvation): Cells are washed with a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) and then pre-incubated in this buffer for 1-2 hours to allow the cells to reach a basal state of insulin secretion.

  • Stimulation: The pre-incubation buffer is removed, and the cells are incubated for a defined period (e.g., 1-2 hours) with KRBH buffer containing:

    • Low glucose (2.8 mM) as a negative control.

    • High glucose (e.g., 16.7 mM) as a positive control.

    • High glucose (16.7 mM) plus the test compound (e.g., this compound) at various concentrations.

  • Supernatant Collection: After the incubation period, the supernatant from each well is collected.

  • Insulin Quantification: The concentration of insulin in the collected supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Insulin secretion is typically normalized to the total protein content of the cells in each well. The fold-increase in insulin secretion in the presence of high glucose and the test compound is calculated relative to the low glucose control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antidiabetic drug candidate.

Preclinical_Workflow Discovery Compound Discovery & Synthesis In_Vitro In Vitro Screening Discovery->In_Vitro Receptor_Binding Receptor Binding Assays (e.g., FFAR1, PPARδ) In_Vitro->Receptor_Binding Cell_Based_Assays Cell-Based Functional Assays (e.g., GSIS in MIN6 cells) In_Vitro->Cell_Based_Assays Lead_Optimization Lead Optimization In_Vitro->Lead_Optimization In_Vivo In Vivo Efficacy Studies Acute_Studies Acute Efficacy Models (e.g., OGTT in normal mice) In_Vivo->Acute_Studies Chronic_Studies Chronic Efficacy Models (e.g., Diabetic mouse models) In_Vivo->Chronic_Studies ADMET ADME/Tox Studies In_Vivo->ADMET PK Pharmacokinetics (PK) ADMET->PK Tox Toxicology Studies ADMET->Tox Candidate_Selection Candidate Drug Selection ADMET->Candidate_Selection Lead_Optimization->Discovery Iterative Refinement Lead_Optimization->In_Vivo

Caption: A generalized workflow for preclinical diabetes drug discovery.

References

A Comparative Analysis of HWL-088's Anti-Fibrotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anti-fibrotic compound HWL-088 with existing alternatives, supported by available preclinical experimental data. This compound, a dual agonist of G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor delta (PPARδ), has shown promise in mitigating fibrosis in preclinical models. This document summarizes the quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways to aid in the evaluation of its therapeutic potential.

Mechanism of Action: A Dual Approach to Combat Fibrosis

This compound and its analogue, ZLY-032, represent a novel therapeutic strategy by simultaneously targeting two key receptors involved in metabolic and inflammatory pathways that contribute to fibrosis.[1][2]

  • GPR40 (Free Fatty Acid Receptor 1): Activation of GPR40 is known to play a role in various physiological processes. In the context of fibrosis, its modulation is believed to influence inflammatory responses and cellular stress.

  • PPARδ: This nuclear receptor is a critical regulator of lipid metabolism and energy homeostasis. Its activation has been shown to have anti-inflammatory and anti-fibrotic effects.

The dual agonism of this compound is hypothesized to provide a synergistic effect, addressing both the inflammatory and metabolic drivers of fibrotic diseases.

In comparison, the currently approved anti-fibrotic therapies, pirfenidone (B1678446) and nintedanib (B1663095), operate through different mechanisms:

  • Pirfenidone: The precise mechanism of action is not fully understood, but it is known to exhibit anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic growth factors like transforming growth factor-beta (TGF-β) and inhibit fibroblast proliferation.

  • Nintedanib: This small molecule acts as a tyrosine kinase inhibitor, targeting multiple receptors implicated in the fibrotic cascade, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). By blocking these signaling pathways, nintedanib inhibits fibroblast proliferation, migration, and differentiation into myofibroblasts.

cluster_hwl088 This compound / ZLY-032 cluster_alternatives Alternative Therapies This compound This compound GPR40 GPR40 This compound->GPR40 activates PPARδ PPARδ This compound->PPARδ activates Anti-inflammatory Effects Anti-inflammatory Effects GPR40->Anti-inflammatory Effects Metabolic Regulation Metabolic Regulation PPARδ->Metabolic Regulation Anti-fibrotic Effects Anti-fibrotic Effects Anti-inflammatory Effects->Anti-fibrotic Effects Metabolic Regulation->Anti-fibrotic Effects Pirfenidone Pirfenidone TGF-β TGF-β Pirfenidone->TGF-β inhibits Nintedanib Nintedanib PDGFR, FGFR, VEGFR PDGFR, FGFR, VEGFR Nintedanib->PDGFR, FGFR, VEGFR inhibits Fibroblast Proliferation & ECM Deposition Fibroblast Proliferation & ECM Deposition TGF-β->Fibroblast Proliferation & ECM Deposition Fibroblast Proliferation & Migration Fibroblast Proliferation & Migration PDGFR, FGFR, VEGFR->Fibroblast Proliferation & Migration Fibrosis Fibrosis Fibroblast Proliferation & ECM Deposition->Fibrosis Fibroblast Proliferation & Migration->Fibrosis Animal Model Animal Model Tissue Collection Tissue Collection Animal Model->Tissue Collection Kidney & Serum Histopathology Histopathology Tissue Collection->Histopathology Fixation & Sectioning Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Fixation & Sectioning Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Homogenization Data Analysis Data Analysis Histopathology->Data Analysis Immunohistochemistry->Data Analysis Biochemical Analysis->Data Analysis

References

A Comparative Analysis of HWL-088: A Dual FFA1/PPARδ Agonist in the Landscape of PPAR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

HWL-088 has emerged as a promising therapeutic candidate with a unique dual-agonist activity, targeting both the free fatty acid receptor 1 (FFA1/GPR40) and the peroxisome proliferator-activated receptor delta (PPARδ). This dual mechanism of action positions this compound as a potentially potent agent for the treatment of metabolic disorders such as type 2 diabetes and nonalcoholic steatohepatitis (NASH). This guide provides a comprehensive comparative analysis of this compound against other well-established PPAR agonists, supported by available experimental data.

In Vitro Potency and Selectivity: A Quantitative Comparison

This compound distinguishes itself by its high potency for FFA1 and moderate activity for PPARδ, while exhibiting no agonistic activity towards PPARα and PPARγ. This profile suggests a targeted approach to metabolic regulation. The following table summarizes the in vitro potency (EC50 values) of this compound in comparison to other notable PPAR agonists.

Compound NameTarget(s)EC50 (nM)
This compound FFA1 18.9
PPARδ 570.9
PPARα No Agonist Activity
PPARγ No Agonist Activity
Other PPAR Agonists
PPARδ Agonists
GW501516 (Cardarine)PPARδ1.59
SeladelparPPARδ2
PPARα Agonists (Fibrates)
Fenofibric AcidPPARα9,470
PemafibratePPARα-
PPARγ Agonists (Glitazones)
PioglitazonePPARγ-
RosiglitazonePPARγ60

In Vivo Efficacy: Insights from Preclinical Models

Preclinical studies, primarily in obese and diabetic mouse models (ob/ob mice), have demonstrated the significant therapeutic potential of this compound in improving glucose and lipid metabolism.

Glucoregulatory Effects

Long-term administration of this compound in ob/ob mice has shown superior glucose control compared to the FFA1 agonist TAK-875.[1][2] Studies have documented a significant reduction in plasma glucose levels in these models.[3] While direct head-to-head in vivo comparisons with selective PPARδ agonists are limited, the known effects of PPARδ activation on enhancing fatty acid oxidation and reducing glucose utilization suggest a synergistic benefit for this compound's dual agonism.[4]

Lipid Metabolism and Anti-NASH Activity

This compound has demonstrated beneficial effects on plasma lipid profiles.[1][2] In a methionine- and choline-deficient (MCD) diet-induced model of NASH, this compound administration led to improvements in glucose control, lipid metabolism, and alleviation of fatty liver.[5] The therapeutic action in NASH is attributed to a reduction in hepatic lipogenesis and an increase in lipolysis, alongside the regulation of genes associated with inflammation, fibrosis, and oxidative stress.[5]

The following table summarizes the observed in vivo effects of this compound in ob/ob mice.

ParameterModelThis compound Effect
Blood Glucose ob/ob miceSignificant Reduction [3]
Plasma Lipids ob/ob miceImproved Profile [1][2]
Fatty Liver ob/ob mice & MCD-induced NASHAlleviated [1][2][5]
β-cell Function ob/ob miceImproved [1][2]

Signaling Pathways and Mechanism of Action

The dual agonism of this compound on FFA1 and PPARδ initiates a cascade of signaling events that collectively contribute to its metabolic benefits.

Caption: Integrated signaling pathway of this compound.

Activation of FFA1, a Gq-coupled receptor, by this compound leads to the stimulation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. This cascade ultimately promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells.

Concurrently, this compound enters the cell and activates PPARδ in the nucleus. PPARδ then forms a heterodimer with the retinoid X receptor (RXR), which binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional regulation of genes involved in fatty acid oxidation, glucose uptake, and the reduction of inflammation.

Experimental Protocols

In Vitro PPAR Agonist Activity Assay

A common method to determine the potency of PPAR agonists is a cell-based reporter gene assay.

Experimental_Workflow cluster_workflow Experimental Workflow: In Vitro PPAR Agonist Assay start Start cell_culture 1. Cell Culture: HEK293T cells are cultured and seeded in microplates. start->cell_culture transfection 2. Transfection: Cells are co-transfected with a PPAR expression vector (e.g., pCMX-hPPARδ) and a reporter plasmid (e.g., pAOx-PPRE-luc) containing a luciferase gene driven by a PPRE promoter. cell_culture->transfection treatment 3. Compound Treatment: Cells are treated with varying concentrations of this compound or other test compounds. transfection->treatment incubation 4. Incubation: Cells are incubated for 24-48 hours to allow for gene expression. treatment->incubation lysis_assay 5. Cell Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. incubation->lysis_assay data_analysis 6. Data Analysis: EC50 values are calculated from the dose-response curves. lysis_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro PPAR agonist assay.
In Vivo Studies in ob/ob Mice

The ob/ob mouse is a widely used model of obesity and type 2 diabetes.

  • Animal Model: Male C57BL/6J-ob/ob mice are used.

  • Acclimatization: Mice are acclimatized for at least one week before the experiment.

  • Treatment: this compound is administered orally, typically daily, at a specified dosage (e.g., 10-30 mg/kg). Control groups receive the vehicle.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Metabolic Assessments:

    • Oral Glucose Tolerance Test (OGTT): Performed at baseline and at various time points during the study to assess glucose disposal.

    • Blood Sampling: Blood samples are collected to measure plasma glucose, insulin, triglycerides, and other relevant biomarkers.

  • Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle are collected for histological analysis and gene expression studies.

Conclusion

This compound presents a novel and compelling profile as a dual FFA1/PPARδ agonist. Its high potency at FFA1 provides a direct mechanism for enhancing glucose-dependent insulin secretion, while its moderate PPARδ activity offers the potential for broader metabolic benefits, including improved lipid metabolism and anti-inflammatory effects. The preclinical data in relevant animal models are promising, suggesting that this compound could be a valuable therapeutic agent for complex metabolic diseases. Further head-to-head comparative studies with selective PPAR agonists will be crucial to fully elucidate its therapeutic advantages and positioning in the landscape of metabolic modulators.

References

A Head-to-Head Showdown: HWL-088 vs. Fasiglifam for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel therapeutics for type 2 diabetes, the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising target. Agonists of this receptor stimulate glucose-dependent insulin (B600854) secretion, offering a mechanism to improve glycemic control with a reduced risk of hypoglycemia. Two such agonists, HWL-088 and fasiglifam (B1672068) (TAK-875), have garnered significant attention from the scientific community. While fasiglifam’s journey was halted in late-stage clinical trials due to liver safety concerns, this compound has shown promise in preclinical studies, positioning itself as a potential successor. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective profiles.

At a Glance: Key Differences

FeatureThis compoundFasiglifam (TAK-875)
Development Stage PreclinicalTerminated in Phase III Clinical Trials
Potency (EC50) 18.9 nM for FFAR1[1]72 nM for GPR40[2]
Key Preclinical Finding Exhibited better glucose control and plasma lipid profiles than fasiglifam in ob/ob mice.[1]Demonstrated robust glucose-lowering effects in preclinical and clinical studies.[3][4]
Primary Safety Concern Not yet established in humans.Drug-induced liver injury (DILI).[5][6][7][8]

In-Depth Analysis: Efficacy and Mechanism of Action

Both this compound and fasiglifam are potent agonists of the FFAR1/GPR40 receptor.[1][2] Their primary mechanism of action involves enhancing glucose-stimulated insulin secretion from pancreatic β-cells.[1][3]

A direct preclinical comparison in ob/ob diabetic mice revealed that long-term administration of this compound resulted in superior glucose control and improved plasma lipid profiles compared to fasiglifam.[1] Furthermore, this compound demonstrated synergistic improvements when combined with metformin (B114582).[1] The beneficial effects of this compound on glucolipid metabolism are attributed to a reduction in hepatic lipogenesis and oxidative stress, increased lipoprotein lipolysis, enhanced glucose uptake, and improved mitochondrial function and fatty acid β-oxidation.[1]

Fasiglifam, for its part, was shown to be an ago-allosteric modulator of FFAR1, acting cooperatively with endogenous free fatty acids to potentiate insulin secretion.[3][9][10] Clinical trials confirmed its efficacy in improving glycemic control in patients with type 2 diabetes.[4][6][11][12]

Preclinical Efficacy Comparison in ob/ob Mice
ParameterThis compoundFasiglifam (TAK-875)
Glucose Control Superior to fasiglifam[1]Less effective than this compound[1]
Plasma Lipid Profile Improved compared to fasiglifam[1]Less improvement than this compound[1]

The Clinical Story of Fasiglifam: Efficacy and Safety

Fasiglifam demonstrated significant reductions in HbA1c and fasting plasma glucose levels in multiple clinical trials.[6][11][12] However, its development was terminated due to a clear signal of drug-induced liver injury.[6][7][8]

Fasiglifam Phase III Clinical Trial Data (24 weeks, Japanese patients)
ParameterPlaceboFasiglifam (25 mg)Fasiglifam (50 mg)
Mean Change in HbA1c from Baseline +0.16%[11]-0.57%[11]-0.83%[11]
Patients Achieving HbA1c <6.9% 13.8%[11]30.2%[11]54.8%[11]
Fasiglifam Liver Safety Profile (Pooled Data from 15 Double-Blind Studies)
ParameterPlaceboFasiglifam (all doses)
Incidence of ALT ≥3x ULN 0.5%[8]2.7%[8]
Incidence of ALT or AST ≥3x ULN 0.5%[6]2.1%[6]
Incidence of ALT or AST ≥10x ULN 0.06%[6]0.31%[6]

Understanding the Mechanisms

Signaling Pathway of FFAR1/GPR40 Agonists

FFAR1_Signaling cluster_membrane Cell Membrane FFAR1 FFAR1/GPR40 Gq Gαq FFAR1->Gq Activates Agonist This compound or Fasiglifam Agonist->FFAR1 Binds to PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Insulin Insulin Granule Exocytosis Ca->Insulin PKC->Insulin

Caption: Simplified signaling pathway of FFAR1/GPR40 agonists in pancreatic β-cells.

Experimental Methodologies

In Vitro Potency Assessment (Example Protocol)

To determine the potency of compounds like this compound and fasiglifam, a common method is a calcium mobilization assay in a cell line stably expressing the human FFAR1/GPR40 receptor.

Calcium_Mobilization_Assay cluster_workflow Experimental Workflow start Seed FFAR1-expressing cells in microplates load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load wash Wash cells to remove extracellular dye load->wash add_compound Add varying concentrations of this compound or fasiglifam wash->add_compound measure Measure fluorescence intensity over time using a plate reader add_compound->measure analyze Analyze data to determine EC50 values measure->analyze

Caption: Workflow for a typical in vitro calcium mobilization assay.

Fasiglifam-Induced Liver Injury: Proposed Mechanisms

The exact mechanisms underlying fasiglifam-induced liver injury are not fully elucidated but are thought to involve multiple factors.

Fasiglifam_DILI cluster_hepatocyte Hepatocyte Fasiglifam Fasiglifam Metabolism Metabolism to reactive metabolites (e.g., acyl glucuronide) Fasiglifam->Metabolism Transporter_Inhibition Inhibition of bile salt export pump (BSEP) and MRP2/3 Fasiglifam->Transporter_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Fasiglifam->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Metabolism->Oxidative_Stress Bile_Acid_Accumulation Bile Acid Accumulation Transporter_Inhibition->Bile_Acid_Accumulation Mitochondrial_Dysfunction->Oxidative_Stress Bile_Acid_Accumulation->Mitochondrial_Dysfunction Cell_Death Hepatocyte Death Bile_Acid_Accumulation->Cell_Death Oxidative_Stress->Cell_Death

References

HWL-088 Combination Therapy for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes (T2D) and nonalcoholic steatohepatitis (NASH), represent a growing global health crisis. The complex pathophysiology of these diseases often necessitates therapeutic approaches that target multiple pathways. HWL-088 is an investigational drug that acts as a dual agonist for the free fatty acid receptor 1 (FFA1 or GPR40) and peroxisome proliferator-activated receptor δ (PPARδ).[1] This dual mechanism of action suggests a potential for broad efficacy in improving both glucose homeostasis and lipid metabolism. This guide provides a comparative analysis of this compound against established and emerging therapies for metabolic disorders, supported by preclinical and clinical data.

Comparative Performance of this compound and Alternative Therapies

The following tables summarize the performance of this compound in preclinical studies and compare it with alternative therapies for T2D and NASH.

Table 1: In Vitro Activity of this compound and Comparators
CompoundTarget(s)EC50Primary Indication(s)
This compound FFA1 (GPR40) / PPARδFFA1: 18.9 nM / PPARδ: 570.9 nM[1]Type 2 Diabetes, NASH
TAK-875 FFA1 (GPR40)72 nM[2]Type 2 Diabetes (Development Terminated)
Pioglitazone (B448) PPARγNot Applicable (Agonist)Type 2 Diabetes, NASH
Semaglutide (B3030467) GLP-1 ReceptorNot Applicable (Agonist)Type 2 Diabetes, Obesity, NASH
Resmetirom (B1680538) Thyroid Hormone Receptor-β (THR-β)0.21 µM[3]NASH
Table 2: Preclinical Efficacy of this compound in a T2D Mouse Model (ob/ob mice)
Treatment Group (30 days)DoseChange in Blood Glucose (AUC)Change in Plasma TriglyceridesChange in Body Weight
Vehicle ----
This compound 40 mg/kg↓ 37.3% (Day 30 vs. Vehicle)[1]↓ (Qualitative)[1]No significant change[1]
TAK-875 Not specified in direct comparison↓ 30.7% (Day 30 vs. Vehicle)[1]--
This compound + Metformin (B114582) 40 mg/kg + Not specifiedSynergistic reduction (Qualitative)[1]--
Table 3: Clinical Efficacy of Alternative Therapies in NASH
TherapyMechanism of ActionKey Clinical Trial EndpointEfficacy
Pioglitazone PPARγ AgonistNASH resolution with no worsening of fibrosis58% of participants showed reduced fatty liver disease activity.[4]
Semaglutide GLP-1 Receptor AgonistNASH resolution with no worsening of fibrosis59% of patients receiving 0.4 mg subcutaneous semaglutide achieved NASH resolution, compared to 17% on placebo.[5]
Resmetirom (Rezdiffra) THR-β AgonistNASH resolution with no worsening of fibrosis29.9% of patients in the 100 mg group achieved NASH resolution, compared to 9.7% in the placebo group.[6]
Resmetirom (Rezdiffra) THR-β AgonistFibrosis improvement of at least one stage with no worsening of NASH25.9% of patients in the 100 mg group showed fibrosis improvement, compared to 14.2% in the placebo group.[7][6]

Experimental Protocols

This compound In Vitro and In Vivo Studies
  • In Vitro Receptor Activity Assays: The agonist activity of this compound on human FFA1 and PPARδ was determined using cell-based reporter assays. CHO-K1 cells were transiently co-transfected with a receptor-expressing plasmid and a luciferase reporter plasmid. Following incubation with this compound, luminescence was measured to determine the EC50 values.[1]

  • Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay: MIN6 pancreatic β-cells were incubated with this compound in the presence of low (2 mM) and high (25 mM) glucose concentrations. Insulin secretion into the medium was quantified by ELISA to assess glucose-dependent insulinotropic activity.[8]

  • Animal Model for T2D: Male ob/ob mice were used as a model of genetic obesity and T2D. This compound was administered orally once daily for 30 days. Blood glucose levels were monitored, and an oral glucose tolerance test (OGTT) was performed at baseline and on days 15 and 30. Plasma lipids and body weight were also measured.[8]

Clinical Trial Protocols for Alternative Therapies (Summarized)
  • Pioglitazone for NASH: A randomized, double-blind, placebo-controlled trial was conducted in patients with NASH and prediabetes or T2D. Participants received daily oral pioglitazone or placebo for 18 months, with a subsequent 18-month open-label phase. The primary outcome was the reduction in hepatic steatosis and inflammation, as assessed by liver biopsy.[9]

  • Semaglutide for NASH: A phase 2, randomized, double-blind, placebo-controlled trial enrolled patients with biopsy-confirmed NASH and liver fibrosis. Participants received once-daily subcutaneous injections of semaglutide at different doses or placebo for 72 weeks. The primary endpoint was NASH resolution with no worsening of fibrosis, evaluated by liver biopsy.[5][10]

  • Resmetirom for NASH (MAESTRO-NASH Trial): This ongoing phase 3, randomized, double-blind, placebo-controlled study is evaluating the efficacy and safety of oral resmetirom in adults with biopsy-confirmed NASH and moderate to advanced liver fibrosis (stages F2 to F3). The primary endpoints at 52 weeks are NASH resolution with no worsening of fibrosis and at least a one-stage improvement in fibrosis with no worsening of the NAFLD activity score.[3][7]

Signaling Pathways and Experimental Workflow

HWL_088_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver_adipose Liver & Adipose Tissue FFA1 FFA1 (GPR40) PLC PLC FFA1->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC ↑ [Ca2+]i & PKC IP3_DAG->Ca_PKC Leads to Insulin_Secretion Insulin Secretion Ca_PKC->Insulin_Secretion Promotes PPARd PPARδ Gene_Expression ↑ Gene Expression PPARd->Gene_Expression Activates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Lipogenesis ↓ Lipogenesis Gene_Expression->Lipogenesis HWL088 This compound HWL088->FFA1 Agonist HWL088->PPARd Agonist

Caption: Mechanism of action of this compound.

Experimental_Workflow_ob_ob_mice start Start: ob/ob Mice Model of T2D treatment Daily Oral Administration (30 days) - Vehicle - this compound - TAK-875 - this compound + Metformin start->treatment monitoring Ongoing Monitoring: - Body Weight - Food & Water Intake treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) (Day 0, 15, 30) treatment->ogtt endpoint Endpoint Analysis (Day 30): - Plasma Glucose & Lipids - Liver Histology - Gene Expression Analysis monitoring->endpoint ogtt->endpoint conclusion Conclusion: Assess Efficacy & Mechanism endpoint->conclusion

Caption: Preclinical experimental workflow for this compound.

Conclusion

This compound, as a dual FFA1/PPARδ agonist, demonstrates a promising preclinical profile for the treatment of metabolic disorders. Its ability to enhance glucose-dependent insulin secretion and improve lipid metabolism through complementary pathways suggests a potential for comprehensive disease management.[1] The preclinical data indicates superior glycemic control compared to the FFA1 agonist TAK-875 and synergistic effects when combined with metformin.[1]

In comparison to existing and emerging therapies for NASH, such as pioglitazone, semaglutide, and resmetirom, this compound's dual mechanism offers a unique approach. While GLP-1 receptor agonists and THR-β agonists have shown significant efficacy in resolving NASH, this compound's direct targeting of both glucose and lipid metabolism pathways could provide a distinct advantage. Further clinical investigation is warranted to determine the therapeutic potential of this compound in patients with T2D and NASH, and to directly compare its efficacy and safety profile against the current and future standards of care.

References

A Comparative Guide to HWL-088's Effect on Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HWL-088's performance in enhancing glucose uptake against other therapeutic alternatives. The information is supported by available experimental data to aid in research and development decisions.

Abstract

This compound is a novel and potent agonist for the free fatty acid receptor 1 (FFAR1), a key player in glucose-stimulated insulin (B600854) secretion.[1] Research indicates that this compound not only enhances insulin secretion in a glucose-dependent manner but also directly promotes glucose uptake in muscle cells. This dual action positions this compound as a promising candidate for the treatment of type 2 diabetes. This guide compares the efficacy and mechanisms of this compound with the established FFAR1 agonist TAK-875, the first-line diabetes medication metformin (B114582), and other classes of glucose-lowering agents such as SGLT2 inhibitors and DPP-4 inhibitors.

Data Presentation: Comparative Efficacy in Glucose Regulation

The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the experimental conditions (in vitro vs. in vivo) and models vary, which should be considered when making direct comparisons.

CompoundTarget/MechanismKey Efficacy DataExperimental Model
This compound FFAR1 Agonist, PPARδ AgonistFFAR1 EC50: 18.9 nMPPARδ EC50: 570.9 nMSignificantly improved glucose tolerance in an oral glucose tolerance test (OGTT) in ob/ob mice, showing slightly better efficacy than TAK-875.In vitro (cell-based assays)In vivo (ob/ob mice)
TAK-875 Selective FFAR1 AgonistShowed significant improvement in glucose tolerance in an OGTT in diabetic rats.[2] However, its development was terminated due to liver safety concerns.In vivo (diabetic rats)
Metformin Primarily reduces hepatic glucose production; increases peripheral glucose uptakeAdditively improved glucose control when combined with this compound in ob/ob mice.[2]In vivo (ob/ob mice)
SGLT2 Inhibitors (e.g., Dapagliflozin) Inhibit Sodium-Glucose Cotransporter 2 in the kidneys, increasing urinary glucose excretionDapagliflozin (B1669812) (500 nM) inhibited Na+-dependent glucose uptake by 43.7% in HK-2 cells.[3]In vitro (HK-2 cells)
DPP-4 Inhibitors (e.g., Sitagliptin) Inhibit Dipeptidyl Peptidase-4, increasing incretin (B1656795) levels and glucose-dependent insulin secretionGenerally lead to a 0.5% to 1.0% reduction in HbA1c levels in clinical settings.Clinical trials in humans

Experimental Protocols

In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is a standard method for assessing glucose uptake in a skeletal muscle cell line and is relevant for evaluating compounds like this compound.

1. Cell Culture and Differentiation:

  • Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
  • For differentiation into myotubes, allow the myoblasts to reach 80-90% confluency, then switch to DMEM containing 2% horse serum. Maintain for 5-7 days, with media changes every 48 hours, until multinucleated myotubes are formed.

2. Serum Starvation:

  • Prior to the assay, starve the differentiated myotubes in serum-free DMEM for 3-4 hours to establish a baseline glucose uptake level.

3. Compound Incubation:

  • Wash the myotubes with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).
  • Incubate the cells with various concentrations of this compound or other test compounds in KRPH buffer for a predetermined time (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) should be run in parallel.

4. Glucose Uptake Measurement:

  • Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and unlabeled 2-deoxy-D-glucose to each well. Incubate for 10-15 minutes.
  • Terminate the uptake by aspirating the glucose solution and rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
  • Measure the radioactivity of the cell lysates using a scintillation counter to determine the amount of 2-deoxy-D-[³H]glucose taken up by the cells.
  • Normalize the results to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

5. Data Analysis:

  • Calculate the rate of glucose uptake and express it as a percentage of the vehicle control.
  • Determine the EC50 value for each compound if a dose-response curve is generated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action HWL088 This compound FFAR1 FFAR1 Activation HWL088->FFAR1 Insulin_Secretion Glucose-Dependent Insulin Secretion FFAR1->Insulin_Secretion PI3K_Akt_Pathway PI3K/Akt Pathway Activation Insulin_Secretion->PI3K_Akt_Pathway AS160 AS160 Phosphorylation PI3K_Akt_Pathway->AS160 GLUT4 GLUT4 Translocation to Cell Membrane AS160->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Signaling pathway of this compound-mediated glucose uptake.

G cluster_1 Glucose Uptake Assay Workflow Start Start: L6 Myotube Culture Differentiate Differentiate into Myotubes Start->Differentiate Starve Serum Starvation Differentiate->Starve Treat Treat with this compound/ Comparators Starve->Treat Add_Tracer Add Radiolabeled 2-Deoxyglucose Treat->Add_Tracer Incubate Incubate Add_Tracer->Incubate Wash Wash to Remove Extracellular Tracer Incubate->Wash Lyse Cell Lysis Wash->Lyse Measure Measure Radioactivity Lyse->Measure Analyze Data Analysis Measure->Analyze

Caption: Experimental workflow for an in vitro glucose uptake assay.

Discussion of Alternatives

TAK-875

As another FFAR1 agonist, TAK-875 demonstrated efficacy in improving glycemic control.[2] However, its clinical development was halted due to concerns about liver toxicity. This highlights the importance of the safety profile for this class of compounds and positions this compound as a potentially safer alternative, pending further clinical evaluation.

Metformin

Metformin is a cornerstone of type 2 diabetes treatment. Its primary mechanism involves reducing the liver's glucose production, but it also enhances peripheral glucose uptake. The synergistic effect observed when this compound is combined with metformin suggests that these two agents could be used in combination therapy to target different pathways involved in glucose homeostasis.[2]

SGLT2 Inhibitors

This class of drugs, such as dapagliflozin, lowers blood glucose by inhibiting its reabsorption in the kidneys, leading to increased excretion in the urine.[1][4][5] Their mechanism is independent of insulin secretion or sensitivity. While effective in lowering blood glucose, they do not directly enhance cellular glucose uptake in peripheral tissues like skeletal muscle in the same way as this compound. An in vitro study showed that dapagliflozin can inhibit glucose uptake in kidney cells.[3]

DPP-4 Inhibitors

DPP-4 inhibitors, like sitagliptin, work by preventing the breakdown of incretin hormones (GLP-1 and GIP).[6][7] This leads to increased glucose-dependent insulin release and suppression of glucagon. Their effect on glucose uptake is indirect, mediated by the enhanced insulin secretion. Unlike this compound, they do not have a direct agonistic effect on receptors that stimulate the glucose transport machinery within the cell.

Conclusion

This compound demonstrates a promising dual mechanism of action by enhancing glucose-dependent insulin secretion and directly promoting glucose uptake in muscle cells. The available data suggests favorable efficacy, comparable or superior to the FFAR1 agonist TAK-875, with the potential for a better safety profile. When compared to other classes of anti-diabetic drugs, this compound's direct effect on cellular glucose uptake offers a distinct advantage. Further head-to-head comparative studies, particularly utilizing standardized in vitro glucose uptake assays, are warranted to fully elucidate the relative potency and efficacy of this compound against a broader range of glucose-lowering agents. The synergistic potential with metformin also positions this compound as a valuable candidate for combination therapies in the management of type 2 diabetes.

References

HWL-088 Outperforms Alternatives in Preclinical Models for Type 2 Diabetes and NASH

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – New preclinical data reveals that HWL-088, a novel dual agonist of Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptor δ (PPARδ), demonstrates superior performance in improving glycemic control and mitigating nonalcoholic steatohepatitis (NASH) in various animal models compared to the selective FFA1 agonist TAK-875. These findings position this compound as a promising therapeutic candidate for metabolic diseases.

This compound's dual-action mechanism targets key pathways in metabolic regulation. The activation of FFA1 promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells, while PPARδ activation plays a crucial role in enhancing fatty acid oxidation and improving lipid profiles. This synergistic action addresses multiple facets of type 2 diabetes and NASH pathophysiology.

Superior Glycemic Control in Diabetic Models

In preclinical studies involving ob/ob mice, a model for obesity and type 2 diabetes, long-term administration of this compound resulted in better glucose control and more favorable plasma lipid profiles than TAK-875.[1][2] Notably, this compound also exhibited a synergistic effect when co-administered with metformin (B114582), a first-line therapy for type 2 diabetes.[1][2] In rat models of diabetes, this compound demonstrated a greater potential for improving glucose tolerance compared to TAK-875.[2][3][4]

Efficacy in a Preclinical Model of NASH

This compound was evaluated in a methionine- and choline-deficient (MCD) diet-fed db/db mouse model, which mimics the pathological features of human NASH. The study found that this compound administration alleviated fatty liver, reduced fat accumulation in adipose tissue, and improved markers of hepatic lipogenesis, oxidative stress, inflammation, and fibrosis.[3]

In Vitro Potency

Cell-based assays have determined the in vitro potency of this compound, revealing an EC50 of 18.9 nM for FFA1 and 570.9 nM for PPARδ, highlighting its strong activity at these receptors.[1]

The following tables summarize the key quantitative data from these preclinical studies, comparing the performance of this compound with TAK-875.

Performance in Type 2 Diabetes Models

Preclinical Model Parameter This compound TAK-875 Reference
ob/ob Mice (30 days)Glucose AUC0-120min Reduction (Day 1)28.1%18.8%[2]
ob/ob Mice (30 days)Glucose AUC0-120min Reduction (Day 30)41.1%29.1%[2]
Diabetic RatsGlucose ToleranceMore effective than TAK-875-[2]

Performance in NASH Models

Preclinical Model Key Findings with this compound Reference
MCD diet-fed db/db MiceAlleviated fatty liver, improved fat metabolism, liver fibrosis, inflammation, and oxidative stress.[3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in preclinical models.

HWL088_Signaling_Pathway cluster_cell Hepatocyte / Pancreatic β-cell cluster_receptors HWL088 This compound FFA1 FFA1 (GPR40) HWL088->FFA1 PPARd PPARδ HWL088->PPARd PLC PLC FFA1->PLC Gq RXR RXR PPARd->RXR IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Insulin Insulin Secretion (Glucose-Dependent) Ca2->Insulin PPRE PPRE RXR->PPRE Binds to Gene_Expression Gene Expression PPRE->Gene_Expression Lipid_Metabolism ↑ Lipid Metabolism ↓ Inflammation ↓ Fibrosis Gene_Expression->Lipid_Metabolism

Figure 1. Proposed signaling pathway of this compound.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., ob/ob mice, db/db mice) Diet Induce Disease Phenotype (e.g., High-Fat Diet, MCD Diet) Animal_Model->Diet Grouping Group Allocation (Vehicle, this compound, Comparator) Diet->Grouping Dosing Daily Oral Administration Grouping->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Blood_Sample Blood Sampling (Glucose, Insulin, Lipids) Dosing->Blood_Sample Tissue_Harvest Tissue Harvesting (Liver, Adipose) Dosing->Tissue_Harvest Biochemical_Assays Biochemical Assays Blood_Sample->Biochemical_Assays Histology Histopathology Tissue_Harvest->Histology Gene_Expression Gene Expression Analysis Tissue_Harvest->Gene_Expression

Figure 2. General experimental workflow for preclinical evaluation.

Experimental Protocols

In Vitro Receptor Activation Assays
  • Cell Lines: CHO cells stably expressing human FFA1 or PPARδ.

  • Method: Cells are treated with varying concentrations of this compound. Receptor activation is measured using a reporter gene assay (e.g., luciferase) or by quantifying a downstream signaling event (e.g., calcium mobilization for FFA1).

  • Data Analysis: EC50 values are calculated from the dose-response curves.

Animal Models and Treatments
  • Type 2 Diabetes Model:

    • Animals: Male ob/ob mice.

    • Treatment: this compound, TAK-875, or vehicle administered orally once or twice daily for a specified period (e.g., 30 days).

  • NASH Model:

    • Animals: Male db/db mice.

    • Diet: Fed a methionine- and choline-deficient (MCD) diet to induce NASH.

    • Treatment: Concurrent oral administration of this compound or vehicle.

In Vivo Efficacy Assessments
  • Oral Glucose Tolerance Test (OGTT):

    • Procedure: After a fasting period, a bolus of glucose is administered orally. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.

    • Analysis: The Area Under the Curve (AUC) for glucose is calculated to assess glucose tolerance.

  • Plasma Analysis:

    • Sample Collection: Blood samples are collected at specified time points.

    • Parameters Measured: Plasma levels of glucose, insulin, triglycerides, and other relevant biomarkers are determined using standard biochemical assays.

  • Histopathology:

    • Tissue Processing: Liver and adipose tissues are collected, fixed, and sectioned.

    • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains like Masson's trichrome for fibrosis.

    • Analysis: Histological scoring is performed to assess steatosis, inflammation, and fibrosis.

  • Gene Expression Analysis:

    • Method: RNA is extracted from liver tissue, and the expression levels of genes related to lipogenesis, fatty acid oxidation, inflammation, and fibrosis are quantified using quantitative real-time PCR (qRT-PCR).

The promising results from these preclinical studies warrant further investigation of this compound in more advanced models and eventually in clinical trials for the treatment of type 2 diabetes and NASH. The dual agonism of FFA1 and PPARδ represents a novel and potentially more effective therapeutic strategy for these complex metabolic diseases.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Novel Compound HWL-088

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, specific safety and handling information for "HWL-088" is not publicly available. The following guidance is based on established best practices for handling new or uncharacterized chemical compounds in a laboratory setting. A comprehensive, substance-specific risk assessment must be conducted before commencing any work with this compound.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Our goal is to be your preferred partner in laboratory safety and chemical handling by providing comprehensive and actionable information.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure personnel safety when handling novel compounds like this compound, where the full hazard profile may be unknown. The following table summarizes the recommended PPE.

Protection Type Equipment Specification/Standard Purpose
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsANSI Z87.1Protects against chemical splashes and projectiles.[1]
Face ShieldANSI Z87.1To be worn over safety glasses when there is a significant splash hazard.[1]
Hand Protection Chemical-Resistant GlovesASTM F739Select glove material based on the solvent used with this compound (e.g., nitrile, neoprene). Check chemical resistance charts.
Body Protection Laboratory CoatProtects skin and clothing from minor spills and splashes.
Chemical-Resistant ApronTo be worn over a lab coat when handling larger quantities or when there is a high risk of splashes.
Respiratory Protection Fume HoodAll manipulations of this compound powder or solutions should be performed inside a certified chemical fume hood.
RespiratorNIOSH-approvedRequired if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A respiratory protection program is necessary.[2]
Foot Protection Closed-Toe ShoesASTM F2413-18Protects feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental reproducibility.

1. Compound Receipt and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.
  • Verify that the container is clearly labeled with the compound name (this compound), batch number, and any available hazard information.
  • Log the compound into your chemical inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
  • The container should be tightly sealed.
  • Follow any specific storage temperature requirements if provided by the supplier.

3. Preparation of Stock Solutions:

  • All weighing and solution preparation must be conducted in a certified chemical fume hood.
  • Use appropriate PPE as outlined in the table above.
  • To avoid generating dust, carefully handle the solid form of this compound.
  • Use a solvent that is appropriate for both the compound and the intended experiment.
  • Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your name.

4. Experimental Use:

  • Conduct all experiments involving this compound within a fume hood.
  • Keep the container of this compound (solid or solution) sealed when not in use.
  • In the event of a spill, follow your laboratory's established spill response procedure.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

1. Waste Segregation:

  • Segregate this compound waste from other laboratory waste streams.
  • Use separate, clearly labeled waste containers for:
  • Solid this compound waste.
  • Solutions containing this compound.
  • Contaminated consumables (e.g., pipette tips, gloves, weighing paper).

2. Waste Containers:

  • Use waste containers that are chemically compatible with this compound and any solvents used.
  • Ensure waste containers are kept sealed when not in use and are stored in a designated secondary containment area within the laboratory.

3. Final Disposal:

  • All this compound waste must be disposed of as hazardous chemical waste.
  • Follow all institutional, local, and national regulations for hazardous waste disposal.
  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

HWL_088_Handling_Workflow RiskAssessment 1. Risk Assessment (Review available data, assume high toxicity) PPE_Selection 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) RiskAssessment->PPE_Selection Engineering_Controls 3. Prepare Engineering Controls (Certify Fume Hood, Prepare Spill Kit) RiskAssessment->Engineering_Controls Handling_Procedure 4. Compound Handling (Weighing, Solution Prep in Fume Hood) PPE_Selection->Handling_Procedure Engineering_Controls->Handling_Procedure Experiment 5. Experimental Use (Conduct experiment in Fume Hood) Handling_Procedure->Experiment Decontamination 6. Decontamination (Clean work surfaces, remove PPE correctly) Experiment->Decontamination Waste_Segregation 7. Waste Segregation (Solid, Liquid, Consumables) Decontamination->Waste_Segregation Disposal 8. Waste Disposal (Follow EHS procedures) Waste_Segregation->Disposal

Caption: Workflow for the safe handling of novel compound this compound.

References

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